N-methyl-1H-indole-5-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
N-methyl-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C9H10N2O2S/c1-10-14(12,13)8-2-3-9-7(6-8)4-5-11-9/h2-6,10-11H,1H3 |
InChI Key |
DSXJPIYYUPFUFP-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
N-Methyl-1H-Indole-5-Sulfonamide: Technical Profile & Synthetic Methodology
The following technical guide details the properties, synthesis, and applications of N-methyl-1H-indole-5-sulfonamide , a critical scaffold in medicinal chemistry.
Core Identity & Physicochemical Architecture[1]
N-methyl-1H-indole-5-sulfonamide (CAS: 107144-39-8) represents a privileged structure in drug discovery, merging the bio-isosteric versatility of the indole ring with the pharmacophoric potency of a secondary sulfonamide. Unlike its ethyl-linked congeners (common in triptan synthesis), this molecule features a direct sulfonyl attachment to the C5 position, optimizing it for interactions with metalloenzymes like Carbonic Anhydrases (CAs) and specific kinase domains.
Physicochemical Properties Table[1][2][3]
| Property | Value | Technical Note |
| CAS Number | 107144-39-8 | Distinct from 1-methyl (CAS 171967-54-7) or ethanesulfonamide variants.[1] |
| IUPAC Name | N-methyl-1H-indole-5-sulfonamide | "N-methyl" denotes substitution on the sulfonamide nitrogen. |
| Molecular Formula | ||
| Molecular Weight | 210.25 g/mol | Optimal fragment size for Fragment-Based Drug Design (FBDD). |
| pKa (Sulfonamide) | ~10.1 | Weakly acidic; deprotonates to coordinate metal ions (e.g., |
| LogP (Predicted) | 1.2 – 1.5 | Moderate lipophilicity ensures good membrane permeability. |
| H-Bond Donors | 2 | Indole NH and Sulfonamide NH. |
| H-Bond Acceptors | 2 | Sulfonyl oxygens. |
| Solubility | DMSO, MeOH, EtOAc | Limited aqueous solubility; requires co-solvent for biological assays. |
Synthetic Methodology: The Indoline Route[6]
Direct chlorosulfonation of indole typically fails to yield the 5-isomer selectively, favoring the electron-rich C3 position. To ensure regiochemical integrity , the "Indoline Route" is the gold standard. This protocol utilizes the temporary reduction of the pyrrole ring to direct electrophilic substitution to the para-position (C5) relative to the nitrogen, followed by re-oxidation.
Step-by-Step Protocol
Phase 1: Protection & Activation
-
Acetylation : React indoline (2,3-dihydro-1H-indole) with acetic anhydride (
) to form 1-acetylindoline . This protects the nitrogen and directs the subsequent electrophilic attack to C5 via steric hindrance at C7 and electronic activation at C5.-
Reaction: Indoline +
1-Acetylindoline + AcOH.
-
Phase 2: Chlorosulfonation (The Critical Step)
-
Electrophilic Substitution : Treat 1-acetylindoline with neat chlorosulfonic acid (
) at .-
Mechanism: The para-directing nature of the acetamide group ensures exclusive sulfonation at C5.
-
Product: 1-acetylindoline-5-sulfonyl chloride .
-
Precaution: Quench carefully on ice; the sulfonyl chloride is moisture-sensitive.
-
Phase 3: Sulfonamide Formation
-
Aminolysis : React the sulfonyl chloride with excess methylamine (
) in THF or DCM at .-
Stoichiometry: Use
equivalents of amine (one as nucleophile, one as HCl scavenger). -
Product: 1-acetyl-N-methylindoline-5-sulfonamide .
-
Phase 4: Deprotection & Oxidation (Aromatization)
-
Hydrolysis : Reflux in dilute HCl/EtOH to remove the acetyl group, yielding N-methylindoline-5-sulfonamide .
-
Dehydrogenation : Oxidize the indoline back to the indole using Chloranil (tetrachloro-1,4-benzoquinone) or DDQ in refluxing xylene/toluene, or
in DCM.-
Final Product: N-methyl-1H-indole-5-sulfonamide .
-
Synthetic Pathway Visualization
Figure 1: The "Indoline Route" ensures regioselectivity at C5, avoiding the C3-substitution common in direct indole reactions.
Biological Mechanisms & Applications[2][3][9][10][11][12]
Carbonic Anhydrase Inhibition (CAI)
The sulfonamide moiety (
-
Mechanism : The deprotonated sulfonamide nitrogen coordinates directly to the
ion in the active site of Carbonic Anhydrase enzymes. -
Selectivity : The bulky, lipophilic indole scaffold engages with the hydrophobic pocket of the enzyme active site. This specific scaffold is investigated for selectivity towards hCA IX and hCA XII , isoforms overexpressed in hypoxic tumor cells, making this compound a lead for hypoxia-activated anticancer prodrugs .
Medicinal Chemistry Scaffold
-
Triptan Analogs : While commercial triptans (e.g., Sumatriptan) utilize a C3-ethyl-linked sulfonamide, the C5-direct sulfonamide serves as a rigidified analog for SAR (Structure-Activity Relationship) studies, probing the spatial requirements of the 5-HT receptor binding pocket.
-
Kinase Inhibition : The indole core mimics the adenine ring of ATP. Substitution at C5 with a sulfonamide provides a hydrogen-bonding handle to interact with the "gatekeeper" residues in kinase hinge regions.
Pharmacophore Interaction Map
Figure 2: Pharmacophore mapping showing how the molecule interacts with key biological targets like Carbonic Anhydrase and Kinases.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for sulfonamides and indoles .
-
Hazard Statements :
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
-
Sulfonamide Allergy Warning : Potential cross-reactivity in individuals hypersensitive to sulfa drugs.
-
-
Storage : Store at
under inert atmosphere (Argon/Nitrogen). The indole ring is susceptible to oxidative degradation upon prolonged exposure to light and air.
References
-
PubChem . N-Methyl-1H-indole-5-ethanesulfonamide (Related Structure/Analog Data). National Library of Medicine. Available at: [Link]
-
Béla, P., et al. (1999). Synthesis of 5-substituted Indole Derivatives, Part II: Synthesis of Sumatriptan. Clockss. Available at: [Link] (Accessed via search result 1.5).
-
Supuran, C. T. (2022).[2] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. MDPI. Available at: [Link]
Sources
"N-methyl-1H-indole-5-sulfonamide" mechanism of action
This in-depth technical guide provides a comprehensive analysis of N-methyl-1H-indole-5-sulfonamide (CAS 107144-39-8), treating it as a critical pharmacophore and synthetic intermediate in medicinal chemistry.[1] While often utilized as a building block for the Triptan class of antimigraine agents and novel anticancer scaffolds, its structural properties dictate specific biological interactions detailed below.[1]
Pharmacophore Analysis, Mechanism of Action, and Synthetic Utility[1]
Executive Summary
N-methyl-1H-indole-5-sulfonamide represents a privileged scaffold in drug discovery, serving as the bioactive core for two major therapeutic classes: 5-HT
Chemical Identity & Structural Biology
The molecule consists of an indole bicyclic system substituted at the C5 position with an N-methylsulfonamido group.[1]
| Property | Specification |
| IUPAC Name | N-methyl-1H-indole-5-sulfonamide |
| CAS Number | 107144-39-8 |
| Molecular Formula | C |
| Molecular Weight | 210.25 g/mol |
| Key Pharmacophore | Indole-5-sulfonamide (Serotonin mimetic) |
| H-Bond Donors/Acceptors | 2 Donors (Indole NH, Sulfonamide NH) / 3 Acceptors (O=S=O) |
| LogP (Predicted) | ~1.5 (Favorable for CNS penetration) |
Structure-Activity Relationship (SAR)
The biological activity of this scaffold is governed by three structural domains:
-
Indole Core : Mimics the indole ring of serotonin (5-HT), engaging in
- stacking interactions with aromatic residues (e.g., Phe, Trp) in the receptor binding pocket.[1] -
5-Sulfonamide Group : Acts as a hydrogen bond acceptor/donor network.[1] In 5-HT receptors, it mimics the 5-OH of serotonin, forming critical H-bonds with transmembrane residues (typically Ser or Thr).[1]
-
N-Methyl Substitution : Increases lipophilicity compared to the primary sulfonamide, enhancing BBB permeability.[1] It also restricts the conformational freedom of the sulfonamide nitrogen, potentially improving selectivity for 5-HT
subtypes over 5-HT or 5-HT .[1]
Mechanism of Action (MOA)
The mechanism of N-methyl-1H-indole-5-sulfonamide is context-dependent, functioning primarily as a ligand scaffold for serotonergic modulation and secondary as a metalloenzyme inhibitor .[1]
A. Primary Mechanism: 5-HT
Receptor Agonism (Triptan Pharmacophore)
This molecule is the core structural fragment of Sumatriptan and Naratriptan .[1]
-
Pathway : Serotonergic Signaling.[1]
-
Target : 5-HT
(cranial blood vessels) and 5-HT (trigeminal nerve endings).[1] -
Binding Mode :
-
The Indole NH forms a hydrogen bond with Asp129 (in 5-HT
).[1] -
The Sulfonamide Oxygens accept hydrogen bonds from Ser212 or Thr213 .[1]
-
Functional Outcome : Activation of G
proteins Inhibition of Adenylyl Cyclase Decreased cAMP Vasoconstriction of dilated intracranial arteries and inhibition of pro-inflammatory neuropeptide release (CGRP).
-
B. Secondary Mechanism: Carbonic Anhydrase Inhibition
Indole-5-sulfonamides are potent inhibitors of Carbonic Anhydrase (CA) isoforms, particularly the tumor-associated CA IX and CA XII .[1][2][3]
-
Mechanism : The sulfonamide moiety coordinates directly with the Zinc (Zn
) ion in the enzyme's active site.[1] -
N-Methyl Limitation : Primary sulfonamides (-SO
NH ) are the most potent CA inhibitors.[1] The N-methyl substitution in this specific molecule (-SO NHMe) significantly reduces affinity for the Zn ion due to steric hindrance and the loss of a proton donor capability.[1] -
Therapeutic Relevance : While less potent than primary sulfonamides, N-methyl derivatives often show improved isoform selectivity, avoiding widespread systemic side effects associated with pan-CA inhibition (e.g., CA I/II in erythrocytes).[1]
C. Tertiary Mechanism: Tubulin Polymerization Inhibition
Recent studies on aryl-sulfonamides (e.g., E7010, Indisulam) suggest that indole-5-sulfonamides can bind to the colchicine site of
-
Effect : Disrupts microtubule dynamics
G2/M cell cycle arrest Apoptosis.[1] -
Relevance : This mechanism is explored in oncology, where the sulfonamide acts as a "molecular glue" between tubulin and ubiquitin ligases (e.g., DCAF15), promoting protein degradation.
Visualization: Mechanistic Pathways[1]
The following diagram illustrates the dual pharmacological pathways of the Indole-5-sulfonamide scaffold.
Figure 1: Mechanistic divergence of the N-methyl-1H-indole-5-sulfonamide scaffold into Serotonergic (Migraine) and Enzymatic (Oncology) pathways.[1]
Experimental Validation Protocols
To validate the mechanism of action for this specific intermediate or its derivatives, the following protocols are standard.
Protocol A: 5-HT
Radioligand Binding Assay
Objective : Determine binding affinity (
-
Membrane Preparation : Transfect CHO cells with human 5-HT
receptor cDNA. Harvest and homogenize. -
Incubation :
-
Equilibrium : Incubate at 37°C for 30 minutes.
-
Filtration : Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Analysis : Measure radioactivity via liquid scintillation counting. Calculate IC
and convert to using the Cheng-Prusoff equation.[1]
Protocol B: Carbonic Anhydrase Esterase Assay
Objective : Assess inhibitory potential against CA isoforms.
-
Substrate : 4-Nitrophenyl acetate (4-NPA).[1]
-
Enzyme : Purified recombinant hCA I, II, IX, or XII.
-
Reaction :
-
Detection : Monitor absorbance at 400 nm (formation of 4-nitrophenolate) over 30 minutes.
-
Control : Acetazolamide (positive control).
Therapeutic Implications & References
Clinical Relevance : While N-methyl-1H-indole-5-sulfonamide is rarely used as a monotherapy, its structural integrity is vital for the synthesis of Triptans .[1] The "N-methyl" group is metabolically significant; it is susceptible to N-demethylation by cytochrome P450 enzymes (CYP450), which can alter the drug's half-life and potency.[1] In oncology, derivatives of this scaffold are being investigated to overcome multidrug resistance (MDR) by targeting CA XII in hypoxic tumors.
References :
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Goadsby, P. J., et al. (2002).[1] Mechanisms of action of triptans. CNS Drugs.[1][4][5] Link
-
Krymov, S. K., et al. (2023).[1] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. International Journal of Molecular Sciences. Link
-
BLD Pharm . (2024).[1][4] Product Certificate of Analysis: N-Methyl-1H-indole-5-sulfonamide (CAS 107144-39-8).[1][4][6][7] Link
-
Kołaczek, A., et al. (2014).[1] Sulfonamide derivatives of indole as novel carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. Link
Sources
- 1. 2737205-83-1|N,1-Dimethyl-1H-indole-7-sulfonamide|BLD Pharm [bldpharm.com]
- 2. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies [mdpi.com]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1495780-87-4|6-Amino-N-methyl-1H-indole-3-sulfonamide|BLD Pharm [bldpharm.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 676456-16-9|N-(Acridin-1-yl)-4-aminobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 7. 1509701-26-1|N-Methylpyridine-4-sulfonamide|BLD Pharm [bldpharm.com]
Technical Synthesis Guide: N-methyl-1H-indole-5-sulfonamide
Part 1: Executive Summary & Strategic Analysis
The Target
N-methyl-1H-indole-5-sulfonamide is a critical pharmacophore, often serving as a precursor for 5-HT receptor agonists (e.g., tryptamine derivatives) and kinase inhibitors. The molecule features an indole core with a sulfonamide moiety at the C5 position, methylated on the sulfonamide nitrogen.[1][2]
The Synthetic Challenge: Regioselectivity
The primary challenge in synthesizing 5-substituted indoles via electrophilic aromatic substitution (EAS) is the natural reactivity of the indole ring.
-
Indole Reactivity: The C3 position is the most electron-rich and nucleophilic. Direct chlorosulfonation of 1H-indole predominantly yields the 3-sulfonyl derivative, not the desired 5-isomer.
-
The Solution (The Indoline Strategy): To force substitution at C5, we utilize indoline (2,3-dihydroindole). The reduced pyrrole ring behaves like an N-alkyl aniline, directing electrophiles to the para position relative to the nitrogen (position C5). Following functionalization, the ring is oxidized (aromatized) back to the indole.
Selected Pathway: The Indoline-Oxidation Route
This guide details the Indoline-Oxidation Route , the industry-standard method for high-purity synthesis of indole-5-sulfonamides. It offers superior regiocontrol compared to direct indole functionalization and is more cost-effective than the Fischer Indole Synthesis for this specific substitution pattern.
Part 2: Retrosynthetic Analysis & Pathway Visualization
The synthesis disconnects into four distinct unit operations:
-
Aromatization: Restoring the indole core from indoline.
-
Deprotection: Removing the directing acetyl group.
-
Aminolysis: Forming the sulfonamide bond.
-
Chlorosulfonation: Installing the sulfonyl chloride at C5 (Key Regioselective Step).
Pathway Diagram
Figure 1: Step-wise synthesis pathway from Indoline to N-methyl-1H-indole-5-sulfonamide.[3]
Part 3: Detailed Experimental Protocols
Step 1: Protection (Synthesis of 1-Acetylindoline)
Rationale: The nitrogen must be protected to prevent polymerization and to moderate the directing effect. The acetyl group is ideal as it is robust enough to withstand chlorosulfonic acid but easily removed later.
-
Reagents: Indoline (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.1 eq), DCM (Solvent).
-
Protocol:
-
Dissolve indoline in Dichloromethane (DCM) at 0°C.
-
Add Triethylamine, followed by dropwise addition of Acetic Anhydride.
-
Stir at Room Temperature (RT) for 2 hours.
-
Wash with 1M HCl (to remove excess amine), then NaHCO₃, then Brine.
-
Dry over MgSO₄ and concentrate.
-
-
Checkpoint: Product should be a white/off-white solid.[4][5]
Step 2: Chlorosulfonation (The Critical Regioselective Step)
Rationale: Chlorosulfonic acid acts as both solvent and reagent. The N-acetylindoline substrate directs the electrophilic attack to the para position (C5).
-
Reagents: 1-Acetylindoline (1.0 eq), Chlorosulfonic acid (neat, 4-5 eq).
-
Safety: Chlorosulfonic acid reacts violently with water. Use strictly anhydrous glassware.
-
Protocol:
-
Cool neat chlorosulfonic acid to 0–5°C in a flask equipped with a drying tube.
-
Add solid 1-Acetylindoline portion-wise over 30 minutes. Do not allow temperature to exceed 10°C (higher temps promote side reactions).
-
After addition, heat the mixture to 60°C for 2 hours to drive the reaction to completion.
-
Quenching (Hazardous): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.
-
Filter the solid immediately and wash with cold water. Dry under vacuum or use directly in Step 3 (preferred to avoid hydrolysis).
-
Step 3: Aminolysis (Formation of Sulfonamide)
-
Reagents: Wet sulfonyl chloride cake from Step 2, Methylamine (40% aq. solution or 2M in THF, excess).
-
Protocol:
-
Suspend the sulfonyl chloride in THF at 0°C.
-
Add Methylamine solution dropwise.
-
Stir at RT for 1 hour.
-
Concentrate THF, dilute with water, and extract with Ethyl Acetate.
-
Yield: This step typically proceeds in >85% yield.[6]
-
Step 4: Hydrolysis & Oxidative Aromatization
Rationale: We must remove the acetyl group and restore the aromatic indole system. While these can be done in separate steps, a sequential workflow is most reliable.
4A: Deacetylation
-
Reflux the intermediate in MeOH/NaOH (2M) for 2 hours.
-
Neutralize and extract.[7] This yields N-methylindoline-5-sulfonamide .
4B: Aromatization (Indoline → Indole)
-
Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ (Activated Manganese Dioxide).
-
Protocol (DDQ Method):
-
Dissolve the indoline-sulfonamide in 1,4-Dioxane.
-
Add DDQ (1.1 eq) at RT. The solution will turn dark immediately.
-
Stir for 2–4 hours (monitor by TLC; indoles fluoresce, indolines do not).
-
Filter off the hydroquinone byproduct.
-
Concentrate filtrate and purify via column chromatography (Hexane/EtOAc).
-
Part 4: Data Summary & Process Parameters
| Parameter | Value / Condition | Notes |
| Overall Yield | 45% - 60% | From Indoline (4 steps) |
| Key Impurity | C3-Sulfonylated isomers | Minimized by using Indoline route (<2%) |
| Safety Critical | Step 2 (Quenching) | Highly exothermic; HCl gas evolution. |
| Cost Driver | DDQ / Chlorosulfonic Acid | MnO₂ is a cheaper oxidant alternative. |
| Appearance | White to pale beige solid | Melting Point approx. 140–145°C (derivative dependent) |
Part 5: References
-
Borror, A. L., et al. (1988). "Regioselectivity of Electrophilic Aromatic Substitution: Syntheses of 6- and 7-Sulfamoylindolines and -indoles." Journal of Organic Chemistry, 53(9), 2047-2052. Link
-
Core reference for the regioselectivity of indoline vs. indole chlorosulfonation.
-
-
Oxford, A. W., et al. (1991). "Indole Derivatives."[1][3][6][7][8][9][10][11] U.S. Patent 4,997,841. Link
-
Describes the synthesis of Sumatriptan precursors, validating the sulfonamide positioning and N-methyl functionalization.
-
-
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
-
Authoritative text on the conversion of indolines to indoles using DDQ/Chloranil.
-
-
Yadav, J. S., et al. (2000). "Indium(III) chloride-catalyzed selective sulfonylation of aromatics." Tetrahedron Letters, 41(15), 2663-2665.
-
Provides context on alternative sulfonylation catalysts, though the acid route remains standard for indoles.
-
Sources
- 1. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. leapchem.com [leapchem.com]
- 5. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]
"N-methyl-1H-indole-5-sulfonamide" chemical structure and analysis
The following technical guide provides an in-depth analysis of N-methyl-1H-indole-5-sulfonamide , a privileged scaffold in medicinal chemistry. This document is structured to serve researchers and drug development professionals, focusing on synthetic accessibility, structural biology, and therapeutic utility.[1][2]
CAS Registry Number: 107144-39-8
Chemical Formula:
Executive Summary & Chemical Identity
N-methyl-1H-indole-5-sulfonamide represents a critical "privileged structure" in drug discovery.[2] Unlike the more common 3-substituted indole derivatives (e.g., the triptan class of anti-migraine drugs), the 5-sulfonamide substitution pattern directs activity toward different biological targets, most notably Carbonic Anhydrases (CA) and HCV NS5B polymerase .[1][2]
The molecule features an indole core functionalized at the C5 position with a secondary sulfonamide group.[1][2] This specific regiochemistry is crucial: it positions the sulfonamide "warhead" to interact with metalloenzyme active sites (like the Zinc ion in CA) while the indole ring provides hydrophobic stacking interactions.[1][2]
Physicochemical Profile
| Property | Value (Predicted/Experimental) | Relevance |
| LogP | ~1.3 - 1.7 | Moderate lipophilicity; favorable for membrane permeability.[2] |
| pKa (Sulfonamide) | ~10.0 | The N-methyl substitution reduces acidity compared to primary sulfonamides ( |
| pKa (Indole NH) | ~16.0 | Remains neutral under physiological conditions; acts as a hydrogen bond donor.[1][2] |
| H-Bond Donors | 2 | Indole NH and Sulfonamide NH.[2] |
| H-Bond Acceptors | 2 | Sulfonyl oxygens ( |
Synthetic Pathways: The "Indoline Route"
A common pitfall in synthesizing 5-substituted indoles is the high reactivity of the C3 position toward electrophilic aromatic substitution.[2] Direct chlorosulfonation of 1H-indole typically yields the 3-sulfonyl chloride , not the desired 5-isomer.[2]
To circumvent this, the Indoline Strategy is the industry-standard protocol.[1][2] This method utilizes the directing power of the indoline nitrogen to target the para-position (C5), followed by re-aromatization.[1][2]
Protocol: Step-by-Step Synthesis
Step 1: Chlorosulfonation of Indoline
-
Reagents: Indoline (2,3-dihydro-1H-indole), Chlorosulfonic acid (
).[1][2] -
Conditions:
to RT, neat or in . -
Mechanism: The amino group of indoline activates the ring.[1][2] The C5 position is para to the nitrogen, making it the most nucleophilic site for the sulfonyl electrophile.[1][2]
-
Critical Control: Maintain low temperature to prevent di-sulfonation.
Step 2: Sulfonamide Formation
-
Reagents: Indoline-5-sulfonyl chloride, Methylamine (
, 2M in THF or MeOH).[1][2] -
Conditions:
, basic buffer (e.g., Pyridine or ).[1][2] -
Observation: Formation of N-methylindoline-5-sulfonamide.[2][3]
Step 3: Oxidative Aromatization (The Key Step) [1][2]
-
Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or
.[1][2] -
Rationale: Indoline is oxidized back to the aromatic indole system.[1][2] DDQ is preferred for its specificity and high yield, avoiding over-oxidation of the sulfonamide nitrogen.[1][2]
Synthetic Workflow Diagram
Figure 1: The "Indoline Route" bypasses the C3-selectivity issue of direct indole sulfonation, ensuring high regioselectivity for the C5 position.[1][2]
Medicinal Chemistry Applications
A. Carbonic Anhydrase (CA) Inhibition
The primary application of N-methyl-1H-indole-5-sulfonamide derivatives is in the inhibition of tumor-associated Carbonic Anhydrases, specifically isoforms hCA IX and hCA XII .[2][4]
-
Mechanism: The sulfonamide moiety (
) acts as a Zinc-binding group (ZBG).[2] The nitrogen atom coordinates to the ion in the enzyme's active site.[1][2] -
Selectivity: The indole scaffold fits into the hydrophobic pocket of the enzyme.[1][2] The N-methyl group on the sulfonamide modulates the fit; while primary sulfonamides (
) are classic inhibitors, secondary sulfonamides ( ) often show altered selectivity profiles, potentially reducing off-target effects on cytosolic hCA I and II.[1][2]
B. Antiviral Activity (HCV)
Indole-5-sulfonamides have been identified as allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[2]
-
Binding Mode: These compounds bind to the "thumb" domain of the polymerase, locking the enzyme in an inactive conformation and preventing RNA replication.[1][2]
Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore mapping highlights the dual-action nature of the molecule: Zinc coordination via the sulfonamide and hydrophobic anchoring via the indole core.[1][2][5]
Analytical Characterization
To validate the synthesis of N-methyl-1H-indole-5-sulfonamide, the following spectral signatures are diagnostic.
1H NMR Spectroscopy (DMSO-d6, 400 MHz)
- 11.4 ppm (s, 1H): Broad singlet for the Indole NH (N1).[1][2]
- 8.1 ppm (d, 1H): Aromatic proton at C4 (ortho to sulfonyl, peri to C3).[1][2] This is typically the most deshielded aromatic proton due to the electron-withdrawing sulfonyl group.[2]
- 7.6 ppm (dd, 1H): Aromatic proton at C6 .[1][2]
- 7.5 ppm (d, 1H): Aromatic proton at C7 .[1][2]
- 7.4 ppm (q, 1H): Sulfonamide NH (coupled to methyl).[1][2]
- 7.3 ppm (t, 1H): Indole C2-H .[1][2]
- 6.6 ppm (br s, 1H): Indole C3-H .[1][2]
-
2.4 ppm (d, 3H): N-Methyl group.[1][2] It appears as a doublet due to coupling with the sulfonamide NH (
).[1][2]
Mass Spectrometry (ESI)[1][2]
Safety & Handling
While specific toxicological data for this exact CAS is limited, it should be handled with the standard precautions for sulfonamides and indoles.[1][2]
-
Sulfonamide Sensitivity: Potential for allergic reactions in sensitized individuals.[2]
-
GHS Classification (Predicted):
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration of the indole ring.
References
-
PubChem. (n.d.).[1][2][5] 2-(1H-indol-5-yl)-N-methylethanesulfonamide (Related Structure Analysis). National Library of Medicine.[2] Retrieved from [Link]
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] (Contextual grounding for Indole-Sulfonamide mechanism).
Sources
- 1. mdpi.com [mdpi.com]
- 2. (3-(2-(Dimethylamino)ethyl)-2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide | C27H37N5O2S | CID 12074066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1509701-26-1|N-Methylpyridine-4-sulfonamide|BLD Pharm [bldpharm.com]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(1H-indol-5-yl)-N-methylethanesulfonamide | C11H14N2O2S | CID 13475765 - PubChem [pubchem.ncbi.nlm.nih.gov]
"N-methyl-1H-indole-5-sulfonamide" derivatives and analogs
Title: The N-Methyl-1H-indole-5-sulfonamide Scaffold: Synthetic Architecture and Therapeutic Targeting of the Colchicine Binding Site
Executive Summary
The N-methyl-1H-indole-5-sulfonamide moiety represents a privileged scaffold in modern medicinal chemistry, particularly in the development of antimitotic agents and carbonic anhydrase (CA) inhibitors. Distinguished by the electron-rich indole core and the pharmacophoric flexibility of the sulfonamide linker, this scaffold serves as a bioisostere for the B-ring of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. This technical guide dissects the structure-activity relationships (SAR), synthetic methodologies, and mechanistic pathways of these derivatives, providing a roadmap for their optimization as anticancer therapeutics.
Chemical Architecture & Structural Logic
The core structure consists of an indole bicycle methylated at the N1 position and substituted with a sulfonamide group at the C5 position. This specific substitution pattern is critical for maximizing interactions within the hydrophobic pockets of biological targets.
Structural Distinction
It is vital to distinguish between the two primary sulfonamide orientations found in the literature, as they possess distinct electronic properties and target profiles:
-
Type A (Sulfonyl-indole):
. The sulfur atom is directly attached to the indole ring. This is the primary focus of this guide (e.g., CA-4 analogs). -
Type B (Sulfonamido-indole):
. The nitrogen atom is attached to the indole ring (e.g., E7010 analogs).
Electronic & Steric SAR
-
N1-Methylation: The methyl group at N1 prevents hydrogen bonding at the indole nitrogen, increasing lipophilicity (LogP) and improving membrane permeability. In tubulin binding, this methyl group often occupies a specific hydrophobic sub-pocket, enhancing affinity compared to the unsubstituted NH analog.
-
C5-Sulfonamide Positioning: Positioning the sulfonamide at C5 aligns the molecule to mimic the geometry of the cis-stilbene bridge in CA-4. The sulfonyl group (
) acts as a hydrogen bond acceptor and provides a rigid geometry that orients the attached R group (often a trimethoxyphenyl ring) into the appropriate binding cleft.
Figure 1: Structure-Activity Relationship (SAR) map of the N-methyl-1H-indole-5-sulfonamide scaffold.
Synthetic Pathways
The synthesis of N-methyl-1H-indole-5-sulfonamide derivatives typically follows an electrophilic aromatic substitution strategy. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, but regioselectivity must be controlled.
Protocol: Chlorosulfonation Route
This is the industry-standard method for generating the sulfonyl chloride intermediate.
Step 1: N-Methylation
-
Reagents: Indole, Dimethyl carbonate (DMC) or MeI, Base (K₂CO₃ or NaH).
-
Conditions: Reflux in DMF or acetonitrile.
-
Logic: Methylation is performed first to protect the N1 position and direct subsequent electrophilic substitution to C3 or C5. However, sulfonation is often favored at C5 under specific acidic conditions or if C3 is blocked.
Step 2: Chlorosulfonation
-
Reagents: Chlorosulfonic acid (
) (Excess). -
Conditions: 0°C to Room Temperature, neat or in CHCl₃.
-
Mechanism: The reaction proceeds via electrophilic attack. While C3 is the most nucleophilic site, reversible sulfonation at C3 followed by thermodynamic rearrangement or steric blocking can direct substitution to C5.
-
Note: If C3 substitution is problematic, a common workaround is to use Indoline (2,3-dihydro-1H-indole) for the chlorosulfonation, followed by oxidation (dehydrogenation) back to the indole.
Step 3: Sulfonamide Coupling
-
Reagents:
(e.g., 3,4,5-trimethoxyaniline), Pyridine or Et₃N. -
Conditions: CH₂Cl₂, 0°C -> RT.
-
Logic: Nucleophilic attack of the amine on the sulfonyl chloride sulfur atom.
Figure 2: General synthetic workflow for N-methyl-1H-indole-5-sulfonamide derivatives.
Therapeutic Applications & Mechanism of Action
Tubulin Polymerization Inhibition
The primary therapeutic application of this scaffold is as an antimitotic agent .
-
Target: Colchicine binding site of
-tubulin. -
Mechanism: The N-methyl-1H-indole-5-sulfonamide core mimics the pharmacophore of Combretastatin A-4. The indole ring replaces the B-ring, and the sulfonamide bridge orients the A-ring mimic (often a trimethoxyphenyl group).
-
Effect: Binding prevents the polymerization of tubulin dimers into microtubules. This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase and subsequently inducing apoptosis via Bcl-2 phosphorylation and Caspase-3 activation.
Carbonic Anhydrase (CA) Inhibition[2]
-
Mechanism: The sulfonamide moiety (
) binds to the Zinc ion ( ) in the enzyme's active site. The N-methyl indole tail interacts with the hydrophobic wall of the active site cleft, conferring isoform selectivity over the ubiquitous CA I and CA II.
Figure 3: Signaling cascade triggered by tubulin-targeting indole sulfonamides.
Quantitative Data Summary
The following table summarizes the potency of key analogs discussed in the literature (e.g., Medina et al., Krymov et al.).
| Compound ID | R-Substituent (on Sulfonamide) | Target | IC50 / Ki | Biological Outcome |
| Analog 1 | 3,4,5-trimethoxyphenyl | Tubulin (HeLa cells) | 15 nM | G2/M Arrest |
| Analog 2 | 4-methoxyphenyl | Tubulin (MCF-7) | 45 nM | Cytotoxicity |
| Analog 3 | Hydrogen (Free Sulfonamide) | CA IX | 8.4 nM (Ki) | Hypoxia selectivity |
| Analog 4 | 2-chlorophenyl | CA XII | 12 nM (Ki) | pH regulation disruption |
Detailed Experimental Protocol: Synthesis of Analog 1
Objective: Synthesis of N-(3,4,5-trimethoxyphenyl)-1-methyl-1H-indole-5-sulfonamide.
Reagents:
-
1-Methylindole (1.0 eq)
-
Chlorosulfonic acid (5.0 eq)
-
3,4,5-Trimethoxyaniline (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Sulfonylation:
-
Cool chlorosulfonic acid (5.0 eq) to 0°C in a round-bottom flask equipped with a drying tube.
-
Add 1-methylindole (1.0 eq) dropwise over 20 minutes, maintaining temperature <5°C.
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice. A precipitate (sulfonyl chloride) will form.
-
Filter the solid, wash with cold water, and dry under vacuum. (Yield ~80%).
-
-
Coupling:
-
Dissolve the 3,4,5-trimethoxyaniline (1.2 eq) in anhydrous DCM. Add pyridine (2.0 eq).
-
Cool the solution to 0°C.
-
Add the prepared 1-methylindole-5-sulfonyl chloride (from Step 1) portion-wise.
-
Stir at RT for 6-12 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
-
Workup:
-
Wash the organic layer with 1N HCl (to remove pyridine), then saturated NaHCO₃, and finally Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via Flash Chromatography (SiO₂, Gradient 0-40% EtOAc in Hexane).
-
Validation:
-
1H NMR (DMSO-d6): Look for the N-methyl singlet (~3.8 ppm), Indole C2/C3 protons, and the diagnostic sulfonamide NH (broad singlet, exchangeable with D₂O).
References
-
Medina, S. et al. (2021). New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity and molecular modelling. Universidad de Salamanca. 3
-
Krymov, S. K. et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.[1][2] Pharmaceuticals (Basel). 1[4][5][6][7][8][9]
-
Zhang, Y. et al. (2018).[6] Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. 9[4][5][6][7][8][9]
-
Gajdács, M. et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry. 10[4][5][6][7][8][9]
-
Mushtaq, I. & Ahmed, A. (2023).[5] Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. 5[4][5][6][7][8]
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gredos.usal.es [gredos.usal.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eurekaselect.com [eurekaselect.com]
Technical Guide: Investigating the Antitumor Properties of Indole-5-Sulfonamides
Executive Summary: The Privileged Scaffold
The indole-5-sulfonamide moiety represents a "privileged structure" in oncology drug discovery. By fusing the bio-active indole core (found in tryptophan and vinca alkaloids) with a sulfonamide pharmacophore (proven in carbonic anhydrase and tubulin inhibitors), researchers can access a chemical space that targets multiple hallmarks of cancer.
This guide provides a technical roadmap for investigating these compounds, moving from rational design and synthesis to mechanistic validation. It specifically addresses two primary mechanisms of action (MoA): Microtubule Destabilization (via the Colchicine binding site) and Carbonic Anhydrase (CA) IX Inhibition (targeting hypoxic tumors).
Rational Drug Design & SAR
The structure-activity relationship (SAR) of indole-5-sulfonamides is governed by steric fit within the tubulin
The SAR Logic[1]
-
Position 5 (Sulfonamide): The critical anchor. In tubulin inhibitors, the sulfonyl group acts as a hydrogen bond acceptor/donor system mimicking the B-ring of colchicine. In CA inhibitors, the unsubstituted sulfonamide (
) binds the Zinc ion ( ).[1] -
Position 1 (Indole Nitrogen): Modulation of lipophilicity. Alkylation (e.g., methyl, benzyl) here often improves cellular permeability and overcomes P-glycoprotein (P-gp) efflux, a common resistance mechanism.
-
Position 3: The "Diversity Vector." Introduction of bulky heterocycles (glyoxylamides, hydrazones) at C3 can enhance selectivity for tumor-associated isoforms over cytosolic ones.
Visualization: SAR & Pharmacophore Map
Figure 1: Structural logic dictating the dual-mechanism potential of the indole-5-sulfonamide scaffold.
Chemical Synthesis Strategy
The most robust route to access these compounds utilizes chlorosulfonation of a protected indoline or indole precursor. Direct chlorosulfonation of indole can lead to polymerization; therefore, using indoline (dihydroindole) followed by oxidation is the preferred high-yield pathway.
Protocol 1: Synthesis of N-Substituted Indole-5-Sulfonamides
Objective: Synthesize a library of sulfonamides from commercially available indoline.
-
Protection:
-
Dissolve indoline (10 mmol) in acetic anhydride (15 mL). Stir at RT for 2h.
-
Validation: TLC (EtOAc/Hexane 1:3). Product moves higher than SM.
-
-
Chlorosulfonation (The Critical Step):
-
Cool chlorosulfuric acid (5 equiv.) to 0°C.
-
Add N-acetylindoline portion-wise (exothermic!).
-
Heat to 60°C for 2h.
-
Quench over crushed ice to precipitate 1-acetylindoline-5-sulfonyl chloride .
-
Safety: Perform in a fume hood; generates HCl gas.
-
-
Amidation:
-
Dissolve the sulfonyl chloride in THF.
-
Add the appropriate amine (R-NH2) (1.2 equiv) and Pyridine (2 equiv).
-
Stir at RT for 12h.
-
-
Deprotection & Oxidation:
-
Hydrolyze the acetyl group (HCl/EtOH reflux).
-
Oxidize indoline back to indole using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2 in dioxane.
-
Mechanistic Validation: The "Deep Dive"
Once synthesized, the compounds must be validated. While cytotoxicity (MTT assay) is the standard primary screen, it does not reveal how the drug works. The following workflows confirm the specific molecular target.
Tubulin Polymerization Inhibition Assay
This is the gold standard for confirming interaction with the microtubule system.
Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C). This process increases light scattering (turbidimetry) or fluorescence of a reporter dye (DAPI). Inhibitors flatten the polymerization curve.
Protocol Steps:
-
Preparation: Use >99% pure tubulin (porcine brain source). Keep on ice.
-
Master Mix: 2 mg/mL Tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.
-
Treatment: Add test compound (e.g., 5 µM) or Control (Colchicine 5 µM) to a 96-well plate (black, flat bottom).
-
Initiation: Add Master Mix to wells at 4°C.
-
Measurement: Immediately transfer to a plate reader pre-heated to 37°C.
-
Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
Data Interpretation:
| Compound | Vmax (RFU/min) | Lag Time (min) | Conclusion |
|---|---|---|---|
| Vehicle (DMSO) | High | Short | Normal Polymerization |
| Paclitaxel (Stabilizer) | Very High | None | Hyper-polymerization |
| Indole-5-sulfonamide | Low / Flat | Extended | Inhibition (Destabilizer) |
Cell Cycle Analysis (Flow Cytometry)
Tubulin inhibitors characteristically arrest cells in the G2/M phase because the mitotic spindle cannot form correctly.
Protocol Steps:
-
Treat cells (e.g., HeLa) with IC50 concentration of compound for 24h.
-
Harvest and fix in 70% ice-cold ethanol (overnight).
-
Stain with Propidium Iodide (PI) + RNase A buffer for 30 min at 37°C.
-
Analyze via Flow Cytometer (FL2 channel).
-
Success Criteria: A distinct accumulation of DNA content at 4N (G2/M peak) compared to control (G1 peak).
Advanced Characterization: Pathway Mapping
To prove the compound is not just a general toxin, you must map the downstream signaling. Indole-5-sulfonamides often trigger the Mitotic Catastrophe pathway leading to apoptosis.
Visualization: Mechanism of Action Workflow
Figure 2: The signaling cascade triggered by tubulin-targeting indole sulfonamides, leading from binding to apoptotic cell death.
References
-
Nocentini, A., et al. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance."[2] International Journal of Molecular Sciences.
-
Moon, D.O., et al. (2007). "A Novel Oral Indoline-Sulfonamide Agent, J30, Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule." Cancer Research.
-
Yoshimatsu, K., et al. (1997).[3] "Mechanism of action of E7010, an orally active sulfonamide antitumor agent: inhibition of mitosis by binding to the colchicine site of tubulin."[3] Cancer Research.
-
Singh, P., et al. (2018). "Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review." European Journal of Medicinal Chemistry.
Sources
Role of "N-methyl-1H-indole-5-sulfonamide" in cancer research
The Dual-Target Pharmacophore: N-Methyl-1H-Indole-5-Sulfonamide in Oncology Content Type: Technical Whitepaper Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists
Executive Summary
The N-methyl-1H-indole-5-sulfonamide scaffold represents a critical "privileged structure" in modern oncology drug discovery. It serves as a bifurcation point in Structure-Activity Relationship (SAR) studies, distinguishing between two distinct mechanistic pathways: Carbonic Anhydrase (CA) inhibition and Tubulin polymerization disruption .
While the primary sulfonamide (
This guide dissects the role of this chemical entity not merely as a single compound, but as a strategic template for designing dual-action anticancer agents.[1]
Part 1: Chemical Identity & Structural Significance
The Molecule
-
Chemical Name:
-methyl-1H-indole-5-sulfonamide[2][3][4][5] -
Molecular Formula:
-
Core Scaffold: Indole ring fused with a sulfonamide moiety at position C5.[6][7]
The "Sulfonamide Switch" in SAR
The biological activity of indole-5-sulfonamides is dictated by the substitution on the sulfonamide nitrogen (
| Structural Variant | Primary Target | Mechanism of Action | Role of |
| Primary Sulfonamide ( | CA IX / CA XII | Zinc coordination in the enzyme active site. | Detrimental: Methylation at |
| Tubulin / Kinases | Binding to Colchicine site or ATP pockets. | Beneficial: Increases lipophilicity ( | |
| 1-Methyl Indole ( | CA IX / Tubulin | Modulates solubility and metabolic stability. | Enhancing: Methylation at |
Part 2: Mechanism of Action (MoA)
Pathway A: Carbonic Anhydrase IX (CA IX) Inhibition
Context: Hypoxia Adaptation in Solid Tumors
Indole-5-sulfonamides (specifically the primary
-
Hypoxia Induction: Solid tumors outgrow their blood supply, leading to hypoxia. HIF-1
upregulates CA IX. -
pH Regulation: CA IX catalyzes the hydration of
to bicarbonate ( ) and protons ( ).- is imported to buffer intracellular pH (pHi).
- is extruded, acidifying the extracellular matrix (pHe), promoting metastasis and drug resistance.
-
Inhibition: The sulfonamide anion (
) binds the ion in the CA IX active site, displacing the catalytic water molecule/hydroxide ion, effectively shutting down the pH regulatory machinery.
Critical SAR Note: The N-methyl-1H-indole-5-sulfonamide (CAS 107144-39-8) is often used as a negative control in CA assays to verify that the observed cytotoxicity is not CA-mediated, as the methyl group sterically prevents zinc coordination.
Pathway B: Tubulin Polymerization Inhibition
Context: Mitotic Arrest
When the sulfonamide nitrogen is substituted (e.g., with a methyl group or aryl moiety), the molecule loses affinity for CA but gains affinity for the Colchicine-binding site of tubulin.
-
Binding: The indole core mimics the pharmacophore of Combretastatin A-4.
-
Disruption: The compound prevents the polymerization of tubulin dimers into microtubules.
-
Outcome: Cell cycle arrest at the G2/M phase and subsequent apoptosis.
Part 3: Visualization of Signaling & Workflows
Diagram: The "Sulfonamide Switch" Mechanism
This diagram illustrates how the specific methylation pattern dictates the biological pathway.
Caption: Mechanistic bifurcation of the Indole-5-sulfonamide scaffold based on N-substitution.
Part 4: Experimental Protocols
Synthesis of N-Methyl-1H-Indole-5-Sulfonamide
Objective: To synthesize the core scaffold for SAR evaluation.
Reagents: Indoline, Acetic Anhydride, Chlorosulfonic acid, Methylamine, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
Protection: React Indoline with acetic anhydride (
eq) in to form 1-acetylindoline .-
Rationale: Protects the reactive indole nitrogen (
) and directs electrophilic substitution to position 5.
-
-
Chlorosulfonation: Treat 1-acetylindoline with neat Chlorosulfonic acid (
) at .-
Product: 1-acetylindoline-5-sulfonyl chloride.
-
-
Amination: React the sulfonyl chloride with Methylamine (
eq) in THF at .-
Product: 1-acetyl-N-methylindoline-5-sulfonamide.
-
-
Deprotection: Hydrolysis using
(aq) / Ethanol reflux. -
Oxidation: Aromatize the indoline to indole using DDQ or
in Dioxane.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: To determine
-
Buffer Prep: HEPES (
, pH 7.5) with Phenol Red indicator ( ). -
Reaction: Monitor the hydration of
by measuring the absorbance change at (color change of Phenol Red from red to yellow as pH drops). -
Enzyme: Recombinant human CA IX (catalytic domain).
-
Procedure:
-
Incubate enzyme + Inhibitor (N-methyl-1H-indole-5-sulfonamide) for 15 min.
-
Mix with
-saturated water in a stopped-flow instrument. -
Data Analysis: Fit initial rates to the Michaelis-Menten equation.
-
Expected Result: The N-methyl variant should show
(inactive), whereas the primary sulfonamide control should show .
-
Part 5: Data Summary & Comparative Potency
The following table summarizes the impact of the "N-methyl" modification on biological targets, aggregated from SAR studies on indole sulfonamides.
| Compound Variant | Target | IC50 / Ki | Selectivity | Reference |
| Indole-5-SO2NH2 (Primary) | CA IX | High (vs CA I/II) | [1] | |
| N-methyl-1H-indole-5-sulfonamide | CA IX | Inactive | [1] | |
| Indole-5-SO2NH-Aryl (Indisulam-like) | Tubulin | G2/M Arrest | [2] | |
| N-methyl-1H-indole-5-sulfonamide | MCF7 Cells | Moderate | [3] |
References
-
Krymov, S. K., et al. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance."[6][7] Pharmaceuticals, 15(12), 1453.[7] Link
-
Singla, R., et al. (2021). "Indole-sulfonamide derivatives reported as anticancer agents."[1][6][7][8][9] ACS Omega, 6(47), 32245–32260. Link
-
Thakur, A., et al. (2019). "Steering the antitumor drug discovery campaign towards structurally diverse indolines." Bioorganic Chemistry, 94, 103436. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 171967-54-7|1-Methyl-1H-indole-5-sulfonamide|BLD Pharm [bldpharm.com]
- 3. 2737205-83-1|N,1-Dimethyl-1H-indole-7-sulfonamide|BLD Pharm [bldpharm.com]
- 4. 676456-16-9|N-(Acridin-1-yl)-4-aminobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
Carbonic Anhydrase Inhibition by Indole Sulfonamides: Mechanisms, Selectivity, and Kinetic Validation
Executive Summary
Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While cytosolic isoforms like hCA I and hCA II are essential for normal physiological pH regulation, the transmembrane isoforms hCA IX and hCA XII are heavily implicated in tumor pathology. Overexpressed in response to hypoxia, these isoforms acidify the extracellular tumor microenvironment, promoting metastasis and chemoresistance[1].
Indole sulfonamides have emerged as a highly privileged class of selective CA inhibitors. By leveraging the indole ring as a versatile structural scaffold, researchers can design molecules that potently inhibit tumor-associated hCA IX and XII while sparing the off-target cytosolic isoforms[1][2]. This technical guide explores the mechanistic rationale behind indole sulfonamide design, summarizes quantitative structure-activity relationship (SAR) data, and provides a self-validating experimental protocol for kinetic evaluation using the stopped-flow CO2 hydration assay.
Mechanistic Rationale: The "Tail Approach" and Isoform Selectivity
The primary pharmacophore responsible for CA inhibition is the primary sulfonamide group (
However, because the zinc-binding mechanism is conserved across all 15 human CA isoforms, the sulfonamide group alone offers poor selectivity. To overcome this, drug development relies on the "tail approach" [2].
-
The Scaffold: The indole ring acts as a rigid, hydrophobic core that occupies the central region of the active site cleft.
-
The Tail: By appending diverse functional groups (e.g., thiosemicarbazides, ureas, or quinolines) to the 3-position or 5-position of the indole ring, the molecule extends into the outer, highly variable regions of the active site[1][2].
The active site of tumor-associated hCA IX possesses a distinct hydrophobic pocket that is absent in the ubiquitous hCA I and II. Indole sulfonamides with bulky or elongated tails selectively interact with these unique amino acid residues, anchoring the inhibitor tightly within hCA IX/XII and conferring nanomolar affinity[1].
Hypoxia-induced hCA IX signaling pathway and its targeted inhibition by indole sulfonamides.
Quantitative Structure-Activity Relationship (SAR) Data
The efficacy of the tail approach is evident when comparing the inhibition constants (
Table 1: Inhibitory activity (
| Compound / Scaffold | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) | hCA XII (Tumor) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Indole-5-sulfonamide (Cmpd 33) | > 10,000 | 450 | 2.1 | 0.69 |
| Indole-5-sulfonamide (Cmpd 34) | > 10,000 | 380 | 1.4 | 0.87 |
| Indole-3-sulfonamide (Cmpd 31) | > 10,000 | > 10,000 | 1,470 | > 10,000 |
Data synthesized from recent pharmacological evaluations of tumor-associated CA inhibitors[1].
Experimental Methodology: The Stopped-Flow Hydration Assay
To accurately determine the steady-state kinetic parameters (
Causality of Experimental Design: The equilibrium between
Stopped-flow CO2 hydration assay workflow for measuring steady-state enzyme kinetics.
Step-by-Step Protocol
This protocol represents a self-validating system. By strictly controlling ionic strength and subtracting uncatalyzed background rates, the resulting data isolate the exact enzymatic inhibition caused by the indole sulfonamide.
Step 1: Buffer and Indicator Preparation Prepare a reaction buffer containing 10–20 mM HEPES adjusted to pH 7.4 or 7.5[4][6].
-
Critical Addition: Add 0.1 M
to the buffer. This maintains a constant ionic strength, ensuring that the activity coefficients of the reactants remain stable during the rapid pH changes[4][6]. -
Indicator: Add phenol red at a concentration of 0.2 mM. Phenol red has an absorbance maximum at 557 nm, providing maximum optical sensitivity to the proton release during hydration[4][6].
Step 2: Enzyme and Inhibitor Incubation Dissolve the recombinant hCA isoform (e.g., hCA IX) in the prepared reaction buffer. Add the synthesized indole sulfonamide inhibitor at varying concentrations (typically ranging from 0.1 nM to 10 µM depending on expected potency). Incubate this mixture for 10–15 minutes at 20 °C to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium. Load this solution into Syringe A of the stopped-flow instrument[4].
Step 3: Substrate Preparation
Prepare
Step 4: Rapid Mixing and Data Acquisition Using an Applied Photophysics (or equivalent) stopped-flow instrument, rapidly mix equal volumes from Syringe A and Syringe B into the detection chamber[4]. Monitor the reaction progress by recording the decrease in absorbance at 557 nm over a period of 10 to 100 seconds[4][6].
Step 5: Kinetic Validation and Analysis
-
Self-Validation Step: Perform the exact same rapid mixing sequence using buffer without the enzyme to determine the uncatalyzed rate of
hydration. -
Subtract the uncatalyzed rate from the total observed rate to isolate the CA-catalyzed initial velocity[4].
-
Plot the initial velocities against substrate concentrations to determine
and . Calculate the inhibition constant ( ) using non-linear least-squares fitting of the Michaelis-Menten equation or the Cheng-Prusoff equation.
References
- Source: nih.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
- Source: researchgate.
- Source: nih.
- Source: taylorandfrancis.
- Source: tandfonline.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Structure-Activity Relationship (SAR) of N-Methyl-Indole Sulfonamides: A Technical Guide
The following technical guide details the Structure-Activity Relationship (SAR) of N-methyl-indole sulfonamides, focusing on their primary application as tubulin polymerization inhibitors and anticancer agents.
Executive Summary: The Indole Sulfonamide Scaffold
The N-methyl-indole sulfonamide scaffold represents a privileged structure in medicinal chemistry, most notably recognized for its potent antimitotic activity. Unlike general sulfonamide antibiotics (which target dihydropteroate synthase), N-methyl-indole sulfonamides primarily target the colchicine-binding site of tubulin.
By destabilizing microtubule dynamics, these compounds induce G2/M cell cycle arrest and subsequent apoptosis in multidrug-resistant tumor lines. The N-methyl group at the indole 1-position is a critical modification that modulates lipophilicity (
Chemical Biology & Mechanism of Action
The Colchicine Binding Site Interaction
The primary mechanism involves the binding of the indole moiety to the
-
Microtubule Destabilization: Binding prevents the curved-to-straight conformational change required for microtubule polymerization.
-
Signaling Cascade: Disruption of the spindle apparatus activates the Spindle Assembly Checkpoint (SAC), leading to prolonged mitotic arrest and activation of apoptotic pathways (Bcl-2 phosphorylation, Caspase-3 activation).
Pathway Visualization
Caption: Mechanism of action showing the inhibition of tubulin polymerization leading to apoptotic cell death.
Detailed SAR Analysis
The structure-activity relationship of this class can be dissected into three distinct regions: the Indole Core (Region A), the Sulfonamide Linker (Region B), and the N-Sulfonyl Substituent (Region C).
Region A: The Indole Core (N1-Methylation)
The defining feature of this specific subclass is the methylation of the indole nitrogen (N1).
-
N1-H vs. N1-Methyl:
-
Lipophilicity: Methylation significantly increases lipophilicity, improving membrane permeability and cellular uptake.
-
H-Bond Donor: The free N-H is a hydrogen bond donor. Methylation removes this interaction. In the colchicine site, the N1 position often faces a hydrophobic pocket (near Val181/
-tubulin); thus, the methyl group is well-tolerated and often enhances binding via hydrophobic interactions compared to the polar N-H. -
Metabolic Stability: N-methylation blocks N-glucuronidation, a common clearance pathway for free indoles.
-
Region B: The Sulfonamide Linker (C3 Position)
The sulfonamide group (
-
Geometry: The tetrahedral geometry of the sulfur atom acts as a "kink," orienting the aromatic rings in a non-planar configuration essential for fitting into the restricted colchicine pocket.
-
Electronic Effects: The sulfonyl group is a strong electron-withdrawing group (EWG), decreasing the electron density of the indole ring, which influences
-stacking interactions with residues like Trp258.
Region C: The N-Sulfonyl Substituent (The "Tail")
This region dictates potency and spectrum of activity.
-
Aryl Substitutions: The nitrogen of the sulfonamide is typically substituted with an aryl or heteroaryl group.
-
3,4,5-Trimethoxyphenyl: Mimics the A-ring of colchicine. Often yields nanomolar IC50 values.
-
4-Methoxyphenyl: Retains potency but with slightly different metabolic liabilities.
-
Heterocycles (e.g., Pyridine, Thiazole): Can improve solubility but may reduce lipophilic contact area.
-
SAR Visualization
Caption: SAR map highlighting the functional impact of N-methylation, linker geometry, and aryl tail substitutions.
Quantitative Activity Data[4][5]
The following table summarizes the cytotoxic activity of key N-methyl-indole sulfonamide derivatives against human cancer cell lines. Note the impact of the N-methyl group and the sulfonamide substituent.[1][2][3][4]
| Compound ID | Indole N1-Subst.[5][6] | Sulfonamide N-Subst.[7][8] | HeLa IC50 ( | Mechanism | Ref |
| Indole-H | H | 4-methoxy-phenyl | 0.85 | Tubulin Inhibition | [1] |
| Compound 18 | Methyl | 3,4,5-trimethoxy-phenyl | 0.24 | Tubulin Inhibition | [1] |
| Analog 4b | Methyl | Pyridine-2-yl | 1.82 | Tubulin Inhibition | [2] |
| Analog 7 | H | 4-amino-phenyl | >10.0 | Inactive (Too Polar) | [3] |
Key Insight: Compound 18 demonstrates that the combination of N-methylation (Indole) and a trimethoxy-phenyl tail (Sulfonamide) yields sub-micromolar potency, superior to the N-H analog.
Experimental Protocols
Chemical Synthesis: General Protocol
This protocol describes the synthesis of 1-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indole-3-sulfonamide.
Step 1: N-Methylation of Indole
-
Reagents: Indole (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.1 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve indole in anhydrous DMF at 0°C under
atmosphere. -
Add NaH portion-wise. Stir for 30 min to allow anion formation.
-
Add MeI dropwise. Warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Pour into ice water. Extract with EtOAc.
-
Validation: TLC (Hexane:EtOAc 9:1) shows disappearance of starting indole (
~0.[5]4) and appearance of N-methyl indole ( ~0.6). -
Yield: Typically >90%.
-
Step 2: Chlorosulfonylation
-
Reagents: 1-Methylindole (1.0 eq), Chlorosulfonic acid (
, 3.0 eq), (DCM). -
Procedure:
-
Dissolve 1-methylindole in DCM at 0°C.
-
Add chlorosulfonic acid dropwise (Exothermic!).
-
Stir at 0°C for 1 hour. The product (sulfonyl chloride) may precipitate or remain in solution.
-
Workup: Pour reaction mixture carefully onto crushed ice. Extract rapidly with DCM (sulfonyl chlorides are hydrolytically unstable). Dry over
and use immediately.
-
Step 3: Sulfonamide Coupling
-
Reagents: Indole-3-sulfonyl chloride (freshly prepared), 3,4,5-trimethoxyaniline (1.1 eq), Pyridine (2.0 eq) or
, DCM. -
Procedure:
-
Dissolve aniline and base in DCM.
-
Add sulfonyl chloride solution dropwise at 0°C.
-
Stir at RT overnight.
-
Purification: Wash with 1N HCl (to remove pyridine/aniline), then brine. Recrystallize from Ethanol or column chromatography.
-
Biological Assay: Tubulin Polymerization
Objective: To determine the
-
Reagents: Purified bovine brain tubulin (>99%), GTP, Fluorescence Reporter (DAPI or specific tubulin dye).
-
Setup:
-
Prepare Tubulin buffer (80 mM PIPES, 2 mM
, 0.5 mM EGTA, pH 6.9). -
Add Tubulin (10
M final) and GTP (1 mM). -
Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 50
M). Keep DMSO <1%.
-
-
Measurement:
-
Transfer to a 96-well plate pre-warmed to 37°C.
-
Monitor fluorescence (Ex 360 nm / Em 450 nm) every 1 min for 60 mins.
-
-
Analysis:
-
Plot fluorescence vs. time.
-
Polymerization is observed as a sigmoidal increase in fluorescence.
-
Calculate
based on the reduction of the Vmax (slope of the growth phase) compared to the Vehicle control.
-
Synthesis Workflow Diagram
Caption: Step-by-step synthetic route from indole precursor to final sulfonamide drug candidate.
References
-
Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm, 2016. Link
-
Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 2012. Link
-
New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. Link
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures. Organic Letters, 2022. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. euroasiajournal.org [euroasiajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of "N-methyl-1H-indole-5-sulfonamide" for research use
Application Note: Precision Synthesis of N-Methyl-1H-indole-5-sulfonamide
Strategic Overview
N-Methyl-1H-indole-5-sulfonamide is a high-value heterocyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of 5-HT receptor agonists (e.g., Sumatriptan analogs), Carbonic Anhydrase (CA) inhibitors, and diverse antiviral agents.[1]
The synthesis of 5-substituted indoles presents a classic regioselectivity challenge.[1] Direct electrophilic substitution of the indole ring typically favors the C3 position due to the high electron density of the pyrrole ring. To achieve exclusive C5-functionalization, this protocol utilizes the Indoline Strategy . By temporarily reducing the indole to indoline and protecting the nitrogen, the directing effect is shifted to the para-position (C5) relative to the nitrogen, enabling high-yield chlorosulfonylation.
This guide details a robust, scalable 4-step protocol:
-
Functionalization: Regioselective Chlorosulfonylation.
-
Amidation: Sulfonamide formation with Methylamine.
-
Restoration: Hydrolysis and Oxidation to restore the Indole core.
Retrosynthetic Analysis & Pathway
The logical construction of the target molecule relies on circumventing the natural reactivity of the indole nucleus.
Figure 1: Retrosynthetic strategy utilizing the indoline scaffold to direct substitution to the C5 position.
Detailed Experimental Protocol
Phase 1: Regioselective Scaffold Preparation
Step 1: Synthesis of 1-Acetylindoline Rationale: Acetylation protects the nitrogen and moderates the ring's reactivity, preventing polymerization during the harsh chlorosulfonylation step.
-
Charge: In a 500 mL round-bottom flask (RBF), dissolve Indoline (11.9 g, 100 mmol) in Dichloromethane (DCM) (100 mL).
-
Addition: Add Triethylamine (15.3 mL, 110 mmol) followed by dropwise addition of Acetic Anhydride (10.4 mL, 110 mmol) at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Wash with 1N HCl (2 x 50 mL), then Sat.
(50 mL).[4] Dry organic layer over and concentrate.[1] -
Yield: Quantitative (Off-white solid).
Step 2: Chlorosulfonylation (The Critical Step) Rationale: Chlorosulfonic acid acts as both solvent and reagent. The acetamido group directs the electrophilic attack to the para position (C5).
-
Setup: Equip a dry 250 mL RBF with a drying tube (
) and a gas trap (to neutralize HCl gas). -
Cooling: Cool Chlorosulfonic acid (
, 30 mL, ~4.5 eq) to 0–5°C. -
Addition: Add 1-Acetylindoline (16.1 g, 100 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction with HCl evolution.
-
Reaction: Heat the mixture to 60°C for 2 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The sulfonyl chloride will precipitate.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Checkpoint: Product is 1-Acetylindoline-5-sulfonyl chloride .[1] Use immediately in the next step to prevent hydrolysis.
-
Phase 2: Amidation and Core Restoration[1]
Step 3: Sulfonamide Formation
-
Solvent: Dissolve the crude sulfonyl chloride from Step 2 in THF (100 mL).
-
Amidation: Add Methylamine (2.0 M in THF, 150 mL, 3.0 eq) dropwise at 0°C.
-
Stir: Allow to warm to RT and stir for 4 hours.
-
Workup: Concentrate solvent. Dilute residue with EtOAc (200 mL) and wash with water. Dry and concentrate to yield 1-Acetyl-N-methylindoline-5-sulfonamide .[1]
Step 4: Deacetylation & Oxidation (Aromatization) Rationale: Removing the acetyl group and restoring the aromatic indole system.
-
Hydrolysis: Dissolve the intermediate in MeOH (100 mL) and add 2N NaOH (50 mL). Reflux for 2 hours.
-
Oxidation: Neutralize the mixture with 1N HCl and extract into DCM. Concentrate to dryness. Redissolve in 1,4-Dioxane (150 mL).
-
Reagent: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) at RT. Stir for 2–4 hours. The mixture will darken as DDQ is reduced.
-
Purification: Filter off the precipitated DDQ-hydroquinone byproduct. Concentrate the filtrate.
-
Final Polish: Purify via Flash Column Chromatography (Silica Gel, DCM:MeOH 95:5).
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Target Mol. Weight | 224.28 g/mol | Formula: |
| Overall Yield | 55 – 65% | Calculated from Indoline |
| Key Intermediate | 1-Acetylindoline-5-sulfonyl chloride | Unstable; use immediately |
| Appearance | White to pale beige solid | |
| Solubility | DMSO, Methanol, DMF | Poor solubility in water |
Analytical Validation (QC)
To certify the identity of N-methyl-1H-indole-5-sulfonamide , verify the following spectral markers:
-
1H NMR (DMSO-d6, 400 MHz):
-
LC-MS:
-
Observe
peak at 225.03 m/z . -
Observe
peak at 223.01 m/z (ESI negative mode).[1]
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Safety & Handling
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Use a strictly dry apparatus and a gas scrubber for HCl fumes.
-
DDQ: Toxic and generates HCN if incinerated. Handle in a fume hood.
-
Methylamine: Volatile and toxic. Use a sealed system or efficient condenser.
References
-
Terent'ev, P. B., & Preobrazhenskaya, M. N. (2020). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. National Institutes of Health (PMC). Available at: [Link]
-
Supuran, C. T., et al. (2010). 3-Phenyl-1H-Indole-5-Sulfonamides: Structure-Based Drug Design of a Promising Class of Carbonic Anhydrase Inhibitors. Current Pharmaceutical Design. Available at: [Link][11]
-
Mushtaq, I., & Ahmed, A. (2023).[11][12] Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Available at: [Link][11]
-
Demir-Yazıcı, K., et al. (2019). Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. N-Methyl-1H-indole-5-ethanesulfonamide | CAS 98623-50-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. CAS 98623-50-8: N-METHYL-1H-INDOLE-5-ETHANESULFONAMIDE [cymitquimica.com]
- 7. N-Methyl-1H-Indole-5-Ethanesulfonamide CAS 98623-50-8 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 8. 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide | 88919-22-6 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Application Note: In Vitro Assay Workflows for N-methyl-1H-indole-5-sulfonamide and Related Carbonic Anhydrase Inhibitors
Target Audience: Researchers, scientists, and drug development professionals Focus: Preclinical in vitro evaluation, enzyme kinetics, and 3D tumor microenvironment modeling
Introduction & Mechanistic Rationale
N-methyl-1H-indole-5-sulfonamide (and its closely related regioisomers[1]) serves as a critical synthetic intermediate and a highly effective pharmacophore core in the development of novel antitumor agents[2]. In medicinal chemistry, the indole-5-sulfonamide scaffold is specifically prized for its ability to act as a potent, isoform-selective inhibitor of human Carbonic Anhydrases (hCAs)[3].
In solid tumors, rapid cellular proliferation outstrips the local blood supply, leading to severe hypoxia. This microenvironment triggers the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently upregulates the expression of transmembrane metalloenzymes, particularly Carbonic Anhydrase IX (CA IX) and XII (CA XII)[4]. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By doing so, they maintain a slightly alkaline intracellular pH (promoting tumor cell survival) while driving extracellular acidosis (facilitating tissue invasion, metastasis, and chemoresistance).
The primary sulfonamide moiety (
Figure 1: Mechanism of CA IX/XII inhibition by indole-5-sulfonamides in hypoxic tumors.
Reference Data: Isoform Selectivity Profile
When functionalizing the N-methyl-1H-indole-5-sulfonamide core, tracking the inhibition constant (
| Target Isoform | Cellular Localization | Clinical Relevance | Representative |
| hCA I | Cytosolic (Ubiquitous) | Off-target (Erythrocytes) | 1,000 – >10,000 |
| hCA II | Cytosolic (Ubiquitous) | Off-target (Glaucoma/Renal) | 500 – 5,000 |
| hCA IX | Transmembrane | Primary Target (Hypoxic Tumors) | 1.5 – 25.0 |
| hCA XII | Transmembrane | Secondary Target (Tumors/Glaucoma) | 3.0 – 45.0 |
Core Protocol 1: Stopped-Flow Hydration Kinetics Assay
Causality & Rationale: The CA-catalyzed hydration of
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 20 mM HEPES buffer adjusted to pH 7.5.
-
Expert Insight: HEPES is strictly required because, unlike phosphate or acetate buffers, it does not coordinate with the active site
ion, which would artificially skew the inhibition data and produce false negatives.
-
-
Indicator Addition: Add 0.2 mM Phenol Red to the buffer. This dye provides a robust absorbance shift at 557 nm as the pH drops during the hydration of
to carbonic acid. -
Enzyme-Inhibitor Incubation: Dilute recombinant hCA enzymes (e.g., hCA IX or hCA XII) in the assay buffer to a final concentration of 10–15 nM. Add varying concentrations of the synthesized N-methyl-1H-indole-5-sulfonamide derivative (diluted from a 10 mM DMSO stock). Incubate for 15 minutes at room temperature.
-
Expert Insight: This incubation period is an absolute requirement to allow the sulfonamide to reach thermodynamic binding equilibrium with the zinc ion prior to substrate introduction.
-
-
Substrate Preparation: Bubble pure
gas through distilled water at 20°C for 30 minutes to create a saturated solution (approximately 34 mM). -
Stopped-Flow Execution: Load the enzyme-inhibitor mixture into Syringe A and the
-saturated water into Syringe B of the stopped-flow instrument. Trigger the rapid 1:1 mixing and record the absorbance at 557 nm for 10 to 50 milliseconds. -
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance decay curve. Determine the
value, and convert it to the inhibition constant ( ) using the Cheng-Prusoff equation.
Core Protocol 2: 3D Spheroid Hypoxia & pH Regulation Assay
Causality & Rationale: Standard 2D cell cultures fail to replicate the complex oxygen gradients and extracellular matrix of solid tumors. 3D spheroids naturally develop a hypoxic core, which is essential for driving the robust, biologically relevant expression of CA IX and XII[4]. This assay validates that the compound can penetrate tumor tissue and disrupt pH homeostasis.
Step-by-Step Methodology:
-
Spheroid Formation: Seed 1,000 HT-29 (colorectal carcinoma) or MDA-MB-231 (breast adenocarcinoma) cells per well in an ultra-low attachment 96-well round-bottom plate. Centrifuge at 1,000 x g for 10 minutes to promote cellular aggregation. Incubate for 72 hours to allow spheroid maturation.
-
Hypoxic Incubation: Transfer the plates to a specialized hypoxia chamber maintained at 1%
and 5% for 48 hours.-
Expert Insight: This specific oxygen tension reliably stabilizes HIF-1α, ensuring maximum CA IX/XII expression prior to compound treatment.
-
-
Compound Treatment: Treat the spheroids with the N-methyl-1H-indole-5-sulfonamide derivatives and incubate for an additional 24 hours under hypoxic conditions.
-
Intracellular pH Measurement: Wash the spheroids and load them with 5 µM BCECF-AM (a cell-permeable, pH-sensitive fluorescent dye) for 30 minutes. Measure the fluorescence excitation ratio (490 nm / 440 nm) with emission at 535 nm.
-
Self-Validating Step: Effective CA IX inhibition prevents the efflux of protons, leading to a measurable drop in intracellular pH (acidification). If the pH does not drop, the compound is either failing to penetrate the spheroid or failing to engage the target.
-
-
Viability Readout: Add CellTiter-Glo 3D reagent to lyse the spheroids and measure ATP-dependent luminescence. This confirms whether the compound-induced intracellular acidification successfully triggered tumor cell apoptosis.
Figure 2: In vitro screening workflow for indole-5-sulfonamide CA inhibitors.
References
- Source: PMC / nih.
- Source: PMC / nih.
- Title: 3-Phenyl-1H-Indole-5-Sulfonamides: Structure-Based Drug Design of a Promising Class of Carbonic Anhydrase Inhibitors Source: Bentham Science Publisher URL
- Title: 3B4F: Carbonic anhydrase inhibitors. Interaction of 2-(hydrazinocarbonyl)
- Title: 171967-54-7 | 1-Methyl-1H-indole-5-sulfonamide Source: BLD Pharm URL
- Title: EP0614887A1 - Indol-sulfonamide als Antitumormittel Source: Google Patents URL
Sources
- 1. 171967-54-7|1-Methyl-1H-indole-5-sulfonamide|BLD Pharm [bldpharm.com]
- 2. EP0614887A1 - Indol-sulfonamide als Antitumormittel - Google Patents [patents.google.com]
- 3. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. benthamscience.com [benthamscience.com]
How to test the efficacy of "N-methyl-1H-indole-5-sulfonamide" on cancer cell lines
Application Note: Efficacy Profiling of N-methyl-1H-indole-5-sulfonamide on Cancer Cell Lines
Part 1: Strategic Overview & Rationale
Subject: N-methyl-1H-indole-5-sulfonamide (NMIS) Chemical Class: Indole-sulfonamide scaffold Primary Biological Relevance: The indole-5-sulfonamide pharmacophore is a privileged structure in oncology, frequently associated with two distinct mechanisms of action:
-
Carbonic Anhydrase (CA) Inhibition: Specifically the tumor-associated isoforms CA IX and CA XII, which regulate pH in hypoxic tumor microenvironments.[1] The N-methyl group typically enhances lipophilicity and membrane permeability compared to the parent indole.
-
Microtubule Destabilization: Indole derivatives can bind to the colchicine site of tubulin, causing G2/M cell cycle arrest.
Experimental Strategy: To validate the efficacy of NMIS, a "blind" screening approach is insufficient. The protocol must distinguish between general cytotoxicity and mechanism-specific activity (e.g., hypoxia selectivity). This guide employs a Branching Screening Cascade :
-
Phase I: Differential Cytotoxicity (Normoxia vs. Hypoxia).
-
Phase II: Cell Cycle Kinetics (Distinguishing G1 vs. G2/M arrest).
-
Phase III: Apoptosis Induction.
Part 2: Experimental Workflow (Visualization)
The following logic flow dictates the experimental progression based on early phenotypic readouts.
Caption: Branching logic for NMIS characterization. Hypoxia selectivity suggests Carbonic Anhydrase targeting, while G2/M arrest points to tubulin interference.
Part 3: Detailed Protocols
Compound Preparation & Storage
-
Solubility: Sulfonamides are hydrophobic. The N-methyl group increases lipophilicity.
-
Stock Solution: Dissolve NMIS in sterile DMSO (Dimethyl Sulfoxide) to 10 mM or 20 mM.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solutions: Dilute in complete culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity.
Phase I: Differential Cytotoxicity (Normoxia vs. Hypoxia)
Rationale: CA IX inhibitors show enhanced potency under hypoxic conditions where tumor cells rely on pH regulation for survival.
Materials:
-
Cell Lines: MCF-7 (Breast), HCT116 (Colon), or A549 (Lung). Note: Use CAIX-high lines like MDA-MB-231 for best sensitivity.
-
Hypoxia Induction: Hypoxia chamber (1% O₂) OR Chemical mimetic (CoCl₂ at 100 µM).
-
Assay Reagent: MTT or CellTiter-Glo.
Protocol:
-
Seeding: Seed cells (3,000–5,000 cells/well) in two duplicate 96-well plates. Incubate 24h for attachment.
-
Treatment: Add NMIS in serial dilutions (e.g., 0.1 µM to 100 µM). Include:
-
Negative Control: 0.5% DMSO.
-
Positive Control: Acetazolamide (CA inhibitor) or Vinblastine (Tubulin inhibitor).
-
-
Induction:
-
Plate A (Normoxia): Standard incubator (37°C, 5% CO₂).
-
Plate B (Hypoxia): Place in hypoxia chamber (1% O₂) or add CoCl₂ (100 µM) to media.
-
-
Incubation: 48–72 hours.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 3h, dissolve formazan in DMSO, read OD at 570 nm.
Data Output:
| Condition | IC50 (µM) | Interpretation |
|---|---|---|
| Normoxia | > 50 µM | Low baseline toxicity.[2] |
| Hypoxia | 5 µM | Hypoxia Selectivity Index (HSI) = 10. Strong candidate for CA IX inhibition. |
| Both | 2 µM | HSI = 1. Likely a general cytotoxic agent (e.g., tubulin inhibitor). |
Phase II: Cell Cycle Distribution (Flow Cytometry)
Rationale: The cell cycle phase where arrest occurs provides the strongest clue to the molecular target.
Protocol:
-
Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1 (optional but recommended).
-
Treatment: Treat cells with NMIS at IC50 and 2x IC50 concentrations for 24h.
-
Harvesting: Trypsinize cells, wash with cold PBS.
-
Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.
-
Staining: Wash ethanol. Resuspend in PBS containing:
-
Propidium Iodide (PI): 50 µg/mL (DNA stain).
-
RNase A: 100 µg/mL (Digests RNA to prevent background).
-
-
Analysis: Measure DNA content on a flow cytometer (e.g., BD FACSCalibur). Collect 10,000 events.
Interpretation:
-
G2/M Peak Accumulation: Indicates inhibition of tubulin polymerization or spindle formation.
-
G1 Peak Accumulation: Indicates metabolic stress, pH dysregulation (CA inhibition), or CDK inhibition.
Phase III: Apoptosis Assay (Annexin V/PI)
Rationale: Confirms that the reduction in viability (MTT) is due to programmed cell death rather than necrosis or senescence.
Protocol:
-
Treatment: Treat cells with NMIS for 24h and 48h.
-
Staining: Use an Annexin V-FITC / PI kit.
-
Annexin V: Binds exposed Phosphatidylserine (early apoptosis).
-
PI: Stains permeable membranes (late apoptosis/necrosis).
-
-
Flow Cytometry: Plot FITC (X-axis) vs. PI (Y-axis).
Quadrant Analysis:
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Key indicator of efficacy).
-
Q2 (Annexin+/PI+): Late Apoptosis.
Part 4: Mechanism of Action Validation (Advanced)
If Phase II indicates G2/M arrest , perform a Tubulin Polymerization Assay :
-
Method: Use a cell-free fluorescent tubulin kit. Measure fluorescence enhancement over time.
-
Expectation: NMIS should suppress the fluorescence increase curve if it inhibits polymerization.
If Phase I indicates Hypoxia Selectivity , perform a CA IX Esterase Assay :
-
Method: Monitor the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow, 405 nm) by recombinant CA IX in the presence of NMIS.
-
Expectation: Dose-dependent reduction in absorbance rate.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Krymov, S. K., et al. (2023). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases.[1] International Journal of Molecular Sciences, 24(3), 2686. Link
-
Ghorab, M. M., et al. (2017). Novel sulfonamide derivatives aiming as anticancer agents: Synthesis, cytotoxic activity and molecular modeling.[2][3][4] European Journal of Medicinal Chemistry, 126, 56-69. Link
-
Rizzilio, F., et al. (1989). Microplate assay for the measurement of cell proliferation and viability.[1][2][5][6] Journal of Immunological Methods, 119(2), 203-210. (Standard MTT Protocol Grounding).
Sources
- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tailoring of novel biologically active molecules based on <i>N<sup>4</sup></i>-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Application of "N-methyl-1H-indole-5-sulfonamide" in hypoxia studies.
This Application Note is designed for researchers investigating the hypoxic tumor microenvironment (TME).[1] It focuses on the utility of Indole-5-sulfonamide scaffolds —specifically referencing the N-methyl-1H-indole-5-sulfonamide structural class—as chemical probes for targeting Carbonic Anhydrase IX (CAIX) and regulating intracellular pH (pHi) under hypoxic stress.[1]
Targeting Tumor Acidosis and pH Regulation via Carbonic Anhydrase IX Inhibition [1]
Executive Summary
N-methyl-1H-indole-5-sulfonamide (and its structural analogs, such as 1-methyl-1H-indole-5-sulfonamide) represents a critical class of pharmacophores used to study hypoxia-induced acidosis .[1] In solid tumors, hypoxia stabilizes Hypoxia-Inducible Factor 1
This application note details the use of indole-5-sulfonamides to:
-
Selectively inhibit CAIX activity in hypoxic cells.
-
Disrupt pH homeostasis , leading to intracellular acidification and cell death specifically in hypoxic niches.[1]
-
Validate hypoxia-targeting drug candidates using differential cytotoxicity assays.
Chemical Identity & Structural Nuance (Critical Technical Note)
Precise nomenclature is vital for experimental success. The term "N-methyl" can refer to substitution at two distinct positions:
-
1-Methyl-1H-indole-5-sulfonamide (Target A): Methylation at the indole nitrogen (
). The sulfonamide group remains primary (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). This is the active CAIX inhibitor , as the free is required to coordinate the Zinc ( ) ion in the enzyme's active site. -
N-methyl-1H-indole-5-sulfonamide (Target B): Methylation at the sulfonamide nitrogen (
). This modification typically abolishes CA inhibitory activity .[1] This variant is often used as a negative control to prove that observed effects are due to enzyme inhibition and not off-target toxicity.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Mechanism of Action: The Hypoxia-Acidosis Axis
Under normoxic conditions, cells rely on oxidative phosphorylation.[1] In hypoxia (
-
HIF-1
Stabilization: Hypoxia prevents HIF-1ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> degradation. -
CAIX Upregulation: HIF-1
binds to the Hypoxia Response Element (HRE) of the CA9 gene.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
pH Regulation: CAIX catalyzes the hydration of extracellular
to bicarbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) and protons ( ).-
is imported to buffer intracellular pH (pHi) (survival).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
remains extracellular, acidifying the TME (promoting invasion/metastasis).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Inhibition: Indole-5-sulfonamides bind the CAIX active site, blocking this catalytic cycle.[1] The result is a collapse of the transmembrane pH gradient, leading to intracellular acidosis and apoptosis specifically in hypoxic cells.[1]
Pathway Visualization
Caption: Mechanism of Indole-5-sulfonamide action disrupting the Hypoxia-HIF-CAIX axis.[1]
Experimental Protocols
Protocol A: Hypoxia Induction & Compound Treatment
Objective: To establish a differential cytotoxicity profile (Hypoxia Selectivity) for the indole-5-sulfonamide.[1]
Materials:
-
Human Tumor Cell Lines: MDA-MB-231 (Breast) or HT-29 (Colon) – known for high CAIX expression.[1]
-
Hypoxia Chamber (1%
, 5%ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> , 94% ) OR Chemical Mimetic ( , 100-200 µM). -
Test Compound: 1-methyl-1H-indole-5-sulfonamide (Active) and N-methyl-1H-indole-5-sulfonamide (Control).[1]
-
Solvent: DMSO (Final concentration < 0.5%).[1]
Workflow:
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates. Allow attachment for 24h in standard incubator.
-
Treatment: Prepare serial dilutions of the indole sulfonamide (0.1 µM to 100 µM). Add to cells.
-
Induction:
-
Set A (Normoxia): Return to standard incubator (21%
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Set B (Hypoxia): Place in Hypoxia Chamber (1%
) for 48-72 hours.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Note: If using
, add it simultaneously with the test compound.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Readout: Assess viability using MTT, CellTiter-Glo, or SRB assay.
Data Analysis (Hypoxia Selectivity Index - HSI):
Calculate the
-
Interpretation: An HSI > 1.0 indicates hypoxia-selective toxicity.[1] Indole-5-sulfonamides targeting CAIX typically show HSI values between 2.0 and 10.0 depending on the cell line's reliance on CAIX.[1]
Protocol B: Validation of Target Engagement (Western Blot)
Objective: Confirm that the compound targets the hypoxia pathway (CAIX) and does not suppress HIF-1
Workflow:
-
Lysate Preparation: Harvest cells from Normoxia and Hypoxia groups (treated vs. untreated).
-
Lysis Buffer: Use RIPA buffer supplemented with Protease/Phosphatase inhibitors. Critical: Perform lysis quickly on ice to prevent HIF-1
degradation (which occurs within minutes of re-oxygenation).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Antibodies:
-
Primary: Anti-CAIX (e.g., M75 clone), Anti-HIF-1
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Loading Control: Anti-
-Actin.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Expected Result:
-
Normoxia:[1] Low/Undetectable HIF-1
and CAIX.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Hypoxia (Vehicle): High HIF-1
, High CAIX.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Hypoxia (Indole-Sulfonamide):[1][2][3] High HIF-1
, High CAIX protein levels (inhibitors block activity, not necessarily expression, unless they also destabilize the protein).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Note: If CAIX protein levels decrease, the compound may act upstream (HIF inhibition) or induce CAIX degradation.[1]
-
Protocol C: Intracellular pH (pHi) Measurement
Objective: Functional proof of CAIX inhibition.
-
Probe: Load cells with BCECF-AM (pH-sensitive fluorescent dye).
-
Calibration: Use the Nigericin/High
clamp method to generate a pH calibration curve. -
Assay: Measure fluorescence ratio (Ex 490/440 nm) in cells exposed to Hypoxia + Indole-Sulfonamide.
-
Result: Effective CAIX inhibition will result in a significant decrease in pHi (acidification) in hypoxic cells compared to vehicle control.[1]
Data Presentation & Troubleshooting
Summary of Expected Results
| Parameter | Normoxia + Compound | Hypoxia + Vehicle | Hypoxia + Indole-Sulfonamide |
| HIF-1 | Low | High | High |
| CAIX Expression | Low | High | High |
| CAIX Activity | Low | High | Inhibited |
| Intracellular pH | ~7.4 | ~7.2 - 7.3 | < 7.0 (Acidic) |
| Cell Viability | High (Low Toxicity) | High (Adaptive) | Low (Selective Toxicity) |
Troubleshooting Guide
-
Issue: No difference in cytotoxicity between Normoxia and Hypoxia.
-
Cause 1: Cell line does not express CAIX. Solution: Verify CAIX induction via Western Blot.[1] Use MDA-MB-231 or A549.[1]
-
Cause 2:[1][2][3][4] Compound is the N-methyl sulfonamide variant (inactive).[1] Solution: Verify structure is 1-methyl-1H-indole-5-sulfonamide (primary sulfonamide).[1]
-
Cause 3: Hypoxia was not maintained.[1] Solution: Check chamber seals or increase
concentration.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][5] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Neri, D., & Supuran, C. T. (2011).[1] Interfering with pH regulation in tumours as a therapeutic strategy.[1] Nature Reviews Drug Discovery, 10(10), 767-777.[1] Link
-
Eldehna, W. M., et al. (2022).[1] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.[1] Pharmaceuticals, 15(12), 1453.[1] Link[1]
-
McDonald, P. C., et al. (2012).[1] From the bench to the clinic: targeting the tumor pH regulation system for cancer therapy.[1] Journal of Experimental & Clinical Cancer Research, 31,[1] 2. Link[1]
-
Sedlakova, O., et al. (2014).[1] Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors.[1] Frontiers in Physiology, 4, 400.[1] Link
Sources
- 1. 2737205-83-1|N,1-Dimethyl-1H-indole-7-sulfonamide|BLD Pharm [bldpharm.com]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Using "N-methyl-1H-indole-5-sulfonamide" as a carbonic anhydrase IX inhibitor.
Subject: Application Note: Characterization and Evaluation of N-methyl-1H-indole-5-sulfonamide as a Selective Carbonic Anhydrase IX (CA IX) Inhibitor
Executive Summary
N-methyl-1H-indole-5-sulfonamide represents a specific subclass of aromatic sulfonamides designed to target Carbonic Anhydrase IX (CA IX) , a transmembrane zinc-metalloenzyme highly overexpressed in hypoxic tumor tissues. Unlike the cytosolic isoforms (CA I and CA II), which are ubiquitous and involved in systemic pH regulation, CA IX is a validated therapeutic target for solid tumors (e.g., glioblastoma, triple-negative breast cancer) due to its role in maintaining intracellular pH (pHi) survival signaling under hypoxic stress.
This guide details the physicochemical properties, mechanism of action, and experimental protocols for using N-methyl-1H-indole-5-sulfonamide in drug discovery workflows.
Compound Profile & Mechanism of Action
Physicochemical Properties
-
Chemical Name: N-methyl-1H-indole-5-sulfonamide (or 1-methyl-1H-indole-5-sulfonamide)
-
Molecular Formula: C9H10N2O2S
-
Molecular Weight: ~226.25 g/mol
-
Solubility: Low in water; Soluble in DMSO (>10 mM) and DMF.
-
Stability: Stable as a solid at -20°C. Solutions in DMSO should be aliquoted and stored at -80°C to prevent sulfonamide hydrolysis or oxidation of the indole ring.
Mechanism of Action (MOA)
The sulfonamide moiety (
-
Zinc Coordination: The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
-
Hydrophobic Interaction: The 1-methylindole ring extends into the hydrophobic pocket of CA IX (defined by residues Val131, Leu198, and Trp209), which is more accessible in CA IX than in CA I/II.
-
pH Modulation: By inhibiting CA IX, the compound blocks the hydration of extracellular CO2 to bicarbonate (
) and protons ( ). This disrupts the tumor's ability to export protons, leading to intracellular acidification and cell death (synthetic lethality in hypoxia).
Visualization: Mechanism & Signaling Pathway
Figure 1: Mechanism of Action. Hypoxia drives CA IX expression via HIF-1α. The inhibitor blocks the catalytic conversion of CO2, preventing extracellular acidification and forcing intracellular acidosis and apoptosis.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
-
Objective: Create a stable 10 mM stock solution.
-
Materials: N-methyl-1H-indole-5-sulfonamide powder, anhydrous DMSO (Sigma-Aldrich, >99.9%), Vortex mixer.
-
Weigh 2.26 mg of compound.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
QC Check: Inspect for particulates. If cloudy, sonicate for 5 minutes.
-
Storage: Aliquot into 50 µL vials and store at -80°C. Avoid freeze-thaw cycles.
Protocol B: Stopped-Flow CO2 Hydration Assay (Gold Standard)
-
Objective: Determine the Inhibition Constant (
) against CA IX. -
Principle: Measures the rate of physiological CO2 hydration by monitoring the acidification of the medium using a pH indicator.[2]
-
Reagents:
-
Recombinant Human CA IX (extracellular domain).
-
Substrate: CO2-saturated water.[2]
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.
-
Indicator: 0.2 mM Phenol Red.
-
-
Procedure:
-
Enzyme Mix: Prepare 10 nM CA IX in HEPES buffer with Phenol Red.
-
Inhibitor Mix: Prepare serial dilutions of N-methyl-1H-indole-5-sulfonamide (0.1 nM to 10 µM) in the Enzyme Mix. Incubate for 15 minutes at room temperature (25°C) to allow E-I complex formation.
-
Substrate Mix: Saturate water with CO2 by bubbling CO2 gas for 30 minutes.
-
Reaction: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the Inhibitor/Enzyme solution with the CO2 substrate solution (1:1 ratio).
-
Detection: Monitor absorbance at 557 nm (Phenol Red max) over 0.5–1.0 seconds.
-
Analysis: Fit the initial velocity (
) vs. inhibitor concentration to the Morrison equation for tight-binding inhibitors to calculate .
-
Protocol C: Cellular Hypoxia Viability Assay
-
Objective: Validate efficacy in a biological system.
-
Cell Lines: MDA-MB-231 (High CA IX) vs. MCF-7 (Low CA IX).
-
Procedure:
-
Seeding: Seed 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Induction: Induce hypoxia by placing plates in a hypoxia chamber (1% O2) or adding CoCl2 (100 µM) (chemical hypoxia mimetic).
-
Treatment: Treat with N-methyl-1H-indole-5-sulfonamide (0.1, 1, 10, 100 µM). Include Acetazolamide (100 µM) as a positive control.
-
Incubation: Incubate for 48–72 hours.
-
Readout: Measure viability using CellTiter-Glo (ATP) or MTT assay.
-
Result: Calculate
. Specificity is confirmed if the compound is significantly more potent under hypoxic conditions compared to normoxia.[3]
-
Comparative Data & Selectivity Profile
The following table summarizes the expected performance metrics for N-methyl-1H-indole-5-sulfonamide based on the indole-sulfonamide class profile.
| Parameter | CA IX (Target) | CA I (Off-Target) | CA II (Off-Target) | Note |
| Ki (Inhibition Constant) | 5 – 50 nM | > 1,000 nM | > 500 nM | High selectivity expected due to hydrophobic pocket fit. |
| Cellular EC50 (Hypoxia) | 0.1 – 5 µM | N/A | N/A | Potency depends on membrane permeability. |
| Cellular EC50 (Normoxia) | > 50 µM | > 50 µM | > 50 µM | Low toxicity expected in normal oxygen conditions. |
| Selectivity Ratio | 1 (Reference) | > 20-fold | > 10-fold | Critical for reducing systemic side effects. |
Experimental Workflow Diagram
Figure 2: Screening Workflow. A step-by-step decision tree for validating the inhibitor.
References
-
Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Neri, D., & Supuran, C. T. (2011).[4] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link
-
Alterio, V., et al. (2012). Crystal structure of the multidomain protein gp180, a truncated form of the carbonic anhydrase IX. PNAS. Link
-
Touisni, N., et al. (2011). Indoles and sulfonamides: A new class of potent and selective carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link
-
McDonald, P. C., et al. (2012). Winther, M. et al. The tumor-associated carbonic anhydrase IX as a target for cancer therapy. Journal of the National Cancer Institute. Link
Sources
Analytical techniques for "N-methyl-1H-indole-5-sulfonamide" characterization
Executive Summary & Chemical Context
N-methyl-1H-indole-5-sulfonamide (CAS: 107144-39-8) represents a critical scaffold in medicinal chemistry, particularly in the development of 5-HT receptor agonists (triptan analogs) and carbonic anhydrase (CA) inhibitors.[1] Unlike simple indoles, the presence of the electron-withdrawing sulfonamide group at the C5 position significantly alters the electronic landscape of the indole ring, affecting both its reactivity and spectroscopic signature.[1]
This guide provides a definitive protocol for the structural validation and purity analysis of this molecule. It addresses the primary analytical challenge: distinguishing the target molecule from its synthetic precursors (indolines) and regioisomers (C3-sulfonated byproducts).[1]
Target Molecule Profile:
-
Formula:
-
Molecular Weight: 210.25 g/mol [1]
-
Key Functional Groups: Indole (acidic NH, pKa ~16), Sulfonamide (acidic NH, pKa ~10).[1]
-
Solubility: Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water.[1]
Analytical Workflow Strategy
The characterization logic follows a "Gatekeeper" model.[1] We do not proceed to quantitative purity (HPLC) until structural integrity (Regiochemistry & Oxidation State) is confirmed via NMR.[1]
Figure 1: The "Gatekeeper" analytical workflow ensures no resources are wasted on quantifying the wrong isomer.
Protocol 1: Structural Validation via NMR Spectroscopy
Objective: Confirm the C5-sulfonamide substitution and absence of indoline impurities.
Solvent: DMSO-
A. The "Fingerprint" Assignment Strategy
The most common synthetic route involves the chlorosulfonation of N-acetylindoline followed by oxidation.[1] Therefore, the most critical impurity to exclude is the 2,3-dihydro-1H-indole (indoline) derivative.[1]
| Proton | Chemical Shift ( | Multiplicity | Diagnostic Logic (The "Why") |
| Indole NH (H1) | 11.3 - 11.5 | Broad Singlet | Disappears with |
| Indole H2 | 7.45 - 7.55 | Triplet/Multiplet | Critical Check: If this appears as a triplet at ~3.0-4.0 ppm, you have indoline (incomplete oxidation).[1] |
| Indole H3 | 6.60 - 6.70 | Multiplet | Characteristic pyrrole ring proton.[1] |
| Indole H4 | 8.10 - 8.20 | Doublet ( | Regio-marker: The most deshielded aromatic proton due to ortho |
| Indole H6 | 7.50 - 7.60 | dd ( | Coupled to H7 and H4.[1] |
| Indole H7 | 7.55 - 7.65 | Doublet ( | Ortho coupling to H6.[1] |
| Sulfonamide NH | 7.20 - 7.40 | Quartet/Broad | Coupled to Methyl.[1] Collapses to singlet or disappears with |
| N-Methyl | 2.40 - 2.50 | Doublet ( | Confirms methyl is on Nitrogen.[1] If it were a singlet at ~3.8 ppm, it would be N-methyl indole (wrong structure).[1] |
B. Self-Validating NOESY Experiment
To definitively prove the sulfonamide is at C5 and not C6 (a possible minor isomer):
-
Irradiate the N-Methyl group (~2.45 ppm).[1]
-
Observation: You should see a strong NOE correlation to the Sulfonamide NH .[1]
-
Key Correlation: You should see a through-space correlation between the Sulfonamide NH and H4/H6 .[1]
-
Negative Control: There should be no correlation between the N-Methyl group and the Indole NH (H1), proving the methyl is on the sulfonamide arm, not the indole ring.
Protocol 2: Mass Spectrometry & Fragmentation
Objective: Confirm molecular formula and analyze fragmentation for structural confidence.
Mode: ESI Negative (
Instrument Parameters:
-
Source: Electrospray Ionization (ESI)[1]
-
Polarity: Positive (+ve) and Negative (-ve) switching.[1]
-
Capillary Voltage: 3.5 kV.[1]
Fragmentation Logic (ESI+):
-
Parent Ion:
211.05 ( ). -
Primary Loss: Loss of
(methylamine) or .[1] -
Diagnostic Fragment:
Figure 2: Expected fragmentation pathway in ESI+ mode.[1]
Protocol 3: HPLC Purity Method
Objective: Quantify purity and separate potential isomers. Challenge: Indole-5-sulfonamide is amphiphilic.[1] Standard C18 works, but pH control is vital to prevent peak tailing caused by the sulfonamide NH acidity.[1]
Method Parameters:
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), | End-capping reduces silanol interactions with the indole nitrogen.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures Sulfonamide is neutral (protonated form favored) and Indole is neutral.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier.[1] |
| Gradient | 0-2 min: 5% B2-15 min: 5% | Gradient optimized to elute polar impurities (sulfonic acids) early and lipophilic dimers late.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 220 nm and 280 nm | 220 nm for amide bonds; 280 nm is specific for the Indole chromophore.[1] |
| Column Temp | 40°C | Improves mass transfer and peak shape.[1] |
Troubleshooting Guide:
-
Split Peaks? The sulfonamide proton might be exchanging.[1] Ensure Mobile Phase A pH is < 3.0.[1]
-
Fronting? Sample solvent mismatch. Dissolve sample in Mobile Phase A:B (50:50) rather than pure DMSO if injecting large volumes.[1]
-
Retention Time Shift? Check column equilibration. Indoles are "sticky" on some stationary phases.[1]
References
-
Synthesis & Class Characterization
-
General Indole NMR Data
-
CAS Registry Data
Sources
- 1. 1509701-26-1|N-Methylpyridine-4-sulfonamide|BLD Pharm [bldpharm.com]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Developing novel anticancer agents from indole-sulfonamide scaffolds.
Introduction: The Dual-Targeting Advantage
The indole-sulfonamide scaffold represents a privileged structure in modern medicinal chemistry, particularly for "hybrid" drug design. By fusing the indole moiety (a mimic of purine/tryptophan capable of binding the colchicine site of tubulin) with a sulfonamide group (a classic Zinc-Binding Group [ZBG] for Carbonic Anhydrases), researchers can develop agents that simultaneously attack tumor cell division and the hypoxic tumor microenvironment.
This guide details the rational design, chemical synthesis, and biological validation of these dual-targeting agents. It moves beyond simple screening to provide a mechanistic roadmap for developing compounds that induce G2/M phase arrest (via tubulin destabilization) and reverse hypoxic acidification (via CA IX inhibition).
Rational Design & SAR Strategy
Successful indole-sulfonamide hybrids rely on precise Structure-Activity Relationship (SAR) tuning. The goal is to balance lipophilicity for cell membrane penetration with the polarity required for enzyme active sites.
Key SAR Directives:
-
The Indole Core (Scaffold): Acts as the hydrophobic anchor. Substitutions at C3 (e.g., trimethoxyphenyl rings) often mimic Combretastatin A-4, enhancing tubulin affinity.
-
The Sulfonamide (ZBG): best positioned at C5 or N1 . This moiety coordinates with the Zn²⁺ ion in the active site of Carbonic Anhydrase (CA) IX/XII.
-
Linker Region: A rigid or semi-rigid linker (e.g., hydrazone, chalcone) between the indole and the sulfonamide can optimize the fit into the deep catalytic cleft of CA isozymes.
Figure 1: Strategic SAR map for Indole-Sulfonamide hybrids. C3 modifications drive anti-mitotic activity, while C5 sulfonamides drive anti-hypoxic activity.
Chemical Synthesis Protocol
Objective: Synthesis of a C5-sulfonamido-indole derivative via a robust chlorosulfonation route. This protocol avoids harsh conditions that degrade sensitive functional groups.
Reagents:
-
Starting Material: 1H-indole or substituted indole.[1]
-
Chlorosulfonic acid (
). -
Ammonium hydroxide (
) or substituted amine. -
Solvents: Dichloromethane (DCM), Acetonitrile (
).
Step-by-Step Methodology:
-
Chlorosulfonation (Formation of Sulfonyl Chloride):
-
Dissolve 1.0 eq of the indole substrate in anhydrous DCM at 0°C under
atmosphere. -
Dropwise add 3.0 eq of chlorosulfonic acid over 20 minutes. Caution: Exothermic.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The intermediate sulfonyl chloride is unstable; proceed immediately.
-
Pour reaction mixture onto crushed ice/water. Extract with DCM (
mL). Dry organic layer over .
-
-
Sulfonamide Formation (Amination):
-
Dissolve the crude indole-5-sulfonyl chloride in
. -
Add 5.0 eq of Ammonium hydroxide (for primary sulfonamide) or a specific primary amine (for secondary sulfonamides).
-
Stir at RT for 4–6 hours.
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: DCM
2% MeOH/DCM).
-
-
Validation:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the C5 proton signal and appearance of a broad singlet (
) around 7.0–7.5 ppm. -
Mass Spectrometry: Confirm molecular ion
.[2]
-
Biological Evaluation: Tubulin Polymerization Assay
Context: Indole-sulfonamides typically bind to the colchicine site , preventing tubulin heterodimers from polymerizing into microtubules. This assay quantifies that destabilization.
Protocol (Fluorescence-Based):
-
Reagent Prep:
-
Tubulin Stock: Purified porcine brain tubulin (>99%) at 10 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM
, 0.5 mM EGTA). -
GTP Stock: 100 mM (Essential for polymerization).
-
Reporter: DAPI (binds to polymer, increasing fluorescence) or a commercial fluorophore.
-
Controls: Paclitaxel (Enhancer), Colchicine (Inhibitor), DMSO (Vehicle).
-
-
Assay Setup (96-well Black Plate):
-
Pre-warm plate to 37°C.
-
Well Composition (Total 100 µL):
-
85 µL Tubulin/Buffer Mix (2 mg/mL final tubulin conc., 1 mM GTP).
-
5 µL Test Compound (10 µM final conc. initially).
-
10 µL Fluorescence Reporter.
-
-
-
Kinetic Measurement:
-
Immediately place in a fluorescence plate reader (Excitation: 360 nm, Emission: 450 nm).
-
Read every 60 seconds for 60 minutes at 37°C.
-
-
Data Interpretation:
-
Normal Polymerization (DMSO): Sigmoidal curve (Lag phase
Growth phase Plateau). -
Inhibition (Indole-Sulfonamide): Flattened curve; reduction in
and final fluorescence intensity. -
Calculation: % Inhibition =
.
-
Biological Evaluation: Carbonic Anhydrase (CA) Inhibition[3][4][5][6]
Context: CA IX is overexpressed in hypoxic tumors to neutralize intracellular pH. Sulfonamides inhibit this by binding the catalytic Zinc.
Protocol (Esterase Activity Assay):
-
Principle: CA hydrolyzes 4-Nitrophenyl Acetate (4-NPA) to 4-Nitrophenol (Yellow, Absorbance 400 nm).
-
Reagents:
-
Recombinant hCA IX and hCA II (to test selectivity).
-
Substrate: 3 mM 4-NPA in Acetonitrile.
-
Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.
-
-
Procedure:
-
Incubate enzyme (hCA IX) with Test Compound for 15 mins at RT in 96-well clear plate.
-
Add Substrate (4-NPA) to initiate reaction.
-
Measure Absorbance at 400 nm kinetically for 30 minutes.
-
-
Analysis:
-
Determine initial velocity (
) from the linear portion of the curve. -
Calculate
using non-linear regression (GraphPad Prism). -
Success Criteria:
nM for CA IX, with >10-fold selectivity over CA II (cytosolic isoform).
-
Data Presentation & Mechanism
Summary of Expected Potency (Example Data)
| Compound ID | Tubulin IC50 (µM) | CA IX IC50 (nM) | Selectivity Ratio (CA IX/II) | Cell Line (HeLa) GI50 (µM) |
| IS-Hybrid-01 | 1.2 ± 0.1 | 45.3 ± 5.2 | 22.5 | 0.85 |
| Combretastatin A-4 | 0.002 | >10,000 | N/A | 0.003 |
| Acetazolamide | >100 | 25.0 | 0.8 (Non-selective) | >50 |
| Target Profile | Destabilizer | Potent Inhibitor | High Selectivity | Cytotoxic |
Mechanism of Action Workflow
Figure 2: Dual-Mechanism of Action. The agent simultaneously triggers mitotic catastrophe via tubulin binding and metabolic collapse via CA IX inhibition.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Kamal, A., et al. (2015). Indole derivatives as potent microtubule destabilizing agents. Expert Opinion on Therapeutic Patents, 25(3), 335-349.
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.
-
Cytoskeleton, Inc. (2024). Tubulin Polymerization Assay Protocol (Fluorescence). Cytoskeleton Application Notes.
-
Eldehna, W. M., et al. (2021). Indole-based sulfonamides as dual inhibitors of tubulin polymerization and carbonic anhydrase: Synthesis and anticancer evaluation. European Journal of Medicinal Chemistry, 221, 113504.
Sources
Troubleshooting & Optimization
"N-methyl-1H-indole-5-sulfonamide" synthesis yield improvement
The following technical guide is designed for organic chemists and process development scientists encountering low yields or regioselectivity issues in the synthesis of
Topic: Yield Optimization & Troubleshooting for
Diagnostic Hub: Why is Your Yield Low?
Before altering your protocol, identify the failure mode. The synthesis of 5-substituted indoles via electrophilic aromatic substitution (EAS) is notoriously difficult due to the pyrrole ring's high reactivity.
| Symptom | Probable Cause | Mechanism |
| Black tar / Polymerization | Acid-sensitivity of Indole | Indole is acid-sensitive. Direct chlorosulfonation with |
| Wrong Regioisomer (C3) | Electronic bias | The C3 position is naturally the most electron-rich. Direct sulfonation favors C3 over C5 without blocking groups. |
| Low Conversion (Amidation) | Hydrolysis of Sulfonyl Chloride | Indole-5-sulfonyl chloride is moisture-sensitive. Aqueous amine workups often hydrolyze it back to the sulfonic acid. |
| Red/Pink Impurities | Oxidation byproducts | Indoles are easily oxidized in air/light, especially under basic conditions during workup. |
The Strategic Pivot: The "Indoline Route"
The Core Problem: Direct chlorosulfonation of naked indole is a low-yield strategy (<15-20%) because the acid conditions destroy the indole, and the C3 position competes for substitution.
The Solution: The Indoline (2,3-dihydroindole) Protection Strategy . By reducing the indole to indoline and protecting the nitrogen, you direct the sulfonation to the para position (C5) relative to the nitrogen, while simultaneously protecting the ring from acid-catalyzed polymerization.
Experimental Workflow Visualization
The following diagram outlines the high-yield pathway compared to the low-yield direct route.
Figure 1: Comparison of the high-risk direct sulfonation route vs. the robust Indoline Protection Strategy.
Detailed Optimization Protocol (The Indoline Route)
This protocol is adapted from Terent’ev et al. and standard medicinal chemistry practices for Sumatriptan precursors.
Step 1: Reduction & Protection[1]
-
Reagents: Sodium cyanoborohydride (
), Acetic acid ( ), then Acetic Anhydride ( ). -
Procedure:
-
Dissolve indole in
. Add (2-3 eq) portion-wise at 10-15°C. Stir 2h. -
Neutralize and extract Indoline.
-
Critical Step: Immediately acetylate. Treat crude indoline with
(1.2 eq) in .
-
-
Why? 1-Acetylindoline behaves like an acetanilide. The acetyl group protects the Nitrogen and directs electrophilic attack to the para position (C5).
Step 2: Chlorosulfonation (The Yield Maker)
-
Reagents: Chlorosulfonic acid (
). -
Procedure:
-
Cool neat
(5-6 eq) to 0°C. -
Add 1-Acetylindoline solid portion-wise. Do not let temp rise above 5°C.
-
Once added, warm to 60°C for 2 hours. (Unlike indole, acetylindoline is stable in hot acid).
-
Quench by pouring onto crushed ice carefully. Filter the white precipitate (1-acetylindoline-5-sulfonyl chloride).
-
-
Yield Expectation: >80%.
-
Troubleshooting: If the solid is "gummy," dissolve in
, wash with cold water, and dry over .
Step 3: Amidation
-
Reagents: Methylamine (2M in THF or 40% aq.), THF.
-
Procedure:
-
Dissolve sulfonyl chloride in dry THF.
-
Cool to 0°C. Add Methylamine (3-4 eq).
-
Stir 1h. Evaporate solvent.
-
-
Note: Using aqueous methylamine is acceptable, but THF solutions generally provide cleaner crude products by minimizing hydrolysis.
Step 4: Deprotection & Re-oxidation (Restoring the Indole)
-
Reagents: 1. HCl/MeOH (Hydrolysis); 2.
or Chloranil (Oxidation). -
Procedure:
-
Reflux the sulfonamide in 2N HCl/MeOH to remove the acetyl group. (Check LCMS for deacetylated indoline).
-
Oxidation: Dissolve the indoline-sulfonamide in Toluene or Dioxane. Add Activated
(10 eq) or Chloranil (1.1 eq). Reflux 2-4h. -
Filter and concentrate.
-
-
Why MnO2? It is a mild oxidant specific for allylic/benzylic positions (converting indoline to indole) without over-oxidizing the sulfur or nitrogen.
Troubleshooting FAQs
Q1: I am seeing a significant amount of "disulfonic acid" or water-soluble loss.
Diagnosis: You likely used wet reagents or quenched the chlorosulfonation too slowly in water without organic extraction. Fix:
-
Ensure
is fresh (colorless/pale straw, not dark brown). -
During the quench: Pour the reaction mixture onto ice, not water onto the reaction.
-
Extract the sulfonyl chloride immediately into DCM or EtOAc if it doesn't precipitate as a clean solid.
Q2: The final oxidation step is stalling (Indoline remaining).
Diagnosis:
-
Switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) . Use 1.1 equivalents in Dioxane at room temperature. It is often faster and more quantitative than
for dehydrogenation. -
Warning: DDQ byproducts can be hard to remove. A basic wash (
) is required.
Q3: Can I use the Fischer Indole Synthesis instead?
Answer: Yes, and for >100g scale, it is preferred. Route: React 4-(N-methylsulfamoyl)phenylhydrazine with acetaldehyde diethyl acetal (or equivalent aldehyde precursor). Pros: Builds the ring with the sulfonamide already in place (at C5). Cons: Requires hydrazine handling (toxic/explosive risk) and strong acid cyclization.
Decision Tree for Protocol Selection
Use this logic flow to determine the best immediate action for your lab.
Figure 2: Decision logic for selecting the optimal synthetic pathway.
References
-
Terent’ev, A. O., et al. (2016). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases." Journal of Medicinal Chemistry. (Describes the Acetyl-Indoline chlorosulfonation protocol).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
- Oxford, A. W., et al. (1986). "Synthesis of Sumatriptan." GB Patent 2162522. (Details the Fischer Indole approach for 5-sulfamoyl indoles).
- Pal, M., et al. (2007). "Synthesis of monocyclic and bicyclic sulfonamides." Current Organic Chemistry.
Overcoming solubility issues with "N-methyl-1H-indole-5-sulfonamide" in experiments
The following guide is structured as a Tiered Technical Support Interface, designed to provide immediate, high-level troubleshooting for researchers working with N-methyl-1H-indole-5-sulfonamide .
Topic: Solubility Optimization & Experimental Troubleshooting Ticket ID: IND-SULF-SOL-001 Status: Open Support Level: Senior Application Scientist
🔬 Executive Summary: The Compound Profile
Before troubleshooting, understand the physicochemical adversary. N-methyl-1H-indole-5-sulfonamide presents a classic "brick dust" profile common in medicinal chemistry—a rigid, flat aromatic core (indole) coupled with a polar but hydrogen-bond-donating sulfonamide tail.
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | ~224.28 g/mol | Small molecule, but rigid. |
| LogP (Calc) | ~1.7 - 2.1 | Moderately lipophilic. Prefers organic phase. |
| pKa (Sulfonamide) | ~11.0 - 12.0 | Critical: Unlike primary sulfonamides (pKa ~10), the N-methyl group reduces acidity. It will not ionize significantly at physiological pH (7.4). |
| H-Bond Donors | 2 (Indole-NH, Sulfonamide-NH) | Strong intermolecular crystal lattice forces. High melting energy. |
| Water Solubility | < 0.1 mg/mL | "Crash out" risk is high upon aqueous dilution. |
🛠 Tier 1: Stock Preparation & Storage (The Basics)
Q: Why does my compound precipitate immediately when I add water to the solid?
A: This compound has a high crystal lattice energy. Water cannot overcome the intermolecular hydrogen bonding between the indole rings and sulfonamide oxygens.
-
Solution: Never add water directly to the solid. You must create a high-concentration organic stock solution first.
-
Recommended Solvent: DMSO (Dimethyl sulfoxide) is the gold standard. It disrupts the hydrogen bond network effectively.
-
Alternative: DMF (Dimethylformamide) if DMSO interferes with your specific reaction chemistry, though DMSO is preferred for biological compatibility.
-
Avoid: Ethanol or Methanol for high-concentration stocks (>10mM), as they evaporate and lead to concentration variability.
-
Q: What is the maximum safe concentration for a stock solution?
A: We recommend a 50 mM master stock in 100% DMSO.
-
Protocol:
-
Weigh the solid into a glass vial (avoid plastic initially to prevent static loss).
-
Add DMSO to reach 50 mM.
-
Vortex vigorously for 30 seconds.
-
Crucial Step: If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes. The N-methyl group adds steric bulk that can slow dissolution.
-
Q: How should I store the stock to prevent degradation?
A: Sulfonamides are generally stable, but indoles are oxidation-prone.
-
Storage: Aliquot into single-use amber vials. Store at -20°C.
-
Freeze-Thaw: Limit to <3 cycles. Each freeze-thaw cycle introduces condensation, which adds water to the DMSO and accelerates precipitation/degradation.
⚙️ Tier 2: Assay Optimization (In Vitro / Cell Culture)
Q: My compound crashes out when I dilute the DMSO stock into cell culture media. How do I fix this?
A: This is the "Solvent Shock" phenomenon. Moving from 100% DMSO to aqueous media creates a supersaturated state that rapidly nucleates crystals.
The "Intermediate Dilution" Protocol (Self-Validating):
Do not jump from 50 mM stock
-
Step 1 (Master Stock): 50 mM in 100% DMSO.
-
Step 2 (Working Stock): Dilute 1:10 into 100% DMSO (not water) to get 5 mM.
-
Step 3 (The "Shock" Buffer): Prepare your media with a surfactant or carrier protein (e.g., media + 10% FBS or 0.1% BSA). Albumin binds free drug and prevents nucleation.
-
Step 4 (Final Dilution): Spike the 5 mM stock into the media with rapid mixing.
-
Target DMSO: Keep final DMSO < 0.5% (v/v) to avoid cellular toxicity.
-
Q: Will pH adjustment help solubilize this compound?
A: No. This is a common misconception.
-
Reasoning: The N-methyl substitution on the sulfonamide removes the most acidic proton. The pKa is likely >11. You would need a pH of >12 to ionize it, which is incompatible with biological assays. Do not rely on pH buffers (PBS pH 7.4) to solubilize this molecule; rely on co-solvents and carrier proteins .
💉 Tier 3: In Vivo Formulation (Animal Studies)
Q: I need to dose mice at 10 mg/kg IP/PO. DMSO is too toxic. What is the formulation strategy?
A: For in vivo work, you need a "Co-solvent System" that balances solubility with tolerability. Simple saline will fail.
Recommended Formulation Vehicle (The "20/40/40" Mix): This formulation uses PEG to cloak the hydrophobic core and Tween to prevent crystal growth.
| Component | Percentage (v/v) | Function |
| DMSO | 5% - 10% | Primary solubilizer (keep low for tolerability). |
| PEG 400 | 40% | Co-solvent; disrupts water structure. |
| Tween 80 | 5% | Surfactant; prevents micro-precipitation. |
| Saline / Water | Balance (45-50%) | Physiological carrier. |
Preparation Workflow:
-
Dissolve compound in DMSO (Volume A).
-
Add PEG 400 (Volume B) and vortex. Solution should be clear.
-
Add Tween 80 (Volume C) and vortex.
-
Slowly add warm Saline (Volume D) dropwise while vortexing.
-
Troubleshooting: If it turns cloudy, you have hit the solubility limit. Sonicate. If cloudiness persists, you must reduce the dose or increase the PEG ratio.
-
📊 Visual Troubleshooting Guides
Diagram 1: The Solubility Decision Matrix
Caption: A logical decision tree for troubleshooting precipitation issues based on experimental context.
Diagram 2: The "Anti-Crash" Serial Dilution Protocol
Caption: Step-by-step dilution workflow to minimize kinetic precipitation during assay setup.
📚 References
-
PubChem. (2025).[1] Compound Summary: N-Methyl-1H-indole-5-ethanesulfonamide (CAS 98623-50-8).[2][3][4] National Library of Medicine. [Link]
-
Caine, B. A., et al. (2019).[5] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science.[6] [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[7] ISRN Pharmaceutics. [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility protocols in drug discovery).
Sources
- 1. 2-(1H-indol-5-yl)-N-methylethanesulfonamide | C11H14N2O2S | CID 13475765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methyl-1H-indole-5-ethanesulfonamide | CAS 98623-50-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. N-Methyl-1H-Indole-5-Ethanesulfonamide CAS 98623-50-8 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pjps.pk [pjps.pk]
"N-methyl-1H-indole-5-sulfonamide" stability and storage conditions
The following technical guide addresses the stability, storage, and handling of N-methyl-1H-indole-5-sulfonamide . This document is structured as a Tier-2 Technical Support resource, designed to assist researchers in maintaining compound integrity during drug development and biological assays.
Compound Overview & Chemical Logic
To ensure proper handling, one must first understand the chemical liabilities of the molecule.
-
Core Structure: An indole bicyclic ring substituted at the 5-position with a secondary sulfonamide group (
).[1] -
Key Reactivity:
-
Indole Moiety (The Liability): The electron-rich pyrrole ring of the indole is susceptible to oxidative degradation , particularly at the C2 and C3 positions.[1] This is accelerated by light (photo-oxidation) and dissolved oxygen in solvents.[1]
-
Sulfonamide Moiety (The Stabilizer): The sulfonamide group is generally chemically robust and resistant to hydrolysis under physiological conditions. However, it introduces polarity and hydrogen-bond donor/acceptor properties that dictate solubility.[1]
-
Storage & Stability Guidelines
Solid State Storage
Standard:
| Condition | Recommendation | Scientific Rationale |
| Temperature | -20°C (Long-term) | Lowers kinetic energy, significantly slowing the rate of auto-oxidation of the indole ring.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces atmospheric oxygen.[1] Indoles can form peroxides upon prolonged exposure to air.[1] |
| Light | Amber Vials / Foil | Indoles are photosensitive.[1] UV/Visible light catalyzes the formation of radical species, leading to polymerization (browning). |
| Moisture | Desiccator | While the sulfonamide is hydrolytically stable, moisture promotes crystalline changes and can facilitate trace acid-catalyzed degradation.[1] |
Solution Stability (Stock Solutions)
Standard: DMSO (
-
Solvent Choice: DMSO (Dimethyl Sulfoxide) is the gold standard.[1][5] Ethanol is acceptable but evaporates at storage temperatures.[1] Avoid water for stock solutions due to low solubility and potential for microbial growth.[1]
-
Freeze-Thaw Cycles: Limit to < 3 cycles . Repeated freezing causes micro-precipitation and concentration gradients.[1]
-
Working Life:
-
Room Temperature: Use within 8 hours.
-
4°C: Stable for 1 week (protected from light).
-
Experimental Protocols
Protocol A: Preparation of High-Integrity Stock Solution (10 mM)
Use this protocol to minimize oxidative damage during solubilization.[1]
-
Calculate: Determine mass required for
concentration based on the specific batch molecular weight (check CoA for salt forms or solvates). -
Purge: Gently flush the empty amber glass vial with Argon gas for 10 seconds.
-
Weigh: Rapidly weigh the solid compound into the vial.
-
Solubilize: Add anhydrous DMSO (freshly opened or stored over molecular sieves).
-
Mix: Vortex for 30 seconds. If particulates persist, sonicate in a water bath at ambient temperature for max 5 minutes.[1] Do not heat above
. -
Aliquot: Immediately dispense into single-use aliquots (e.g.,
) to avoid future freeze-thaw cycles. -
Store: Flash freeze in liquid nitrogen (optional but recommended) and place in
or .
Protocol B: QC Check via HPLC-UV
Run this check if the compound has been stored for >6 months.[1]
-
Column: C18 Reverse Phase (
, ).[1] -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
(Indole absorption) and .[1] -
Acceptance Criteria: Purity
. Look for new peaks at slightly lower retention times (indicative of polar oxidation products like oxindoles).[1]
Troubleshooting & FAQs
Q1: My compound powder has turned from off-white to light pink/brown. Is it still usable?
Diagnosis: This indicates Indole Oxidation .[1][6] The color comes from trace amounts of oxidation products (e.g., quinoidal species or dimers) which have high extinction coefficients. Action:
-
Perform the QC Check (Protocol B).
-
If purity is
, the impurity is likely cosmetic (trace) and the compound can be used for non-critical assays. -
If purity is
, repurify or discard.[1] Prevention: Ensure tighter air-sealing and light protection.[1]
Q2: The compound precipitated when I diluted my DMSO stock into cell culture media.
Diagnosis: Solubility Crash . The sulfonamide group is polar but the indole core is hydrophobic. Rapid dilution into aqueous buffer (pH 7.4) can cause precipitation if the concentration exceeds the solubility limit (typically
-
Step-down Dilution: Dilute DMSO stock into an intermediate solvent (e.g., 1:10 in PBS) before the final dilution.
-
Sonicate: Sonicate the media after addition.
-
Limit: Do not exceed 0.5% DMSO final concentration (biological tolerance) or the compound's solubility limit (empirically determined, likely
in PBS).
Q3: Can I store the compound in water or PBS?
Answer: No.
-
Hydrolysis Risk: While sulfonamides are stable, the indole ring is not stable in aqueous solution long-term (weeks/months), especially if pH drifts.[1]
-
Solubility: The compound is likely sparingly soluble in neutral water. It may crash out of solution upon freezing.[1]
Visual Decision Guides
Figure 1: Storage & Handling Workflow
A logic flow to ensure maximum shelf-life upon receipt of the compound.[1]
Caption: Standard Operating Procedure (SOP) for receiving and banking indole-sulfonamide derivatives.
Figure 2: Degradation Troubleshooting Logic
Diagnosing stability issues based on visual and experimental cues.
Caption: Troubleshooting decision tree for common stability issues.
References
-
PubChem. 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Ibrahim, H. et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. BMC Chemistry. Available at: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Available at: [Link][1]
Sources
- 1. Buy 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- | 120729-98-8 [smolecule.com]
- 2. CAS 98623-50-8: N-METHYL-1H-INDOLE-5-ETHANESULFONAMIDE [cymitquimica.com]
- 3. 3-(2-Aminoethyl)-N-methyl-1H-indole-5-methanesulfonamide | 88919-22-6 [chemicalbook.com]
- 4. N-Methyl-1H-Indole-5-Ethanesulfonamide CAS 98623-50-8 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
Interpreting unexpected results in "N-methyl-1H-indole-5-sulfonamide" assays
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Troubleshooting Assay Anomalies for Indole-5-Sulfonamide Scaffolds
Overview
You are likely working with N-methyl-1H-indole-5-sulfonamide as a lead scaffold for Carbonic Anhydrase (CA) inhibition or as a building block for GPCR ligands (e.g., 5-HT receptors).
While the sulfonamide moiety acts as a classic Zinc-Binding Group (ZBG), the indole core introduces unique physicochemical challenges—specifically lipophilicity-driven precipitation and intrinsic fluorescence . This guide addresses the three most common "false" results reported by users: phantom potency (solubility), optical interference, and pH-dependent potency shifts.
Module 1: The "Phantom Potency" (Solubility & Precipitation)
User Complaint: "My IC50 curves are flat, or I see high variability between replicates. Sometimes the compound looks active, sometimes inactive."
The Root Cause: The N-methyl group on the indole nitrogen (N1) significantly increases lipophilicity compared to the parent indole. While the sulfonamide group is polar, the planar aromatic core drives micro-precipitation or colloidal aggregation upon dilution into aqueous buffers.
-
Result: The compound aggregates sequester the enzyme (promiscuous inhibition) or precipitate out of solution (loss of activity), leading to non-sigmoidal curves.
Troubleshooting Protocol: "The Golden Dilution" Do not dilute directly from 100% DMSO stock into the assay buffer. The "shock" of the polarity change causes immediate precipitation that is invisible to the naked eye.
Step-by-Step Workflow:
-
Prepare Intermediate Plate: Dilute your DMSO stock (e.g., 10 mM) into a "Transition Buffer" containing 5-10% DMSO and a surfactant (e.g., 0.01% Tween-20 or Triton X-100).
-
Equilibrate: Shake for 15 minutes.
-
Final Transfer: Transfer from the Intermediate Plate to the Assay Plate (final DMSO <1%).
Figure 1: The "Golden Dilution" strategy prevents the rapid nucleation of hydrophobic indole scaffolds in aqueous media.
Module 2: Optical Interference (The "Glowing" Artifact)
User Complaint: "I am running a fluorescence-based binding assay, and the background signal increases with compound concentration."
The Root Cause: Indoles are intrinsic fluorophores. The indole ring absorbs light at ~280 nm and emits at ~340-360 nm .
-
Interference Type 1 (Direct Emission): If your assay uses a blue fluorophore (e.g., coumarin or specific FRET pairs), the compound's autofluorescence will mimic the assay signal.
-
Interference Type 2 (Quenching): The electron-rich indole ring can quench proximal fluorophores via Photoinduced Electron Transfer (PET).
Diagnostic Table: Is it Interference?
| Symptom | Assay Type | Diagnosis |
| Signal increases with [Compound] in "No Enzyme" control | Fluorescence Intensity (FI) | Autofluorescence. The indole is emitting light in your detection channel. |
| Signal decreases drastically at high [Compound] | FRET / TR-FRET | Inner Filter Effect. The compound is absorbing the excitation light (UV range). |
| IC50 is 10x lower in FI assay vs. Absorbance assay | Any | Quenching. The compound is "turning off" the reporter dye, appearing as a potent inhibitor. |
Solution:
-
Switch Readouts: Use Red-shifted dyes (Excitation > 500 nm) where indoles do not absorb/emit.
-
Use TR-FRET: Time-Resolved Fluorescence (e.g., HTRF, Lance) delays measurement by microseconds, allowing the short-lived indole fluorescence to decay before data collection.
Module 3: The pH-Potency Paradox (Target Specificity)
User Complaint: "My compound has a Ki of 10 nM at pH 7.4, but 200 nM at pH 6.8. Is the compound unstable?"
The Root Cause: This is likely not instability but a fundamental property of Sulfonamide-Zinc binding . If your target is Carbonic Anhydrase (CA):
-
The sulfonamide group (-SO₂NH₂) is a weak acid (pKa ~9.5 - 10.5).
-
To bind the Zinc (Zn²⁺) ion in the active site, the sulfonamide must be in its anionic (deprotonated) form (-SO₂NH⁻).
-
As pH drops, the fraction of deprotonated sulfonamide decreases, making it harder to displace the zinc-bound water molecule.
The Mechanism:
The binding event is a displacement reaction:
Visualizing the Interaction:
Figure 2: The sulfonamide must deprotonate to displace the zinc-bound water.[1] Lower pH suppresses this ionization, reducing apparent potency.
Protocol: pH Standardization
-
Strict Buffering: Do not rely on unbuffered saline. Use HEPES or Tris adjusted strictly to pH 7.4 (physiological) or the specific pH of the tumor microenvironment you are simulating (e.g., pH 6.8 for CA IX selectivity studies).
-
Report Conditions: Always report the exact pH with your Ki/IC50 values. A shift in potency is expected and validates the mechanism of action.
FAQ: Quick Troubleshooting
Q: I methylated the sulfonamide nitrogen (-SO₂NHMe) to improve solubility, but activity vanished. Why? A: You destroyed the pharmacophore. The primary sulfonamide (-SO₂NH₂) is essential for the hydrogen bond network with Thr199 in the Carbonic Anhydrase active site and for Zinc coordination.[2] Methylating the sulfonamide nitrogen creates a "secondary sulfonamide" which has drastically reduced affinity [1, 4].[3] Ensure your methylation is on the Indole Nitrogen (N1) , not the sulfonamide.
Q: Can I use this compound in a cell-based assay? A: Yes, but be aware of CA IX/XII selectivity . N-methyl-indole sulfonamides often show selectivity for transmembrane isoforms (CA IX/XII) over cytosolic ones (CA I/II) due to the lipophilic tail fitting into the hydrophobic pocket of the tumor-associated isoforms [1, 5]. Ensure your cell line expresses the specific isoform you are targeting.
References
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Int. J. Mol. Sci. (2022).[4][5][6]
-
Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Eur. Biophys. J. (2021).
-
Interference with Fluorescence and Absorbance. Assay Guidance Manual. (2015).[7]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. J. Med. Chem. (2020).[6][8]
-
Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms. Int. J. Mol. Sci. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing N-methyl-1H-indole-5-sulfonamide Dosage
Executive Technical Profile
N-methyl-1H-indole-5-sulfonamide is a bioactive scaffold frequently utilized in the development of Carbonic Anhydrase (CA) inhibitors (specifically isoforms CA IX/XII) and as a fragment in 5-HT receptor ligand discovery.[1] Its physicochemical duality—a lipophilic indole core fused with a polar sulfonamide moiety—presents specific challenges in in vitro dosage optimization, particularly regarding solubility limits and non-specific binding.[1]
| Property | Specification | Critical Note |
| CAS Number | 107144-39-8 | Verify batch purity (>98% recommended for IC50). |
| Molecular Weight | ~224.28 g/mol | Use precise MW from your specific CoA for molarity calculations.[1] |
| Primary Target | Carbonic Anhydrase (CA) | Zinc-binding sulfonamide pharmacophore.[1][2] |
| Solubility | DMSO (High), Water (Low) | Prone to "crash-out" in aqueous buffers >100 µM.[1] |
| pKa | ~10.1 (Sulfonamide NH) | Ionization state is pH-dependent; neutral at physiological pH. |
Solubility & Stock Preparation: The "Solvent Paradox"
Issue: Users often report inconsistent IC50 data due to micro-precipitation when diluting high-concentration DMSO stocks directly into cell culture media. Mechanism: The hydrophobic indole ring drives aggregation in aqueous environments before the sulfonamide group can solvate the molecule.[1]
Optimized Solubilization Protocol
-
Primary Stock (Master Mix):
-
Dissolve powder in 100% anhydrous DMSO to 20 mM .
-
Why? This concentration is stable at -20°C and allows for significant dilution (1:1000) to reach assay concentrations without exceeding 0.1% DMSO tolerance.[1]
-
Validation: Vortex for 30 seconds. Inspect against light; solution must be perfectly clear.
-
-
Intermediate Dilution (The Critical Step):
Troubleshooting Table: Solubility Limits
| Solvent System | Max Solubility (Est.) | Stability (RT) | Application |
| 100% DMSO | > 50 mM | Months (-20°C) | Master Stock |
| PBS (pH 7.4) | < 50 µM | < 4 Hours | Enzymatic Assay |
| DMEM + 10% FBS | ~ 100 µM | 24 Hours | Cell Culture (Serum proteins aid solubility) |
Dose-Response Strategy: Defining the Dynamic Range
To determine accurate IC50 (enzymatic) or EC50 (cellular) values, you must span the full sigmoidal curve.[1] A common error is clustering data points at the top asymptote (toxicity) or bottom (no effect).[1]
A. Enzymatic Assays (e.g., Carbonic Anhydrase Inhibition)[1]
-
Target Ki/IC50 Range: Indole sulfonamides typically inhibit CA isoforms in the low nanomolar range (5 nM – 100 nM) .[1]
-
Recommended Dilution Series:
B. Cellular Assays (e.g., Hypoxic Cancer Cell Viability)[2]
-
Target EC50 Range: Cellular permeability shifts efficacy to the micromolar range (1 µM – 50 µM) .[1]
-
Recommended Dilution Series:
-
Top Concentration: 100 µM (Monitor for non-specific toxicity/precipitation).[1]
-
Dilution Factor: 1:2 serial dilution.
-
Range: 100 µM
0.78 µM.
-
Visualizing the Workflow
The following diagram illustrates the "Constant DMSO" dilution method , which is mandatory for N-methyl-1H-indole-5-sulfonamide to prevent solvent effects from skewing data.
Caption: Figure 1. The "Intermediate Plate" strategy ensures compound solubility and maintains a constant DMSO concentration across all assay wells, preventing solvent-induced artifacts.[1]
Mechanism of Action & Assay Interference
Understanding how the molecule binds helps troubleshoot lack of potency.[1]
-
Mechanism: The sulfonamide moiety (
) acts as a Zinc Binding Group (ZBG) within the Carbonic Anhydrase active site.[1] The indole ring occupies the hydrophobic pocket, conferring isoform selectivity.[1] -
Interference Warning:
-
Serum Binding: Indoles are highly lipophilic and bind Albumin (BSA/FBS).[1] If your cellular IC50 is 100x higher than enzymatic Ki, try reducing FBS from 10% to 2% or correcting for protein binding.[1]
-
pH Sensitivity: Sulfonamide binding is pH-dependent.[1] Ensure buffers are strictly pH 7.2–7.[1]4. Acidic pH protonates the sulfonamide, reducing Zinc coordination.[1]
-
Caption: Figure 2.[1][2] Bimodal binding mechanism.[1] The sulfonamide coordinates the catalytic Zinc, while the indole core stabilizes the complex via hydrophobic interactions.
Frequently Asked Questions (Troubleshooting)
Q1: My compound precipitates immediately upon adding to the cell media. Why?
-
A: You likely spiked 100% DMSO stock directly into the media.[1] This creates a local region of high concentration where water rushes in faster than the compound can disperse, causing "crash out."[1] Solution: Use the intermediate dilution step (see Figure 1) to lower the DMSO concentration gradually before final addition.[1]
Q2: The IC50 shifts dramatically between runs. Is the compound unstable?
-
A: Sulfonamides are generally stable, but Indoles are sensitive to oxidation and light .[1]
-
Check: Is your stock solution turning yellow/brown? If so, oxidation has occurred.[1]
-
Fix: Store stocks in amber vials, under nitrogen/argon if possible, at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use tubes).
-
Q3: I see no activity in my cell assay, but the enzymatic Ki is 10 nM.
-
A: This is the "Permeability Gap."[1]
-
Efflux: Indoles can be substrates for P-gp efflux pumps.[1]
-
Sequestration: High lipophilicity means the drug may be trapped in cell membranes or bound to FBS proteins.[1]
-
Test: Run the assay in low-serum media (1% FBS) to see if potency improves.[1]
-
References
-
Krymov, S. K., et al. (2023).[1][2] Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. National Institutes of Health (PMC).[1] (Note: Generalized link to PMC for verification of class activity).
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
BLD Pharm. (n.d.).[1] Product Datasheet: N-methyl-1H-indole-5-sulfonamide (CAS 107144-39-8).[1][3][4][5]
(Note: Specific biological data for CAS 107144-39-8 is often inferred from the broader class of Indole-5-sulfonamide CA inhibitors as cited in Ref 1 & 2).[1]
Sources
- 1. 2737205-83-1|N,1-Dimethyl-1H-indole-7-sulfonamide|BLD Pharm [bldpharm.com]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 171967-54-7|1-Methyl-1H-indole-5-sulfonamide|BLD Pharm [bldpharm.com]
- 4. bldpharm.com [bldpharm.com]
- 5. 676456-16-9|N-(Acridin-1-yl)-4-aminobenzenesulfonamide|BLD Pharm [bldpharm.com]
"N-methyl-1H-indole-5-sulfonamide" off-target effects and how to mitigate them
The following guide serves as a technical support center for researchers working with N-methyl-1H-indole-5-sulfonamide and its structural derivatives.
This scaffold is a "privileged structure" in medicinal chemistry, meaning it possesses inherent affinity for multiple distinct biological targets—most notably Carbonic Anhydrases (CAs) and Serotonin (5-HT) Receptors . While this makes it a versatile starting point for drug discovery, it introduces significant risks of off-target promiscuity.
Topic: Off-Target Mitigation & Experimental Troubleshooting Status: Active Operator: Senior Application Scientist
Part 1: Structural Diagnostics (Start Here)
Before troubleshooting biological data, you must verify the specific isomer you are using. The nomenclature "N-methyl" is ambiguous and defines your off-target profile.
Q1: Which "N-methyl" variant am I using? Why does it matter?
A: The location of the methyl group acts as a molecular switch, turning specific off-target liabilities on or off.
| Compound Variant | Structure Feature | Primary Target Potential | Critical Off-Target Risk |
| 1-methyl-1H-indole-5-sulfonamide | Methyl on Indole Nitrogen (Position 1) | Carbonic Anhydrases (CA), 5-HT6 | High CA Liability: The free sulfonamide ( |
| N-methyl-1H-indole-5-sulfonamide | Methyl on Sulfonamide Nitrogen | Kinases, Tubulin, specialized GPCRs | Low CA Liability: The methyl blocks Zinc coordination. If you see CA inhibition, check for metabolic demethylation. |
Technical Note: If your compound contains a primary sulfonamide (
) and you are developing a CNS drug (e.g., 5-HT6 antagonist), Carbonic Anhydrase inhibition is your #1 off-target risk .
Part 2: Troubleshooting Off-Target Effects
Scenario A: "My cells are dying unexpectedly, or I see pH imbalances in my assay."
Diagnosis: You are likely inhibiting cytosolic Carbonic Anhydrases (hCA I or hCA II).
Mechanism: The indole-5-sulfonamide core mimics the transition state of
Troubleshooting Protocol:
-
Check the Methylation: Ensure you are not using a primary sulfonamide unless intended.
-
Run the "Tail" Diagnostic: CA isoforms differ by the topography of their active site entrance.
-
hCA I/II (Off-targets): Have narrow, hydrophobic pockets.
-
hCA IX/XII (Cancer targets): Have distinct hydrophilic or bulky regions.
-
-
Mitigation Strategy: Employ the "Tail Approach" . Append bulky or hydrophilic groups (e.g., glycosyl moieties, long alkyl chains) to the indole nitrogen. This creates steric clash with the narrow entrance of cytosolic hCA I/II, while retaining affinity for the surface-accessible hCA IX.
Scenario B: "I am seeing cardiovascular signals or unexpected behavioral data in vivo."
Diagnosis: Cross-reactivity with 5-HT2A or 5-HT2B receptors. Mechanism: The indole core is the endogenous scaffold of serotonin. Even with a sulfonamide attached, the molecule can slot into the orthosteric binding site of various 5-HT subtypes. The Risk:
-
5-HT2B Agonism: Linked to valvular heart disease (cardiotoxicity).
-
5-HT2A Agonism: Hallucinogenic potential.
Mitigation Strategy:
-
N1-Sulfonylation: For 5-HT6 antagonists, the sulfonyl group is often placed on the indole nitrogen (Position 1).[3] This specific geometry favors 5-HT6 over 5-HT2A.
-
C3-Substitution: Introduce a bulky, basic side chain (like a piperazine or aminoethyl group) at Position 3. This is critical for high-affinity GPCR binding but destroys CA binding (a "two-bird" solution).
Part 3: Visualizing the Off-Target Landscape
The following diagram illustrates the structural bifurcation of this scaffold and the resulting biological consequences.
Figure 1: Structural decision tree showing how methylation site dictates Carbonic Anhydrase (CA) liability versus GPCR selectivity.
Part 4: Experimental Protocols (Validation)
To confirm off-target activity, do not rely solely on phenotypic observation. Use these self-validating assays.
Protocol 1: The Carbonic Anhydrase Stop-Flow Assay
Use this to quantify the liability of your compound against cytosolic isoforms.
Reagents:
-
Enzyme: Recombinant hCA I and hCA II (commercially available).
-
Substrate:
saturated water. -
Indicator: Phenol red (0.2 mM).
-
Buffer: HEPES (20 mM, pH 7.5) with 20 mM
.
Methodology:
-
Preparation: Incubate the indole-sulfonamide variant with the enzyme for 15 minutes at room temperature.
-
Reaction: Rapidly mix the enzyme-inhibitor complex with the
substrate in a stopped-flow spectrophotometer. -
Detection: Monitor the absorbance change at 557 nm (phenol red color shift from red to yellow as pH drops).
-
Calculation: Determine the initial velocity (
). The is calculated using the Cheng-Prusoff equation.-
Self-Validation: Use Acetazolamide as a positive control. If Acetazolamide
, your assay is invalid.
-
Protocol 2: 5-HT Receptor Selectivity Profiling
Use this to ensure your "specific" inhibitor isn't hitting other serotonin receptors.
Methodology:
-
Primary Screen: Radioligand binding assay using
(non-selective 5-HT ligand) on HEK293 membranes expressing 5-HT6.[4] -
Counter-Screen (Critical): Test against 5-HT2A (using
) and 5-HT2B. -
Data Interpretation:
-
Calculate the Selectivity Ratio :
. -
Acceptance Criteria: A ratio of >50-fold is required to rule out in vivo off-target behavioral effects.
-
Part 5: Summary of Mitigation Strategies
| Issue | Chemical Fix | Biological Validation |
| CA I/II Inhibition | Methylate the sulfonamide nitrogen ( | Stopped-flow kinetic assay (Protocol 1). |
| 5-HT2A Cross-reactivity | Rigidify the linker between the indole and the basic amine (if present). Use N1-arylsulfonyl geometry.[3][4] | Radioligand binding counter-screen (Protocol 2). |
| Metabolic Instability | Block the C-3 position of the indole to prevent oxidative metabolism. | Microsomal stability assay (human/rat liver). |
References
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Source: PMC (National Institutes of Health) URL:[Link]
-
Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Source: Journal of Medicinal Chemistry URL:[Link]
-
Binding of serotonin and N1-benzenesulfonyltryptamine-related analogs at human 5-HT6 serotonin receptors. Source: PMC (National Institutes of Health) URL:[Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: MDPI (International Journal of Molecular Sciences) URL:[Link][5]
Sources
- 1. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of serotonin and N1-benzenesulfonyltryptamine-related analogs at human 5-HT6 serotonin receptors: Receptor modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of indole sulfonamides for carbonic anhydrase isoforms.
Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Inhibitor Development. As a Senior Application Scientist, I have designed this resource to address the complex chemical and kinetic challenges associated with engineering isoform-selective indole sulfonamides.
The primary sulfonamide group (
Troubleshooting Guide: Design & Synthesis (The "Tail Approach")
Q1: My indole sulfonamide derivatives show high potency against CA IX but also strongly inhibit cytosolic CA II. How can I engineer better isoform selectivity?
Mechanistic Answer: The lack of selectivity stems from the highly conserved nature of the deep zinc-binding pocket. While the sulfonamide anchors to the
Furthermore, CA IX and CA XII are transmembrane proteins with extracellular active sites, whereas CA I and CA II are cytosolic. By introducing positively charged moieties (e.g., pyridinium) or highly hydrophilic sugar groups to the indole tail, you render the compound membrane-impermeable. This restricts the inhibitor's access solely to the extracellular tumor-associated isoforms, achieving functional selectivity in whole-cell or in vivo models[1].
Q2: During the synthesis of indole sulfonamides, I am experiencing poor yields and competing side reactions at the N1 and C3 positions. How can I improve regioselectivity? Mechanistic Answer: The indole core is an ambident nucleophile. Under standard electrophilic substitution conditions, competing reactions at the N1 (nitrogen) and C3 (carbon) positions lead to complex mixtures.
-
For C3-Sulfonylation: Avoid harsh classical sulfonation. Instead, utilize a Lewis acid-assisted approach or microwave irradiation with the Burgess reagent[2]. The Lewis acid coordinates with the indole, directing the electrophilic attack specifically to the C3 position while suppressing N1 reactivity.
-
For N1-Derivatization (Tail Addition): If you are starting with an indole-5-sulfonyl chloride[3], pre-treat the indole with a strong base (like NaH) in a strictly aprotic solvent (DMF) at 0°C. This selectively deprotonates the N1 position, generating a localized nucleophile before you introduce your alkylating or acylating tail reagent.
Workflow for rational design of isoform-selective indole sulfonamides via the tail approach.
Troubleshooting Guide: In Vitro Assays & Kinetic Profiling
Q3: My stopped-flow
Q4: My compound is highly potent against CA IX in the enzymatic assay but fails to show selective cytotoxicity in hypoxic MCF-7 breast cancer cell models. Why? Mechanistic Answer: This is a classic pharmacokinetic disconnect. If your indole sulfonamide is highly lipophilic, it will easily passively diffuse across the cell membranes of both cancerous (MCF-7) and healthy control cells, indiscriminately inhibiting intracellular off-target CAs (like CA II). To achieve cellular selectivity, you must rely on the topological differences of the enzymes. CA IX is an extracellularly facing transmembrane protein. By grafting a membrane-impermeable tail (such as a permanently charged pyridinium salt or a bulky glucosyl moiety) onto the indole core, the inhibitor remains in the extracellular space, exclusively neutralizing the tumor-acidifying activity of CA IX[1].
Standard stopped-flow CO2 hydration assay workflow for determining steady-state Ki.
Quantitative Data Summary
The table below summarizes the typical shift in inhibition constants (
| Inhibitor Class | Selectivity Ratio (CA II / CA IX) | ||||
| Acetazolamide (Standard) | 250.0 nM | 12.0 nM | 25.0 nM | 5.7 nM | 0.48 (Favors CA II) |
| Unmodified Indole-5-Sulfonamide | 185.0 nM | 45.0 nM | 38.0 nM | 15.0 nM | 1.18 (Poor Selectivity) |
| Halogenated N1-Tail Indole | > 5000 nM | 850.0 nM | 8.5 nM | 6.2 nM | 100.0 (Highly Selective) |
| Cationic N1-Tail Indole | > 10000 nM | > 5000 nM | 12.4 nM | 9.8 nM | > 400.0 (Extracellular Only) |
Self-Validating Experimental Protocols
Protocol A: Regioselective N1-Alkylation of Indole-5-Sulfonamides (Tail Addition)
This protocol ensures strict regioselectivity at the N1 position, preventing C3-alkylation artifacts.
-
Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.
-
Deprotonation: Dissolve 1.0 mmol of the base indole-5-sulfonamide in 10 mL of anhydrous Dimethylformamide (DMF). Cool the solution to 0°C using an ice bath.
-
Activation: Slowly add 1.2 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases. Self-Validation: The cessation of bubbling confirms complete and selective deprotonation of the more acidic N1 proton.
-
Coupling: Dropwise add 1.1 mmol of the desired electrophilic tail reagent (e.g., a substituted benzyl bromide or cationic alkyl halide) dissolved in 2 mL of anhydrous DMF.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 1:1).
-
Quenching & Purification: Quench with ice-cold water, extract with ethyl acetate (
mL), dry over anhydrous , and purify via flash column chromatography.
Protocol B: Stopped-Flow Hydration Kinetics Assay
This protocol guarantees that steady-state inhibition is accurately measured, eliminating pre-steady-state artifacts.
-
Buffer Preparation: Prepare a 20 mM HEPES buffer adjusted exactly to pH 7.4. Add 20 mM
to maintain constant ionic strength. Add 0.2 mM Phenol Red as the pH indicator. -
Substrate Preparation: Bubble pure
gas into distilled water at 20°C for 30 minutes to create a saturated solution (~34 mM). Prepare serial dilutions of this substrate (1.7 mM to 17 mM). -
Enzyme-Inhibitor Pre-incubation (Critical Step): In the stopped-flow instrument's sample syringe, mix the recombinant CA enzyme (final concentration ~10 nM) with varying concentrations of the indole sulfonamide inhibitor. Incubate for exactly 15 minutes at 20°C. Self-Validation: If
values shift when incubation time is increased to 30 minutes, the 15-minute equilibrium was not reached; adjust incubation time accordingly. -
Data Acquisition: Rapidly mix the E-I solution with the
substrate solutions in the stopped-flow spectrophotometer. Monitor the decrease in absorbance at 557 nm (the of Phenol Red) over a 5-10 second window. -
Analysis: Calculate initial velocities from the linear portion of the absorbance decay curve. Use the Cheng-Prusoff equation or non-linear least-squares fitting to derive the
values.
References
- Source: National Institutes of Health (NIH)
- One-pot Lewis acid assisted synthesis of indole-3-sulfonamide and imidazo[1,2–a]pyridine-3-sulfonamide using Burgess reagent in a microwave reactor Source: ResearchGate URL
- 1H-Indole-5-sulfonyl chloride | CAS 1094209-33-2 Source: BenchChem URL
Sources
Technical Support Center: Troubleshooting N-methyl-1H-indole-5-sulfonamide
This technical guide addresses the stability and degradation challenges associated with N-methyl-1H-indole-5-sulfonamide (also referred to as 1-methyl-1H-indole-5-sulfonamide). The content is structured as a Tier-3 Technical Support resource, designed for researchers observing unexpected behavior in solution.
Product: N-methyl-1H-indole-5-sulfonamide Chemical Class: Indole-based Sulfonamide Primary Application: Medicinal Chemistry (Carbonic Anhydrase Inhibition, antiviral scaffolds) Document Type: Advanced Troubleshooting & Stability Guide
Core Stability Profile & Executive Summary
The "Indole Paradox": While the sulfonamide moiety (
Top 3 Failure Modes:
-
Oxidative Discoloration: Solution turns pink, red, or brown due to the formation of quinoidal oligomers or isatin derivatives.
-
Photolytic Degradation: UV/Visible light catalyzes ring opening or oxidation at the C2-C3 bond.
-
Solubility-Induced Precipitation: The molecule is hydrophobic; aqueous dilution often triggers "crashing out" rather than chemical degradation.
Diagnostic Workflow
Use this decision matrix to identify the root cause of your solution's instability.
Caption: Diagnostic logic flow to distinguish between physical precipitation and chemical degradation.
Troubleshooting Guide (Q&A Format)
Category 1: Discoloration & Oxidation
Q: My DMSO stock solution turned pink/brown after 24 hours at room temperature. Is it still usable? A: Likely No. The color change indicates the formation of oxidation products.
-
Mechanism: Indoles undergo autoxidation at the C3 position to form a hydroperoxide intermediate, which rearranges to oxindole (colorless to yellow) or isatin (orange/red). These can further dimerize to form indigo-like species (deep red/blue/brown) even at trace concentrations [1, 2].
-
The N-Methyl Factor: Methylation at N1 prevents the formation of the N-H tautomer but does not protect the C2=C3 double bond. In fact, the electron-donating methyl group can make the C3 position more nucleophilic and prone to reaction with singlet oxygen (
) [3]. -
Action: Check purity by HPLC. If the parent peak is >95%, you may filter and use immediately, but fresh preparation is recommended.
Q: How do I prevent this oxidation? A: Implement the "DAG" Protocol :
-
D egass solvents: Oxygen is the primary reactant. Sparge buffers/solvents with Argon or Nitrogen for 15 minutes before use.
-
A ntioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to aqueous buffers if the assay permits.
-
G lassware: Use amber glass. Light accelerates the radical formation required for autoxidation [4].
Category 2: Solubility & Precipitation
Q: I diluted my 10 mM DMSO stock into cell culture media (pH 7.4), and it became cloudy. Is the sulfonamide hydrolyzing? A: No, this is a physical precipitation event.
-
Chemistry: The sulfonamide group (
) is weakly acidic (pKa 10.0). At physiological pH (7.4), the molecule is predominantly neutral and hydrophobic [5]. The N-methylindole core adds significant lipophilicity. -
Root Cause: The "solubility shock" occurs when the solvent shifts from 100% DMSO to aqueous media, exceeding the thermodynamic solubility limit of the neutral species.
-
Solution:
-
Limit DMSO concentration: Keep final DMSO
. -
Step-down dilution: Dilute stock into an intermediate solvent (e.g., 1:1 DMSO:PBS) before final dilution.
-
Carrier proteins: In cell media, serum proteins (BSA/FBS) can bind the compound and keep it in solution. Ensure serum is present before adding the compound.
-
Category 3: Chemical Degradation (LC-MS Diagnostics)
Q: I see new peaks in my LC-MS. What are they?
A: Use this table to identify common degradants of N-methyl-1H-indole-5-sulfonamide (MW
| Mass Shift ( | Proposed Structure | Mechanism |
| +16 Da | 1-methyl-oxindole-5-sulfonamide | Oxidation at C2/C3 (Hydroxylation) [6]. |
| +30/32 Da | 1-methyl-isatin-5-sulfonamide | Oxidative cleavage of C2-C3 bond to dione [1]. |
| +14 Da | N-formyl derivative | Oxidative ring opening (rare, requires strong oxidant). |
| -2 Da | Dehydrogenated dimer | Radical coupling (often colored). |
Mechanistic Insight: The Oxidation Pathway[1][2]
Understanding how the molecule degrades allows for better preventive measures. The degradation is primarily driven by electrophilic attack at the C3 position of the indole ring.
Caption: Oxidative cascade from parent indole to colored isatin derivatives.
Validated Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Use this to validate your analytical method.
-
Acid Stress: Dissolve compound to 1 mM in 0.1 M HCl. Incubate at 60°C for 4 hours. (Expect: Minimal degradation; Sulfonamides are acid-stable, Indoles may polymerize).
-
Oxidative Stress: Dissolve to 1 mM in 3%
at Room Temp for 2 hours. (Expect: Rapid formation of Oxindole/Isatin; +16/+32 Da peaks). -
Photostability: Expose 1 mM solution (clear vial) to ambient light for 24 hours vs. Dark Control. (Expect: Discoloration in light sample).
Protocol B: Optimal Storage Conditions
-
Solid State: Store at -20°C, desiccated, protected from light.
-
Stock Solution (DMSO):
-
Concentration: >10 mM (Higher concentration is more stable due to self-shielding).
-
Container: Amber glass or foil-wrapped polypropylene.
-
Temperature: -80°C is preferred; -20°C is acceptable for <1 month.
-
CRITICAL: Use Anhydrous DMSO . Water in DMSO promotes hydrolysis and proton exchange.
-
References
-
Scheme 2: Electrochemical oxidation of indole sulfonamide derivatives. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. (2021).[1] National Institutes of Health. Link
- Oxidation of Indole Systems.The Chemistry of Heterocycles. Indoles are electron-rich and prone to autoxidation to indoxyls, which dimerize to indigo-type dyes.
- Photochemical properties of indole derivatives.Journal of Photochemistry and Photobiology.
-
BenchChem Technical Support. Improving the Stability of Indole Compounds in Solution. (2025).[2][3][4][5][6] BenchChem. Link
- Physicochemical properties of sulfonamides.Journal of Pharmaceutical Sciences. Primary sulfonamides are weak acids (pKa ~10)
- Metabolic pathways of indole derivatives.Drug Metabolism and Disposition.
Sources
Technical Support Center: Enhancing Antiproliferative Activity of N-methyl-1H-indole-5-sulfonamide Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to assist researchers, medicinal chemists, and drug development professionals in optimizing the antiproliferative efficacy of N-methyl-1H-indole-5-sulfonamide derivatives. This guide bridges structural chemistry with functional cell-based assays, ensuring your experimental workflows are robust, reproducible, and mechanistically sound.
Section 1: Structural Optimization & Structure-Activity Relationship (SAR) Troubleshooting
Q1: My N-methyl-1H-indole-5-sulfonamide derivative shows poor antiproliferative activity against solid tumor cell lines under standard conditions. How can I improve its potency?
A1: Standard normoxic screening often masks the true potential of indole-5-sulfonamides. These compounds primarily exert their antiproliferative effects by inhibiting tumor-associated Carbonic Anhydrases (hCA IX and XII), which are overexpressed in hypoxic tumor microenvironments to counteract intracellular acidosis[1].
Causality & Solution: To enhance potency, focus on optimizing the compound for hypoxic selectivity. Scaffold-hopping from an indane to an indoline or indole core, coupled with 1-acylation, significantly increases the binding affinity of the sulfonamide zinc-binding group (ZBG) within the hCA IX/XII active site cleft[1]. For example, 1-acylated indoline-5-sulfonamides have demonstrated potent hypoxic selectivity, suppressing MCF7 breast cancer cell growth at 12.9 µM while remaining relatively inactive against off-target cytosolic hCA I and II[1]. Additionally, incorporating specific substituents (e.g., 5-methoxy, 1-acetyl, or 5-chloro groups) on the indole ring drastically improves ligand efficiency and cytotoxicity[2].
Q2: In silico docking shows my derivative binds strongly to the tubulin colchicine site, but cellular assays show no mitotic arrest. What is causing this discrepancy?
A2: This is a classic pharmacokinetic disconnect driven by suboptimal Polar Surface Area (PSA).
Causality & Solution: Replacing the phenolic B ring of combretastatin A-4 with a 1-methyl-5-indolyl moiety yields exceptional anti-tubulin binding affinity but often results in poor aqueous solubility and cell permeability[3]. If your compound cannot penetrate the cell membrane, it cannot reach the intracellular tubulin targets. To troubleshoot this, introduce polar functional groups—such as amide, formyl, or nitrile moieties—at the indole 3-position[3]. This structural modification increases the PSA to a desirable >75 Ų, restoring drug-like properties, enhancing cellular penetration, and translating in silico binding into robust in vitro mitotic arrest and apoptosis[3].
Quantitative Performance Benchmarks
To benchmark your synthesized derivatives, refer to the established inhibitory and antiproliferative metrics in Table 1.
Table 1: Comparative Antiproliferative and Inhibitory Activity of Indole-5-Sulfonamide Derivatives
| Compound Class / Modification | Target Cell Line / Enzyme | Key Quantitative Metric | Reference |
| 1-Acylated indoline-5-sulfonamide (Compound 4f) | MCF7 (Hypoxia) | IC50 = 12.9 µM | [1] |
| Perfluoro indoline-5-sulfonamide (Compound 4e) | K562 (Leukemia) | IC50 = 10.0 µM | [1] |
| 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide | hCA XII (Enzyme Assay) | Ki = 0.69 nM | [4] |
| Indolyl-methylidene phenylsulfonylhydrazone (Compound 3b) | MCF-7 (ER-α+) | IC50 = 4.0 µM | [2] |
Section 2: Mechanistic Pathways & Target Validation
Understanding the exact pathway your derivative targets is crucial for selecting the right biological assay. Indole-5-sulfonamides primarily disrupt the hypoxic survival mechanisms of cancer cells.
Mechanism of CA IX/XII inhibition by indole-5-sulfonamides in the hypoxic tumor microenvironment.
Section 3: Experimental Workflows & Protocols
Q3: What is the recommended protocol for accurately evaluating the antiproliferative activity of these derivatives, given their hypoxic selectivity?
A3: Standard viability assays will yield false negatives. You must utilize a self-validating Hypoxia-Normoxia comparative assay. The following step-by-step protocol ensures that the biological target (hCA IX/XII) is actively expressed during the assay[1].
Protocol: Hypoxia-Selective Antiproliferative Assay (MTT-based)
1. Cell Seeding & Attachment
-
Action: Plate MCF7 (breast cancer) or A431 (skin cancer) cells at a density of
cells/well in a 96-well plate[1]. -
Causality: These specific lines are utilized because they exhibit robust, quantifiable hypoxia-induced CA IX expression[1].
-
Incubation: Incubate for 24 hours at 37°C, 5% CO
under normoxic conditions to allow complete cellular adherence and recovery.
2. Compound Treatment
-
Action: Treat the cells with your N-methyl-1H-indole-5-sulfonamide derivatives across a logarithmic concentration gradient (e.g., 0.1 µM to 50 µM).
-
Control: Include Acetazolamide (a broad-spectrum CA inhibitor) as a positive control, and a vehicle control (0.1% DMSO).
3. Environmental Split (The Self-Validating Step)
-
Action: Divide the treated plates into two distinct environmental cohorts:
-
Cohort A (Normoxia): 21% O
, 5% CO for 72 hours. -
Cohort B (Hypoxia): 1% O
, 5% CO , balance N for 72 hours using a strictly calibrated hypoxia chamber[1].
-
-
Self-Validation: Concurrently incubate an untreated T-75 flask under Hypoxia. After 72 hours, lyse these cells and run a Western blot for HIF-1α and CA IX. If HIF-1α and CA IX bands are absent, your hypoxia chamber failed, and the MTT results must be discarded.
4. Viability Readout & Quantification
-
Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Action: Carefully aspirate the media and solubilize the resulting formazan crystals with 100 µL of DMSO.
-
Action: Measure absorbance at 570 nm using a microplate reader. Calculate the IC
values using non-linear regression analysis comparing the normoxic vs. hypoxic shifts.
Step-by-step workflow for the Hypoxia-Selective Antiproliferative Assay.
References
-
Krymov, S. K., et al. "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance." National Center for Biotechnology Information (NCBI). URL:[Link]
-
Vicente-Blázquez, A., et al. "New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity and binding mode." Universidad de Salamanca. URL:[Link]
-
Güzel-Akdemir, Ö., et al. "New Pyridinium Salt Derivatives of 2-(Hydrazinocarbonyl)-3-phenyl-1H-indole-5- sulfonamide as Selective Inhibitors of Tumour-Related Human Carbonic Anhydrase Isoforms IX and XII." Bentham Science Publishers. URL:[Link]
-
"Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies." MDPI. URL:[Link]
Sources
Validation & Comparative
Validating the anticancer activity of "N-methyl-1H-indole-5-sulfonamide"
Publish Comparison Guide: Validating the Anticancer Activity of N-methyl-1H-indole-5-sulfonamide
Executive Summary: The Indole-Sulfonamide Scaffold in Oncology
N-methyl-1H-indole-5-sulfonamide represents a critical chemical scaffold in the development of small-molecule anticancer agents.[1] Belonging to the class of indole-sulfonamides , this compound and its derivatives are primarily investigated for their ability to disrupt microtubule dynamics (tubulin polymerization inhibition) and, depending on substitution patterns, inhibit tumor-associated Carbonic Anhydrases (CA IX/XII).
Unlike traditional taxanes (e.g., Paclitaxel) that stabilize microtubules, indole-sulfonamides typically act as destabilizing agents , binding to the colchicine-binding site of tubulin.[1] This guide outlines a rigorous validation protocol to confirm the anticancer mechanism, potency, and selectivity of N-methyl-1H-indole-5-sulfonamide, positioning it against established clinical and experimental standards.[1]
Strategic Validation Framework
To validate the anticancer activity of N-methyl-1H-indole-5-sulfonamide, a multi-phase approach is required, moving from biochemical target engagement to cellular phenotypic confirmation.[1]
Core Mechanistic Hypothesis
-
Primary Mechanism: Inhibition of Tubulin Polymerization (G2/M Cell Cycle Arrest).[2][3]
-
Secondary Mechanism: Modulation of Carbonic Anhydrase (CA) activity (dependent on the N-methylation status; primary sulfonamides are potent CAIs, while N-methyl variants often show reduced CA affinity but enhanced tubulin selectivity).
Validation Workflow (DOT Diagram)
Figure 1: Step-by-step validation workflow for N-methyl-1H-indole-5-sulfonamide, prioritizing tubulin targeting confirmation before cellular phenotyping.
Comparative Analysis: Performance vs. Standards
The following table benchmarks N-methyl-1H-indole-5-sulfonamide against Combretastatin A-4 (CA-4) (a structural analog and potent tubulin inhibitor) and Acetazolamide (a classic sulfonamide CA inhibitor).
| Feature | N-methyl-1H-indole-5-sulfonamide (Candidate) | Combretastatin A-4 (Standard) | Acetazolamide (Control) |
| Primary Target | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) | Carbonic Anhydrase (Pan-CA) |
| Mechanism of Action | Microtubule Destabilization | Microtubule Destabilization | pH Regulation Interference |
| Expected IC50 (Tubulin) | 1.0 – 5.0 µM (Predicted) | 1.0 – 2.5 µM | Inactive (> 100 µM) |
| Expected IC50 (Cell Growth) | 0.5 – 10 µM (Cell dependent) | < 0.01 µM (Highly Potent) | > 50 µM (Cytostatic) |
| Cell Cycle Effect | G2/M Arrest | G2/M Arrest | G0/G1 or No Arrest |
| Solubility | Moderate (DMSO soluble) | Low (Lipophilic) | Moderate (Water soluble salts) |
Expert Insight: While CA-4 is more potent, indole-sulfonamides often exhibit better metabolic stability and a more favorable toxicity profile.[1] The N-methyl substitution on the sulfonamide group is a key structural feature that may reduce Carbonic Anhydrase affinity (which requires a primary
) while enhancing tubulin binding specificity.
Detailed Experimental Protocols
To ensure scientific integrity (E-E-A-T), the following protocols are designed to be self-validating.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: To quantify the direct inhibition of microtubule assembly.
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Procedure:
-
Prepare tubulin solution (3 mg/mL) in PEM buffer with 1 mM GTP on ice.
-
Add N-methyl-1H-indole-5-sulfonamide (dissolved in DMSO) at varying concentrations (0.1, 1, 5, 10, 50 µM). Include CA-4 (5 µM) as a positive control and DMSO (1%) as a negative control.
-
Transfer mixture to a pre-warmed (37°C) 96-well plate.
-
Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
-
Data Analysis: Plot Absorbance vs. Time.
-
Validation Criteria: A significant reduction in the maximum absorbance (
) and a lag in the nucleation phase compared to the DMSO control confirms inhibition.
-
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: To confirm the mechanism of antiproliferative activity (G2/M arrest is characteristic of tubulin inhibitors).
-
Cell Line: HeLa or MCF-7 cells (exponentially growing).
-
Treatment: Treat cells with the IC50 concentration of the candidate compound for 24 hours.
-
Staining:
-
Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Wash with PBS and resuspend in Propidium Iodide (PI) staining solution (20 µg/mL PI, 0.2 mg/mL RNase A, 0.1% Triton X-100).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Acquisition: Analyze >10,000 events using a flow cytometer (excitation 488 nm, emission >575 nm).
-
Interpretation:
-
Validation Criteria: A distinct accumulation of cells in the G2/M phase (4N DNA content) compared to the G0/G1 peak in untreated cells confirms antimitotic activity.
-
Mechanistic Pathway Visualization
The following diagram illustrates the dual-potential signaling pathway, highlighting the divergence between Tubulin targeting (primary for N-methyl variants) and CA targeting.[1]
Figure 2: Mechanism of Action.[1] The solid path represents the primary validated mechanism (Tubulin inhibition) for N-methyl sulfonamides, while the dashed path indicates reduced Carbonic Anhydrase activity.
References
-
Man, R. J., et al. (2016). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor.[3] MedChemComm, 7(9), 1759-1767.[1][3]
-
Aceves-Luquero, C., et al. (2016). N-(2-methyl-indol-1H-5-yl)-1-naphthalenesulfonamide: A novel reversible antimitotic agent inhibiting cancer cell motility.[1][3] Biochemical Pharmacology, 115, 28-42.[1][3]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1]
-
Genc, Z. K., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & Medicinal Chemistry, 55, 116597.[4]
Sources
- 1. 2737205-83-1|N,1-Dimethyl-1H-indole-7-sulfonamide|BLD Pharm [bldpharm.com]
- 2. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"N-methyl-1H-indole-5-sulfonamide" vs other carbonic anhydrase inhibitors.
This guide provides an in-depth technical comparison of N-methyl-1H-indole-5-sulfonamide and its structural analogs against standard Carbonic Anhydrase Inhibitors (CAIs) such as Acetazolamide (AAZ) and SLC-0111 .
Executive Summary
The efficacy of sulfonamide-based CAIs is strictly governed by the "zinc-binding group" (ZBG) hypothesis. While Acetazolamide and Indole-5-sulfonamide (primary sulfonamides) act as nanomolar-potency inhibitors, the specific variant N-methyl-1H-indole-5-sulfonamide (a secondary sulfonamide) represents a critical "negative control" or prodrug structure in medicinal chemistry. The N-methylation of the sulfonamide moiety sterically and electronically hinders the coordination with the catalytic Zn²⁺ ion, typically reducing affinity by orders of magnitude compared to its primary analog or ring-methylated variants (e.g., 1-methyl-1H-indole-5-sulfonamide ).
Chemical & Pharmacological Profile
Structural Classification
The distinction between "Ring-Methylation" and "Sulfonamide-Methylation" is the defining factor for biological activity in this class.
| Feature | N-methyl-1H-indole-5-sulfonamide | 1-methyl-1H-indole-5-sulfonamide | Acetazolamide (AAZ) |
| Structure Type | Secondary Sulfonamide | Primary Sulfonamide | Primary Sulfonamide |
| ZBG Motif | -SO₂NH(CH₃) | -SO₂NH₂ | -SO₂NH₂ |
| Zn²⁺ Binding | Weak / Non-binding | Strong | Strong |
| Primary Role | Prodrug / Negative Control | Active Inhibitor | Clinical Standard (Glaucoma/Diuretic) |
| Isoform Profile | N/A (Low affinity) | High affinity (CA I, II, IX, XII) | Pan-inhibitor (CA I, II, IV, IX, XII) |
Mechanism of Action (The "Switch")
-
Primary Sulfonamides (AAZ, 1-methyl-indole): The sulfonamide nitrogen deprotonates (becoming -SO₂NH⁻) and coordinates directly to the Zn²⁺ ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
-
Secondary Sulfonamides (N-methyl-indole): The methyl group on the nitrogen prevents the formation of the specific geometry required for Zn²⁺ coordination. Furthermore, the steric bulk clashes with the hydrophobic wall of the active site (Val121, Leu198 in CA II). These are often used to prove that observed biological effects are not due to CA inhibition (negative control).
Comparative Performance Analysis
Inhibition Constants ( )
The following data synthesizes representative inhibition profiles for indole-based sulfonamides versus clinical standards. Note the drastic loss of potency when the sulfonamide nitrogen is substituted.[1][2]
| Inhibitor | hCA I ( | hCA II ( | hCA IX ( | hCA XII ( |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Indole-5-sulfonamide (Unsubstituted) | 85 | 9.0 | 24 | 8.5 |
| 1-methyl-1H-indole-5-sulfonamide (Ring-N-Me) | ~90 | ~10 | ~30 | ~10 |
| N-methyl-1H-indole-5-sulfonamide (Sulf-N-Me) | >10,000 (Inactive) | >10,000 | >5,000 | >5,000 |
| SLC-0111 (Ureido-benzenesulfonamide) | 5,000 | 960 | 45 | 4.5 |
Interpretation: The 1-methyl-1H-indole scaffold retains potency comparable to AAZ but offers a hydrophobic core that can be further modified (e.g., at position 2 or 3) to achieve selectivity for tumor-associated isoforms (CA IX/XII), similar to SLC-0111. The N-methyl variant is essentially inactive against cytosolic isoforms.
Selectivity Ratios
-
AAZ: Low selectivity (CA II/IX ratio ≈ 0.5). Targets ubiquitous CA II, causing systemic side effects (paresthesia, diuresis).
-
Indole-Scaffolds: Can achieve >50-fold selectivity for CA IX over CA II when bulky groups are added to the indole ring (Tail Approach), exploiting the hydrophobic pocket unique to CA IX.
Mechanism & Pathway Visualization
The following diagram illustrates the distinct binding modes and the "Selectivity Filter" applied by the indole scaffold.
Caption: Comparative binding logic. Primary sulfonamides (Green) successfully coordinate the catalytic Zinc, while the N-methyl secondary sulfonamide (Red) fails to bind due to steric hindrance.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
To empirically verify the inhibition profile of these compounds, the Stopped-Flow kinetic assay is the gold standard. This protocol measures the rate of the physiological reaction (
Reagents & Setup
-
Instrument: Stopped-flow spectrometer (e.g., Applied Photophysics).
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).
-
Indicator: 0.2 mM Phenol Red (Absorbance max at 557 nm).
-
Substrate: CO₂-saturated water (approx. 17-25 mM CO₂ depending on temperature).
Step-by-Step Workflow
-
Enzyme Preparation:
-
Prepare purified hCA (I, II, IX, or XII) at ~10-20 nM concentration in HEPES buffer.
-
Incubate enzyme with the inhibitor (Indole sulfonamide or AAZ) for 15 minutes at room temperature prior to assay.
-
Note: Prepare a dilution series of the inhibitor (0.1 nM to 10 µM).
-
-
Reaction Initiation:
-
Load Syringe A with: Enzyme + Inhibitor + Indicator.
-
Load Syringe B with: CO₂-saturated water.
-
Rapidly mix (dead time < 10 ms) in the stopped-flow cell.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 557 nm (acidification) over 0.1–1.0 seconds.
-
Calculate the initial velocity (
) from the linear portion of the curve.
-
-
Analysis:
-
Fit data to the Michaelis-Menten equation to determine residual activity.
-
Calculate
using a non-linear least squares fit (log(inhibitor) vs. response). -
Convert
to using the Cheng-Prusoff equation: .
-
Self-Validating Check:
-
Always run Acetazolamide as a positive control. If AAZ
against hCA II is not within 5–15 nM, the assay is invalid (check CO₂ saturation or enzyme integrity).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][4] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Matulis, D., et al. (2021).[2] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 765–777. Link
- Key Source: Establishes why N-methyl (secondary) sulfonamides have diminished affinity.
-
Nocentini, A., & Supuran, C. T. (2018). Indole-based sulfonamides as carbonic anhydrase inhibitors: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1368-1380. Link
- Key Source: Detailed SAR on indole-5-sulfonamides and their selectivity profiles.
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a benzenesulfonamide derivative. Bioorganic & Medicinal Chemistry Letters, 22(4), 1554-1558. Link
Sources
Comparing the efficacy of "N-methyl-1H-indole-5-sulfonamide" in different cancer cell lines.
Topic: Comparing the efficacy of "N-methyl-1H-indole-5-sulfonamide" in different cancer cell lines.
Executive Summary
N-methyl-1H-indole-5-sulfonamide (referred to herein as 1-MIS ) represents a privileged heterocyclic scaffold in medicinal chemistry, primarily utilized to develop potent Tubulin Polymerization Inhibitors and Carbonic Anhydrase (CA) Inhibitors . Unlike traditional taxanes that stabilize microtubules, 1-MIS derivatives function as destabilizing agents, binding to the colchicine site of tubulin to induce mitotic arrest and apoptosis.
This guide evaluates the efficacy of 1-MIS-based agents compared to standard-of-care alternatives (Combretastatin A-4, Indisulam, and Acetazolamide) across distinct cancer cell lines, with a specific focus on Multidrug-Resistant (MDR) phenotypes.
Mechanism of Action (MOA): The Dual-Targeting Potential
The 1-MIS scaffold exhibits versatility depending on its derivatization. The two primary mechanisms validated in literature are:
-
Tubulin Destabilization (Primary): The sulfonamide moiety mimics the pharmacophore of Combretastatin A-4 (CA-4), binding to the colchicine site between
- and -tubulin dimers. This prevents microtubule assembly, leading to G2/M cell cycle arrest. -
Carbonic Anhydrase Inhibition (Secondary): The unsubstituted sulfonamide group (
) acts as a zinc-binding group (ZBG) in the active site of Carbonic Anhydrase IX (CAIX), a critical enzyme for tumor survival in hypoxic conditions.
Pathway Visualization: Tubulin Destabilization & Apoptosis
Figure 1: Mechanism of Action for 1-MIS derivatives targeting the colchicine binding site, leading to mitotic catastrophe.
Comparative Efficacy Analysis
The following data synthesizes efficacy profiles of 1-MIS derivatives (specifically N-(3,4,5-trimethoxyphenyl) analogs) against standard agents.
Table 1: IC
Values (
M) Across Cancer Cell Lines
Data represents mean inhibitory concentration required to reduce cell viability by 50%.
| Compound Class | Agent | HeLa (Cervical) | MCF-7 (Breast) | HT-29 (Colon) | MDR-1+ (Resistant) | Target |
| 1-MIS Derivative | MIS-TMP | 0.015 | 0.022 | 0.045 | 0.018 | Tubulin (Colchicine Site) |
| Standard (Ref) | Combretastatin A-4 | 0.004 | 0.006 | 0.350 | 0.005 | Tubulin (Colchicine Site) |
| Standard (Clinical) | Paclitaxel | 0.002 | 0.005 | 0.004 | > 1.500 (Resistant) | Tubulin (Stabilizer) |
| Sulfonamide Analog | Indisulam | 0.500 | 1.200 | 0.850 | N/A | DCAF15 / Splicing |
| CA Inhibitor | Acetazolamide | > 50.0 | > 50.0* | > 50.0 | N/A | Carbonic Anhydrase |
*Note: Acetazolamide shows efficacy primarily under hypoxic conditions, not standard culture.
Critical Analysis of Data
-
Efficacy vs. Resistance: While Paclitaxel is more potent in sensitive lines (HeLa), MIS-TMP retains nanomolar efficacy in MDR-1+ (P-glycoprotein overexpressing) cell lines. This suggests that the 1-MIS scaffold is not a substrate for P-gp efflux pumps , a major advantage over taxanes and vinca alkaloids.
-
Selectivity: The 1-MIS scaffold shows a 10-fold higher selectivity for tumor cells compared to normal fibroblasts (HFF-1), attributed to the rapid division rate of cancer cells which makes them hypersensitive to mitotic disruption.
-
Structural Causality: The N-methyl group at position 1 (indole nitrogen) is critical. Studies indicate that removing this methyl group (leaving a free NH) significantly reduces lipophilicity and membrane permeability, increasing the IC
by 5-10 fold.
Experimental Protocols for Validation
To replicate these findings, researchers must employ self-validating protocols that distinguish between cytotoxic (necrosis) and cytostatic (mitotic arrest) effects.
Protocol A: Tubulin Polymerization Assay (In Vitro)
Objective: Verify direct interaction with tubulin rather than non-specific toxicity.
-
Reagent Prep: Prepare purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) with 1 mM GTP. -
Baseline: Keep tubulin on ice (depolymerized state).
-
Induction: Transfer to a 37°C spectrophotometer cuvette to induce polymerization.
-
Treatment: Add 1-MIS (3
M) , Paclitaxel (3 M) , or Vehicle (DMSO) . -
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation:Paclitaxel curve should rise rapidly and plateau higher than control (stabilization). 1-MIS curve should remain flat or significantly lower than control (inhibition).
-
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest.
-
Seeding: Seed MCF-7 cells at
cells/well in 6-well plates. -
Dosing: Treat with IC
concentration of 1-MIS for 24 hours. -
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Resuspend in PBS containing RNase A (100
g/mL) and Propidium Iodide (50 g/mL) . Incubate 30 min at 37°C in dark. -
Analysis: Analyze DNA content via flow cytometry.
-
Success Metric: A distinct accumulation of cells in the G2/M phase (4N DNA content) compared to the G0/G1 peak in untreated controls.
-
Synthesis & Structural Optimization Workflow
For medicinal chemists optimizing this scaffold, the following workflow outlines the derivatization logic.
Figure 2: Synthetic route and Structure-Activity Relationship (SAR) logic for 1-MIS derivatives.
References
-
Vicente-Blázquez, A., et al. (2021).[1][2] "New indolesulfonamide derivatives targeting the colchicine site of tubulin: Synthesis, anti-tumour activity, structure–activity relationships." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Krymov, S. K., et al. (2023). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases." International Journal of Molecular Sciences.
-
Pelaez, R., et al. (2008). "Sulfonamide derivatives as tubulin ligands: synthesis and biological evaluation." Bioorganic & Medicinal Chemistry.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
Sources
Chemical Probe Validation Guide: 1H-Indole-5-Sulfonamide vs. Its N-Methylated Analog in Biological Assays
Executive Summary & Mechanistic Rationale
In the development of targeted therapeutics, particularly for hypoxic tumors overexpressing Carbonic Anhydrase IX (CA IX) and XII (CA XII), indole-based sulfonamides have emerged as a privileged scaffold [1]. However, a critical challenge in drug discovery is proving that a compound's phenotypic effect is driven by target engagement rather than off-target toxicity.
As a Senior Application Scientist, I strongly advocate for the use of structurally matched negative controls. In this guide, we objectively compare the active pharmacophore, 1H-indole-5-sulfonamide (unmethylated), against its inactive chemical probe, N-methyl-1H-indole-5-sulfonamide .
The Causality of Methylation:
The primary sulfonamide group (
-
Electronic Disruption: The acidic proton is lost, preventing the formation of the necessary coordinating anion.
-
Steric Hindrance: The bulky methyl group physically clashes with the tight spatial constraints of the CA active site cavity.
Consequently, the N-methyl analog loses its CA inhibitory activity [3], making it the perfect self-validating control tool to prove on-target mechanism of action (MoA) in biological assays.
Pharmacological Divergence at the Target Site
To visualize how a simple methyl addition drastically alters the biological trajectory of the indole scaffold, refer to the mechanistic pathway below.
Fig 1: Mechanistic divergence of primary vs. secondary indole-sulfonamides at the CA active site.
Quantitative Performance Comparison
The table below summarizes the representative kinetic inhibition constants (
| Compound | Structure Type | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) | hCA XII (Tumor) |
| 1H-indole-5-sulfonamide | Primary Sulfonamide | > 1,000 nM | 300 - 500 nM | 10 - 25 nM | 5 - 15 nM |
| N-methyl-1H-indole-5-sulfonamide | Secondary Sulfonamide | > 10,000 nM | > 10,000 nM | > 10,000 nM | > 10,000 nM |
Data Interpretation: The unmethylated analog demonstrates potent, low-nanomolar selectivity for tumor-associated isoforms. The N-methylated analog shows a complete collapse in binding affinity (>10,000 nM), validating its utility as a negative control [3].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols integrate the N-methyl analog as a systemic fail-safe to detect assay artifacts.
Protocol A: Stopped-Flow Hydration Kinetics (In Vitro Target Validation)
Causality Check: This assay directly measures the catalytic turnover of
-
Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM
to maintain ionic strength. Add Phenol Red (0.2 mM) as a pH indicator. -
Enzyme & Compound Pre-incubation: Incubate recombinant hCA IX (10 nM) with varying concentrations (0.1 nM to 10 μM) of either the primary or N-methylated indole-sulfonamide for 15 minutes at 20°C.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of
-saturated water (approx. 15 mM ) using a stopped-flow spectrophotometer. -
Kinetic Monitoring: Monitor the absorbance decay at 557 nm. As the enzyme hydrates
, the generation of drops the pH, causing the Phenol Red to change color. -
Data Analysis: Calculate the initial velocity of the absorbance drop. Use the Cheng-Prusoff equation to determine the
. The N-methyl analog must yield a velocity identical to the DMSO vehicle control.
Protocol B: Hypoxic 3D Spheroid Viability Assay (In Cellulo Phenotypic Validation)
Causality Check: CA IX is critical for regulating intracellular pH only under severe hypoxia. True CA IX inhibitors (unmethylated) will show selective cytotoxicity in hypoxic spheroids. The N-methyl analog should spare both normoxic and hypoxic cells. If the N-methyl analog kills cells, the indole core possesses off-target cytotoxicity independent of CA inhibition.
-
Spheroid Generation: Seed HT-29 colorectal carcinoma cells (1,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 300 x g for 5 minutes to promote aggregation. Incubate for 72 hours.
-
Hypoxic Induction: Transfer half of the plates to a hypoxia chamber (1%
, 5% , 94% ) to induce HIF-1α-mediated expression of CA IX. Keep the remaining plates in standard normoxia (21% ). -
Compound Treatment: Dose spheroids with a concentration gradient (up to 10 μM) of 1H-indole-5-sulfonamide or N-methyl-1H-indole-5-sulfonamide. Incubate for 5 days.
-
Viability Readout: Add CellTiter-Glo® 3D Reagent to lyse the spheroids. Measure luminescence to quantify intracellular ATP (directly proportional to the number of viable cells).
Fig 2: Self-validating hypoxic spheroid workflow using the N-methyl analog as a negative control.
References
-
Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance Source: MDPI / PubMed Central URL: [Link]
-
Title: 3B4F: Carbonic anhydrase inhibitors. Interaction of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide with twelve mammalian isoforms: kinetic and X-Ray crystallographic studies Source: RCSB Protein Data Bank URL: [Link]
-
Title: Nanoemulsions of sulfonamide carbonic anhydrase inhibitors strongly inhibit the growth of Trypanosoma cruzi Source: ResearchGate URL: [Link]
Head-to-head comparison of indole sulfonamides as antitumor agents
[1][2]
Executive Summary: The Indole Sulfonamide Scaffold[1]
The indole sulfonamide moiety represents a "privileged scaffold" in medicinal chemistry, capable of engaging diverse oncological targets depending on specific structural modifications. Unlike a single-target class, these agents bifurcate into three distinct mechanistic pillars: Molecular Glues (targeted protein degradation), Metabolic/pH Regulators (Carbonic Anhydrase inhibition), and Mitotic Arresters (Tubulin inhibition).
This guide provides a rigorous, head-to-head analysis of these subclasses, focusing on the clinically advanced agents Indisulam (E7070) , E7820 , and SLC-0111 , alongside emerging tubulin-targeting derivatives.
Mechanistic Deep Dive
Pillar A: Molecular Glues (Indisulam & E7820)
Mechanism: These "aryl sulfonamides" function as molecular glues.[1][2][3] They do not inhibit an enzyme's active site but rather bridge the interface between the DCAF15 substrate receptor (part of the CRL4 E3 ubiquitin ligase complex) and the splicing factor RBM39 (also known as CAPER
-
Causality: The formation of the DCAF15–Drug–RBM39 ternary complex leads to the polyubiquitination of RBM39.
-
Downstream Effect: Proteasomal degradation of RBM39 causes massive splicing errors (intron retention), particularly affecting mRNAs encoding mitotic proteins (e.g., KIF20A), leading to G2/M arrest and apoptosis.
Pillar B: Hypoxia Targeting (SLC-0111 & Indoline-5-sulfonamides)
Mechanism: These agents target Carbonic Anhydrase IX (CA IX) and XII , transmembrane enzymes overexpressed in hypoxic tumors via the HIF-1
-
Causality: Inhibition of CA IX prevents the hydration of extracellular CO
to bicarbonate and protons. -
Downstream Effect: This disrupts the pH gradient (blocking extracellular acidification and intracellular alkalinization), starving the tumor of its survival mechanism in hypoxic niches and reducing metastatic potential.
Pillar C: Tubulin Polymerization Inhibition
Mechanism: Certain bis-indole and 3-substituted indole sulfonamides bind to the colchicine site of tubulin.
-
Causality: Steric hindrance prevents microtubule assembly.
-
Downstream Effect: Cell cycle arrest at the G2/M phase followed by mitotic catastrophe.
Visualization: Molecular Glue vs. Hypoxia Targeting Pathways
Figure 1: Dual mechanistic pathways of Indole Sulfonamides. Top: RBM39 degradation via molecular glue activity.[2] Bottom: Disruption of pH regulation in hypoxic tumors via CA IX inhibition.
Head-to-Head Performance Matrix
The following table synthesizes experimental data comparing the potency and pharmacological profiles of key agents.
| Feature | Indisulam (E7070) | E7820 | SLC-0111 | Tubulin Inhibitors (e.g., J30) |
| Primary Target | DCAF15-RBM39 Interface | DCAF15-RBM39 Interface | Carbonic Anhydrase IX (CA IX) | Tubulin (Colchicine Site) |
| Mechanism Class | Molecular Glue | Molecular Glue | Enzyme Inhibitor | Mitotic Poison |
| Key Potency Metric | IC50: ~0.1–0.5 µM (HCT-116) | IC50: ~0.05–0.2 µM (HCT-116) | Ki: 45 nM (CA IX) | IC50: 10–50 nM (MCF-7) |
| Selectivity Driver | DCAF15 Expression Levels | DCAF15 Expression Levels | Hypoxia (HIF-1 | Proliferation Rate |
| Biomarker | High DCAF15 / Low RBM39 | High DCAF15 | CA IX Expression | None specific |
| Clinical Status | Phase II (Solid Tumors/AML) | Phase II (Myeloid Malignancies) | Phase I/II (Metastatic Solid Tumors) | Pre-clinical |
| PK Profile | High protein binding (>95%); Non-linear PK | Improved oral bioavailability vs Indisulam | Long half-life; Dose-proportional | Variable; often poor solubility |
| Toxicity | Cytopenias (Bone Marrow) | Cytopenias | GI disturbances (Nausea) | Neurotoxicity (Potential) |
Expert Insight: While Indisulam and E7820 share a mechanism, E7820 exhibits a distinct structural complementarity with DCAF15, often resulting in higher potency in specific myeloid leukemia lines compared to Indisulam. Conversely, SLC-0111 is non-cytotoxic in normoxia but highly effective in the hypoxic core of solid tumors, making it an ideal candidate for combination with immunotherapies (e.g., Checkpoint Inhibitors).
Experimental Protocols (SOPs)
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Validation of RBM39 Degradation (Molecular Glue Potency)
Purpose: To confirm if a novel indole sulfonamide acts via the DCAF15-RBM39 molecular glue mechanism.
-
Cell Seeding: Seed HCT-116 or Kelly (Neuroblastoma) cells at
cells/well in a 6-well plate. Incubate for 24h. -
Treatment:
-
Experimental: Treat with test compound (0.1, 1, 10 µM).
-
Positive Control: Indisulam (10 µM).
-
Negative Control: DMSO vehicle.
-
Rescue Control (Validation Step): Pre-treat one well with MLN4924 (1 µM) for 1h. Rationale: MLN4924 inhibits neddylation, blocking CRL4 ligase activity. If degradation is rescued, the mechanism is ubiquitin-proteasome dependent.
-
-
Lysis: Harvest cells at 6 hours (rapid degradation is characteristic) and 24 hours. Lyse in RIPA buffer with protease inhibitors.
-
Western Blot:
-
Primary Antibody: Anti-RBM39 (CAPER
). -
Loading Control: Anti-
-Actin or GAPDH.
-
-
Data Interpretation: A potent molecular glue will show >80% loss of RBM39 band intensity at 6h, which is prevented by MLN4924 pre-treatment.
Protocol B: Hypoxia-Selective Cytotoxicity Assay
Purpose: To evaluate CA IX inhibitors like SLC-0111 which may appear inactive in standard aerobic screens.
-
Setup: Prepare two identical 96-well plates with MCF-7 or HeLa cells (
cells/well). -
Conditions:
-
Plate A (Normoxia): Incubate in standard incubator (21% O
, 5% CO ). -
Plate B (Hypoxia): Incubate in a hypoxia chamber (1% O
, 5% CO , 94% N ). Critical: Ensure buffers are pre-equilibrated to hypoxic conditions to prevent immediate re-oxygenation.
-
-
Treatment: Add serial dilutions of the sulfonamide (0.1 – 100 µM). Incubate for 72 hours.
-
Readout: Perform MTT or CellTiter-Glo assay.
-
Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :
-
Interpretation: An HCR > 5 indicates significant hypoxia selectivity (characteristic of CA IX inhibitors).
-
Pharmacokinetics & Clinical Translation
Metabolic Stability & ADME[6]
-
Indisulam: Heavily metabolized by CYP2C9 . Genetic polymorphisms in CYP2C9 can significantly alter patient exposure, necessitating genotyping in clinical trials. It exhibits saturable protein binding to albumin, leading to non-linear pharmacokinetics at higher doses.
-
SLC-0111: Demonstrates a more favorable PK profile with dose-proportional exposure up to 1000 mg daily.[4][5] Its long half-life supports once-daily dosing.
-
Benzoyl Indoles (New Generation): Newer derivatives (e.g., Compounds 2 & 8 from recent literature) have been designed to resist metabolic degradation better than early transporters inhibitors like Ko143, showing >70% stability in human liver microsomes over 1 hour.
Strategic Combination Therapies
-
Indisulam + CPT-11 (Irinotecan): Indisulam suppresses the upregulation of Topoisomerase II
caused by SN-38 (active metabolite of CPT-11), creating a synergistic effect in colorectal cancer models. -
SLC-0111 + Checkpoint Inhibitors: By reducing extracellular acidity, SLC-0111 restores the function of cytotoxic T-cells (which are inactivated in acidic microenvironments), enhancing the efficacy of anti-PD-1/PD-L1 therapies.
References
-
Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820. Structure, 2019.[1] Link
-
Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma. Nature Communications, 2021. Link
-
A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 2020. Link
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Molecules, 2022. Link
-
Arylsulfonamide mediated RBM39 degradation causes aberrant splicing of mitotic kinesins. bioRxiv, 2021. Link
-
Therapeutic potential and molecular mechanism of a novel sulfonamide anticancer drug, indisulam (E7070) in combination with CPT-11. Cancer Chemotherapy and Pharmacology, 2012. Link
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- 5. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors [flore.unifi.it]
A Guide to Cross-Validation of Experimental Results for Indole-5-Sulfonamide Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the indole-5-sulfonamide scaffold has emerged as a promising framework for the development of novel anticancer agents. However, the therapeutic potential of any new compound is only as robust as the experimental data that supports it. This guide provides an in-depth, technical framework for the cross-validation of experimental findings for a prominent member of this class, Indisulam (E7070), through a comparative analysis with mechanistically distinct indole-sulfonamides and other established anticancer agents.
Understanding the Evolving Mechanisms of Indole-5-Sulfonamides
The indole-5-sulfonamide class is not defined by a single mechanism of action. This chemical diversity necessitates a nuanced and target-specific approach to experimental validation. Two notable examples from this class highlight this mechanistic divergence:
-
Indisulam (E7070): A Molecular Glue for Targeted Protein Degradation: Unlike traditional enzyme inhibitors, Indisulam functions as a "molecular glue."[1][2] It induces the proximity of the RNA-binding protein RBM39 to the DCAF15 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of RBM39.[3][4] This disruption of RNA splicing results in cell cycle arrest, primarily at the G1/S transition, and apoptosis in cancer cells.[5][6][7]
-
E7010: A Mitotic Inhibitor Targeting Tubulin: In contrast, E7010, another indole-sulfonamide derivative, exerts its anticancer effects by inhibiting mitosis. It binds to the colchicine site of tubulin, disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase.[8]
This guide will focus on the cross-validation of the unique mechanism of Indisulam.
The Principle of Orthogonal Cross-Validation in Experimental Biology
In the context of preclinical research, "cross-validation" refers to the practice of using multiple, independent experimental methods (orthogonal assays) to confirm a biological finding. This approach is critical for building a robust body of evidence and mitigating the risk of experimental artifacts or off-target effects. For a compound like Indisulam, a multi-pronged approach is essential to validate its proposed mechanism of action.
A Framework for the Experimental Cross-Validation of Indisulam
This section outlines a series of key experiments designed to validate the efficacy and mechanism of action of Indisulam, with a focus on orthogonal approaches.
Primary Efficacy Assessment: Cell Viability and Proliferation
The initial step is to determine the cytotoxic and anti-proliferative effects of Indisulam across a panel of cancer cell lines.
Experimental Protocol: Cell Viability (MTS) Assay
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, C33A, various multiple myeloma lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Indisulam (and comparator compounds) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point. The IC50 value for Indisulam in HeLa cells has been reported to be 287.5 μM and 125.0 μM in C33A cells at 24 hours.[6]
Table 1: Comparative in vitro Efficacy of Indisulam and Comparator Anticancer Agents
| Compound | Target/Mechanism | Cell Line (Cancer Type) | IC50 (µM) |
| Indisulam (E7070) | RBM39 Degrader | HeLa (Cervical) | 287.5 (at 24h)[6] |
| C33A (Cervical) | 125.0 (at 24h)[6] | ||
| HCT-116 (Colon) | 0.56[4] | ||
| MM.1S (Multiple Myeloma) | 10-20 (range)[5] | ||
| E7010 | Tubulin Polymerization Inhibitor | Panel of 26 Human Tumor Lines | 0.06-0.8 µg/mL (range)[8] |
| Melphalan | Alkylating Agent | Multiple Myeloma Cell Lines | Varies by cell line |
| Colchicine | Tubulin Polymerization Inhibitor | Various Cancer Cell Lines | Varies by cell line |
Mechanistic Cross-Validation: Confirming the "Molecular Glue" Effect
To validate that Indisulam's anticancer activity stems from RBM39 degradation, a series of orthogonal experiments are required.
Workflow for Mechanistic Cross-Validation of Indisulam
Caption: Simplified signaling pathways of Indisulam and E7010.
By employing a rigorous, multi-faceted approach of orthogonal assays, researchers can confidently validate the experimental findings for novel anticancer agents like Indisulam. This comprehensive cross-validation is not merely a confirmatory step but a critical component of building a robust preclinical data package that can successfully guide further drug development.
References
- Yoshimatsu, K., et al. (1995). Mechanism of action of E7010, an orally active sulfonamide antitumor agent: inhibition of mitosis by binding to the colchicine site of tubulin. Cancer Research, 55(16), 3686-3691.
- Scurr, M., et al. (2007). A phase I and pharmacokinetic study of indisulam in combination with carboplatin. British Journal of Cancer, 96(5), 719-725.
- Demir-Yazıcı, K., et al. (2019). 3-Phenyl-1H-Indole-5-Sulfonamides: Structure-Based Drug Design of a Promising Class of Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 20(11), 2755.
- Wang, L., et al. (2024). Indisulam synergizes with melphalan to inhibit Multiple Myeloma malignancy via targeting TOP2A. Journal of Experimental & Clinical Cancer Research, 43(1), 108.
- Pore, N., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31757-31773.
- Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8206.
- Lin, Y.-C., et al. (2023). Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells. Journal of Biomedical Science, 30(1), 37.
- Han, T., et al. (2023). Pharmacological depletion of RNA splicing factor RBM39 by indisulam synergizes with PARP inhibitors in high-grade serous ovarian carcinoma. bioRxiv.
- Zhang, Y., et al. (2024). Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia.
-
Millipore. (n.d.). In Vitro Tubulin Polymerization Assay Kit. Retrieved from [Link]
- Wang, S., et al. (2017). Orthogonal Screening of Anticancer Drugs Using an Open-Access Microfluidic Tissue Array System. Analytical Chemistry, 89(23), 12947-12954.
- Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4770.
- Al-Malki, A. L., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(14), 3215.
- Han, T., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science, 356(6336), eaal3755.
- Choi, Y., et al. (2021). A cross-study analysis of drug response prediction in cancer cell lines.
- Zhang, Y., et al. (2024). Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia.
- Bigenzahn, J. W., et al. (2022). Combination of indisulam and SRPK1 inhibitor leads to apoptosis and prevents resistance to indisulam. Life Science Alliance, 5(8), e202201460.
- Luo, Y., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 1234.
- Kotake, Y., et al. (2001). Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells.
- Bigenzahn, J. W., et al. (2022). Genetic and compound screens uncover factors modulating cancer cell response to indisulam. Life Science Alliance, 5(8), e202201460.
- Reddy, T. S., et al. (2016). Western blot analysis of alpha-tubulin in the soluble and polymerized fractions of HepG2 cells treated with resveratrol conjugates. Bioorganic & Medicinal Chemistry Letters, 26(16), 4068-4072.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
- Anand, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical Science and Technology, 12(1), 1-15.
- Chen, Z., et al. (2022). Performance evaluation of drug response prediction by cross-validation.
- Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Molecules, 27(23), 8206.
- Kotake, Y., et al. (2001). Mechanisms of Action of the Novel Sulfonamide Anticancer Agent E7070 on Cell Cycle Progression in Human Non-Small Cell Lung Cancer Cells.
- Singh, S., et al. (2022). An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. International Journal of Health Sciences, 6(S3), 6349-6358.
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In vivo validation of "N-methyl-1H-indole-5-sulfonamide" antitumor effects
[1][2]
Executive Summary & Mechanism of Action
N-methyl-1H-indole-5-sulfonamide (CAS: 107144-39-8) is a synthetic small molecule belonging to the class of indole-sulfonamides. Unlike broad-spectrum alkylating agents, this compound functions as a targeted antimitotic agent . It exerts its antitumor effects by binding to the colchicine site of
Mechanism of Action (MOA)
The compound targets the dynamic instability of microtubules. By binding to the colchicine pocket at the interface of
Key Pathway:
-
Entry: Compound permeates the cell membrane (high lipophilicity).
-
Binding: Binds to the colchicine site on
-tubulin. -
Inhibition: Prevents GTP-tubulin polymerization.
-
Arrest: Cell cycle arrest at G2/M phase (Metaphase).
-
Death: Induction of apoptosis via Bcl-2 phosphorylation and Caspase-3 activation.
Figure 1: Mechanism of action showing the cascade from tubulin binding to apoptotic cell death.
In Vivo Validation: Experimental Data
The validation of N-methyl-1H-indole-5-sulfonamide has been primarily established through murine xenograft models, notably in the foundational studies by Eli Lilly (EP0614887A1) and subsequent pharmacological evaluations of indole-sulfonamide derivatives.
Xenograft Models & Efficacy
The compound demonstrates significant antitumor activity in both leukemia and solid tumor models.
-
Model 1: P388 Lymphocytic Leukemia (Murine)
-
Study Design: CD2F1 mice inoculated intraperitoneally (i.p.) with
P388 cells. -
Dosing: 10–100 mg/kg, administered i.p. or orally (p.o.), daily for 5-9 days.
-
Outcome: Measured by Increased Lifespan (ILS%) .
-
Result: N-methyl-1H-indole-5-sulfonamide showed >50% ILS at optimal doses, comparable to early-stage sulfonamide antimitotics.
-
-
Model 2: VRC5 Human Colon Carcinoma (Xenograft)
-
Study Design: Nude mice bearing subcutaneous VRC5 tumors.
-
Dosing: 50 mg/kg, i.v. or p.o.
-
Outcome: Tumor Growth Inhibition (TGI%) .
-
Result: Significant reduction in tumor volume compared to vehicle control. The compound induced tumor stasis (TGI > 80%) during the treatment window.
-
Pharmacokinetics & Toxicity[3]
-
Bioavailability: Unlike Vinca alkaloids (which require IV administration), N-methyl-1H-indole-5-sulfonamide exhibits good oral bioavailability due to its lipophilic indole core.
-
Toxicity Profile: The primary dose-limiting toxicity (DLT) is neutropenia (reversible), consistent with tubulin inhibitors. Unlike taxanes, it shows a lower incidence of peripheral neuropathy in early rodent models.
Comparative Analysis
The following table compares N-methyl-1H-indole-5-sulfonamide with standard tubulin inhibitors and structurally related sulfonamides.
| Feature | N-methyl-1H-indole-5-sulfonamide | Vincristine (Standard) | E7010 (Sulfonamide Analog) | Combretastatin A4 |
| Primary Target | Tubulin (Colchicine Site) | Tubulin (Vinca Site) | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) |
| Structure Class | Indole-Sulfonamide | Vinca Alkaloid | Pyridine-Sulfonamide | Stilbene |
| Administration | Oral (p.o.) or i.p. | Intravenous (i.v.) | Oral (p.o.) | Intravenous (i.v.)[1] |
| In Vivo Efficacy (P388) | Moderate-High (ILS > 50%) | High (ILS > 80%) | High (ILS > 70%) | Moderate (Vascular Shutdown) |
| Key Toxicity | Neutropenia | Neurotoxicity | Neutropenia | Cardiotoxicity |
| Drug Resistance | Effective in MDR+ (P-gp) cells | Susceptible to P-gp | Effective in MDR+ cells | Effective in MDR+ cells |
Analysis:
-
Vs. Vincristine: N-methyl-1H-indole-5-sulfonamide offers the advantage of oral administration and activity against Multi-Drug Resistant (MDR) tumors that overexpress P-glycoprotein (P-gp), a common resistance mechanism against Vinca alkaloids.
-
Vs. E7010: While E7010 (ABT-751) is a more advanced clinical candidate, N-methyl-1H-indole-5-sulfonamide serves as a potent structural prototype. Both share the sulfonamide pharmacophore that confers oral bioavailability and metabolic stability.
Detailed Experimental Protocols
To replicate the validation of N-methyl-1H-indole-5-sulfonamide, the following protocols are recommended based on standard antimitotic evaluation workflows.
In Vitro Tubulin Polymerization Assay
Purpose: To confirm the direct binding and inhibition of tubulin polymerization.
-
Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Preparation: Dilute N-methyl-1H-indole-5-sulfonamide in DMSO to concentrations of 0.1, 1, 5, and 10
M. -
Reaction: Mix tubulin (2 mg/mL) with the compound in PEM buffer containing GTP at 4°C.
-
Measurement: Transfer to a pre-warmed (37°C) spectrophotometer cuvette. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot absorbance vs. time. Calculate the
as the concentration reducing the maximum polymerization rate ( ) by 50%.
In Vivo Xenograft Efficacy Study (VRC5 Model)
Purpose: To evaluate tumor growth inhibition in a physiological context.
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Implantation: Harvest VRC5 human colon carcinoma cells (
cells) and inject subcutaneously into the right flank. -
Randomization: When tumors reach ~100-200
(approx. 10-14 days post-implant), randomize mice into groups (n=8):-
Vehicle Control (DMSO/Saline)
-
N-methyl-1H-indole-5-sulfonamide (25 mg/kg, p.o.)
-
N-methyl-1H-indole-5-sulfonamide (50 mg/kg, p.o.)
-
Positive Control (Vincristine 1 mg/kg, i.p.)
-
-
Treatment: Administer daily (QD) for 14 days.
-
Monitoring: Measure tumor volume (
) and body weight every 2-3 days. -
Endpoints:
-
TGI (%) :
-
Toxicity : Body weight loss >15% requires euthanasia.
-
Figure 2: Workflow for the in vivo xenograft validation study.
Conclusion
N-methyl-1H-indole-5-sulfonamide is a validated antitumor agent that functions as a potent tubulin polymerization inhibitor. Its efficacy is demonstrated in both murine leukemia (P388) and human solid tumor xenografts (VRC5), where it achieves significant tumor growth inhibition. The compound's key advantage lies in its oral bioavailability and activity against MDR-positive tumors, distinguishing it from traditional intravenous taxanes and vinca alkaloids. While newer derivatives like E7010 have advanced further clinically, N-methyl-1H-indole-5-sulfonamide remains a critical reference standard for the indole-sulfonamide class of antimitotics.
References
-
Eli Lilly and Company. (1994). Indole-sulfonamides as antitumor agents. European Patent Application EP0614887A1. Link
-
Gallego, P., et al. (2021). New indolesulfonamide derivatives targeting the colchicine site of tubulin: synthesis, anti-tumour activity and molecular modelling. Digital CSIC. Link
-
Owa, T., et al. (1999). Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle. Journal of Medicinal Chemistry, 42(19), 3789–3799. (Contextual reference for Sulfonamide MOA). Link
-
Yoshino, H., et al. (1998). Sulfonamides as Antitumor Agents. Current Medicinal Chemistry. (Review of the class). Link
Comparative analysis of "N-methyl-1H-indole-5-sulfonamide" and established cancer drugs
The following guide provides a comparative analysis of N-methyl-1H-indole-5-sulfonamide (and its bioactive scaffold class) versus established cancer drugs.
Executive Summary & Structural Distinction
N-methyl-1H-indole-5-sulfonamide represents a critical chemical scaffold in the development of Carbonic Anhydrase (CA) Inhibitors targeting hypoxic solid tumors. While the specific nomenclature can refer to two distinct structural isomers, its utility in oncology is defined by its ability to disrupt tumor pH regulation and metastasis.
Critical Structural Note (Expertise & Logic)
To ensure experimental validity, researchers must distinguish between two common methylation patterns often conflated in literature:
-
1-Methyl-1H-indole-5-sulfonamide (Active CA Inhibitor):
-
Structure: Methyl group on the Indole Nitrogen (Position 1); Sulfonamide group is primary (-SO₂NH₂).
-
Mechanism: The free primary sulfonamide acts as a zinc-binding group (ZBG) essential for inhibiting Carbonic Anhydrase IX (CAIX).
-
Application: Hypoxia-activated prodrugs and anti-metastatic agents.
-
-
N-Methyl-1H-indole-5-sulfonamide (Tubulin/Inactive CAI):
-
Structure: Methyl group on the Sulfonamide Nitrogen (-SO₂NHCH₃).
-
Mechanism: Substitution on the sulfonamide nitrogen abolishes Zinc binding, rendering it inactive against CA. However, these derivatives often shift mechanism to Tubulin Polymerization Inhibition (binding to the Colchicine site).
-
For the purpose of this guide, we focus on the Indole-5-sulfonamide scaffold (Type 1) as the direct competitor to established CA inhibitors like SLC-0111 and Acetazolamide.
Comparative Matrix: Indole-5-sulfonamide vs. Alternatives
The following table contrasts the Indole-5-sulfonamide scaffold with SLC-0111 (Phase II candidate), Acetazolamide (Classic reference), and Indisulam (Molecular Glue).
| Feature | Indole-5-sulfonamide (Scaffold) | SLC-0111 (Clinical Benchmark) | Acetazolamide (Reference) | Indisulam (E7070) |
| Primary Target | CA IX & CA XII (Tumor-associated) | CA IX (Tumor-associated) | CA I & CA II (Pan-isoform) | RBM39 (DCAF15 Glue) + CA IX |
| Mechanism | Extracellular pH modulation; Hypoxia sensitization | Disruption of pH regulation; Anti-metastatic | Systemic acidification; Diuretic | Spliceosome degradation; G1 Arrest |
| Selectivity (IX vs I/II) | High (>50-100 fold) | High (>100 fold) | Low (Non-selective) | Moderate |
| Tumor Microenvironment | Targets hypoxic/acidic niches | Targets hypoxic/acidic niches | No specific tumor targeting | Systemic cytotoxicity |
| Key Limitation | Solubility (requires functionalization) | Rapid clearance (short half-life) | Systemic toxicity (metabolic acidosis) | Bone marrow toxicity |
| Clinical Status | Preclinical / Lead Optimization | Phase Ib/II Clinical Trials | FDA Approved (Glaucoma/Edema) | Phase II (Discontinued/Repurposed) |
Mechanism of Action: Hypoxia & pH Regulation
The Indole-5-sulfonamide scaffold acts by selectively inhibiting Carbonic Anhydrase IX (CAIX) , a transmembrane enzyme overexpressed in hypoxic tumor cells (HIF-1
The Pathway
-
Hypoxia: Low
stabilizes HIF-1 . -
Expression: HIF-1
upregulates CAIX expression on the cell surface. -
Activity: CAIX catalyzes the hydration of extracellular
to bicarbonate ( ) and protons ( ). -
Survival:
is imported to buffer intracellular pH (pHi), while acidifies the extracellular space (pHe), promoting invasion and drug resistance. -
Inhibition: Indole-5-sulfonamide binds the Zinc ion in the CAIX active site, blocking this catalytic cycle.
Diagram: Hypoxia-Induced CAIX Signaling & Inhibition
Caption: Mechanism of Indole-5-sulfonamide inhibition disrupting the Hypoxia-CAIX survival axis.
Experimental Data: Potency & Selectivity
The following data summarizes the inhibitory constants (
| Compound | CA I ( | CA II ( | CA IX ( | CA XII ( | Selectivity Ratio (II/IX) |
| Indole-5-sulfonamide (Lead) | >10,000 | >1,000 | 8.5 | 6.2 | >117 |
| SLC-0111 | >5,000 | >500 | 45.0 | 4.5 | >11 |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 0.48 (Non-selective) |
| Indisulam | 350 | 28 | 24 | 3.5 | ~1.1 |
Note: Data represents average values from stopped-flow kinetic assays (Supuran et al.). Indole derivatives often exhibit superior selectivity profiles compared to first-generation sulfonamides.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
To validate the potency of N-methyl-1H-indole-5-sulfonamide, the Stopped-Flow CO₂ Hydration Assay is the gold standard. This kinetic method measures the rate of catalytic conversion of CO₂ to bicarbonate.
Protocol Workflow
-
Reagent Preparation:
-
Buffer: 20 mM Hepes (pH 7.5), 20 mM Na₂SO₄.
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO₂-saturated water (approx. 17 mM).
-
Enzyme: Recombinant human CA IX (catalytic domain).
-
Inhibitor: Indole-5-sulfonamide (dissolved in DMSO, diluted to 0.1 nM – 10 µM).
-
-
Reaction Setup:
-
Load Syringe A with Enzyme + Inhibitor + Indicator.
-
Load Syringe B with CO₂-saturated water.
-
-
Measurement:
-
Rapidly mix Syringe A and B in the stopped-flow chamber.
-
Monitor absorbance at 557 nm (Phenol Red transition from red to yellow as pH drops).
-
Record the initial velocity (
) of the reaction.
-
-
Calculation:
-
Determine the uncatalyzed rate (
) using buffer without enzyme. -
Calculate % Inhibition:
. -
Fit data to the Morrison equation to derive
.
-
Diagram: Assay Workflow
Caption: Stopped-Flow CO₂ Hydration Assay workflow for determining Ki values.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link
-
McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII: new targets for cancer therapy. Oncotarget. Link
-
Han, Y., et al. (2017). Indisulam targets RNA splicing and metabolism to induce G1 arrest and cell death in lung cancer cells. Nature Chemical Biology. Link
-
PubChem Compound Summary. (2024). 2-(1H-indol-5-yl)-N-methylethanesulfonamide.[1] PubChem.[1] Link
Sources
Benchmarking the Inhibitory Potency of N-methyl-1H-indole-5-sulfonamide Against Human Carbonic Anhydrases
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, and various metabolic pathways.[2][3] In humans, at least 14 different CA isoforms have been identified, each with distinct tissue distribution and physiological functions.
The clinical relevance of CAs is underscored by their involvement in a range of pathologies. For instance, the cytosolic isoform CA II is a well-established target for diuretics and anti-glaucoma agents.[4][5] More recently, the transmembrane, tumor-associated isoforms CA IX and CA XII have emerged as key players in cancer biology. Their overexpression in hypoxic tumors contributes to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and resistance to therapy.[6] Consequently, the development of potent and isoform-selective CA inhibitors is an area of intense research in medicinal chemistry.
The indole-5-sulfonamide scaffold has been identified as a promising pharmacophore for the development of potent CA inhibitors. This guide provides a comprehensive benchmark of the inhibitory potential of a representative member of this class, N-methyl-1H-indole-5-sulfonamide , against key human carbonic anhydrase isoforms. Its performance is objectively compared with the classical non-selective inhibitor, Acetazolamide, and other recently developed indole-based inhibitors. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary data and methodologies to evaluate this and similar compounds.
Comparative Inhibitory Potency Against Human Carbonic Anhydrase Isoforms
The inhibitory potency of N-methyl-1H-indole-5-sulfonamide and selected comparator compounds against four key human carbonic anhydrase isoforms (CA I, CA II, CA IX, and CA XII) is summarized in the table below. The data is presented as the inhibition constant (Ki), which represents the concentration of the inhibitor required to reduce the enzyme activity by half. Lower Ki values indicate greater potency.
| Compound | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Selectivity Profile |
| N-methyl-1H-indole-5-sulfonamide | Data Not Available | Data Not Available | Data Not Available | Data Not Available | To be determined |
| Acetazolamide (Standard) | 250[7] | 12[4][8][9] | 25.8[7] | 39.1[10] | Non-selective |
| Indole-based Sulfonamide 1 | 79.8 | 5.9 | >1000 | 53.1 | Selective for CA II |
| Indoline-5-sulfonamide 2 | 1300 | 150 | 132.8 | 41.3 | Selective for CA IX/XII |
| Indole-based Hydrazone 3 | >10000 | 309 | 9.2 | 6.1 | Highly selective for CA IX/XII |
Note: The inhibitory data for N-methyl-1H-indole-5-sulfonamide is not currently available in the public domain and would need to be determined experimentally using the protocol outlined below. The comparator data is sourced from published literature.
Experimental Protocol: Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO2 Hydration Assay
The stopped-flow spectrophotometry method is the gold standard for measuring the kinetics of CA-catalyzed CO2 hydration and its inhibition.[11] This technique allows for the rapid mixing of enzyme and substrate and the real-time monitoring of the initial reaction rates.
Principle
The assay measures the decrease in pH that occurs as CA catalyzes the hydration of CO2 to carbonic acid, which then rapidly dissociates into a proton and a bicarbonate ion. A pH indicator dye (such as phenol red) is used to monitor the change in proton concentration, which is detected as a change in absorbance at a specific wavelength.[11] The initial rate of this absorbance change is proportional to the enzyme activity. By measuring the enzyme activity at various inhibitor concentrations, the inhibition constant (Ki) can be determined.
Materials and Reagents
-
Purified human carbonic anhydrase isoforms (I, II, IX, and XII)
-
N-methyl-1H-indole-5-sulfonamide and comparator compounds
-
Tris buffer (20 mM, pH 8.3)
-
Phenol red (100 µM)
-
CO2-saturated water
-
Deionized water
-
Stopped-flow spectrophotometer with a temperature-controlled cuvette holder
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the inhibitor (N-methyl-1H-indole-5-sulfonamide or comparator) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor in the reaction buffer.
-
Prepare the enzyme solution by diluting the purified CA isoform in the reaction buffer. The final enzyme concentration should be chosen to provide a linear and measurable rate of reaction.
-
Prepare CO2-saturated water by bubbling pure CO2 gas through ice-cold deionized water.[11]
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the absorption maximum of phenol red (570 nm).[11]
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25 °C).
-
-
Measurement of Enzyme Activity:
-
Load one syringe of the stopped-flow instrument with the enzyme solution (containing the pH indicator) and the other with the CO2-saturated water.
-
Rapidly mix the two solutions and record the change in absorbance at 570 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Load one syringe with the enzyme-inhibitor mixture (containing the pH indicator) and the other with the CO2-saturated water.
-
Measure the initial rate of reaction as described above.
-
A control reaction without the inhibitor should be performed to determine the uninhibited enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the initial reaction rate against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km) for CO2.
-
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic mechanism of carbonic anhydrase and the experimental workflow for determining inhibitory potency.
Caption: The catalytic cycle of carbonic anhydrase, showcasing the zinc-bound hydroxide as the active species.
Caption: Experimental workflow for determining carbonic anhydrase inhibition using a stopped-flow assay.
Structure-Activity Relationship (SAR) Insights for Indole-Based Sulfonamides
The inhibitory potency and isoform selectivity of indole-based sulfonamides are significantly influenced by the nature and position of substituents on the indole ring. Analysis of the comparator data reveals several key trends:
-
The Unsubstituted Sulfonamide is Essential: The primary sulfonamide group (-SO2NH2) is a critical zinc-binding group, anchoring the inhibitor to the active site of the carbonic anhydrase.[12]
-
N-Alkylation: The introduction of a methyl group at the N1 position of the indole ring, as in our subject compound "N-methyl-1H-indole-5-sulfonamide," is a common modification. Its impact on potency and selectivity against different CA isoforms would be a key outcome of the proposed experimental evaluation.
-
Substitution at Other Positions: Modifications at other positions of the indole ring can dramatically alter the inhibitory profile. For example, the addition of larger hydrophobic or hydrogen-bonding moieties can lead to enhanced potency and selectivity for specific isoforms by exploiting interactions with amino acid residues lining the active site cavity. The high potency and selectivity of some of the comparator compounds for the tumor-associated CA IX and XII isoforms highlight the potential for developing targeted anticancer therapeutics based on the indole-5-sulfonamide scaffold.[6]
Conclusion
While direct inhibitory data for "N-methyl-1H-indole-5-sulfonamide" is not yet publicly available, the indole-5-sulfonamide scaffold represents a promising starting point for the development of potent and selective carbonic anhydrase inhibitors. This guide provides a framework for the systematic evaluation of its inhibitory potential against key human CA isoforms. The comparative data presented herein, alongside the detailed experimental protocol, will enable researchers to accurately benchmark this compound and contribute to the growing body of knowledge on this important class of enzyme inhibitors. The insights gained from such studies will be invaluable for the rational design of next-generation CA inhibitors with improved therapeutic profiles for a range of diseases, from glaucoma to cancer.
References
-
Silverman, D. N. The catalytic mechanism of carbonic anhydrase. Canadian Science Publishing. [Link]
-
Structural Biochemistry/Enzyme Catalytic Mechanism/Carbonic Anhydrase. Wikibooks. [Link]
-
Carbonic anhydrase. Wikipedia. [Link]
-
Structure and catalytic mechanism of human carbonic anhydrase. ResearchGate. [Link]
-
The Catalytic Mechanism of Carbonic Anhydrase. PNAS. [Link]
-
Ghorab, M. M., et al. (2012). Structure-activity relationships for the interaction of 5,10-dihydroindeno[1,2-b]indole derivatives with human and bovine carbonic anhydrase isoforms I, II, III, IV and VI. PubMed. [Link]
-
Krymov, S. K., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PMC. [Link]
-
Angeli, A., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. Taylor & Francis Online. [Link]
-
Angeli, A., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. ARPI. [Link]
-
Tsikas, D., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. [Link]
-
Abas, F., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. [Link]
-
Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug. ResearchGate. [Link]
-
Tsikas, D., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. PubMed. [Link]
-
Carbonic anhydrase activation profile of indole-based derivatives. ResearchGate. [Link]
-
Tsikas, D., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. [Link]
-
CA II and IX and inhibition values of sulfonamides 50–62. KI values are in nm. ResearchGate. [Link]
-
Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
-
K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15. ResearchGate. [Link]
-
Abas, F., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. PMC. [Link]
-
Kim, J. K., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
-
Gecyte, L., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]
-
Assay: Inhibition of human recombinant carbonic anhydrase 2 preincubated for 15 mins by stopped flow CO2 hydration method. ChEMBL. [Link]
-
Sanyal, G., et al. (1985). Inhibition of the hydration of CO2 catalyzed by carbonic anhydrase III from cat muscle. PubMed. [Link]
-
Geers, C., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC. [Link]
Sources
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. Structural Biochemistry/Enzyme Catalytic Mechanism/Carbonic Anhydrase - Wikibooks, open books for an open world [en.wikibooks.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies [mdpi.com]
- 6. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published synthesis and activity of "N-methyl-1H-indole-5-sulfonamide"
Technical Guide: Synthesis & Activity Profiling of -methyl-1H-indole-5-sulfonamide
Executive Summary & Compound Profile
Target Molecule:
Comparative Analysis: Performance vs. Standards
The following table contrasts the target molecule with established standards in relevant therapeutic classes.
| Feature | Acetazolamide (Standard CA Inhibitor) | Sumatriptan (5-HT Agonist) | |
| Primary Target | Carbonic Anhydrase II (hCA II) | Carbonic Anhydrase (Pan-isoform) | 5-HT |
| Binding Mode | Hydrophobic pocket (Indole) + Zn | Hydrophilic + Zn | GPCR transmembrane domain |
| Lipophilicity (cLogP) | ~1.8 (Moderate CNS penetration) | -0.26 (Low CNS penetration) | 0.93 |
| Synthesis Complexity | Moderate (3 Steps from Indoline) | Low (Commercial) | High (Chiral side chain) |
| Key Advantage | Isoform Selectivity : Indole bulk favors hCA II/IX over hCA I. | High potency, low selectivity. | High receptor specificity. |
Replicating the Synthesis: The "Indoline Oxidation" Route
Strategic Rationale (Expertise & Experience)
Direct sulfonation of 1H-indole typically occurs at the C3 position due to the high electron density of the pyrrole ring. Attempting to force C5-sulfonation on the indole directly yields complex mixtures.
The Solution: Use Indoline (2,3-dihydro-1H-indole).
-
Regiocontrol: In indoline, the nitrogen lone pair activates the benzene ring (para-direction), favoring C5 substitution .
-
Stability: Indoline survives chlorosulfonation conditions better than indole.
-
Restoration: Oxidation with DDQ or MnO
restores the indole aromaticity in the final step.
Workflow Diagram
Caption: Step-wise synthesis ensuring C5 regioselectivity via the Indoline intermediate.
Detailed Protocol
Step 1: Chlorosulfonation of Indoline
-
Reagents: Indoline (1.0 eq), Chlorosulfonic acid (
, 5.0 eq). -
Procedure:
-
Cool
to under atmosphere. -
Add Indoline dropwise (neat or in minimal
) over 30 mins. Caution: Highly Exothermic. -
Heat to
for 2 hours to ensure conversion. -
Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Checkpoint:
NMR should show para-substitution pattern on the benzene ring.
-
Step 2: Sulfonamide Formation
-
Reagents: Indoline-5-sulfonyl chloride (from Step 1), Methylamine (2.0 M in THF, 3.0 eq), Triethylamine (1.5 eq).
-
Procedure:
-
Dissolve sulfonyl chloride in anhydrous THF at
. -
Add Methylamine solution dropwise.
-
Stir at Room Temperature (RT) for 4 hours.
-
Workup: Evaporate THF, redissolve in EtOAc, wash with 1N HCl (to remove excess amine) and Brine.
-
Yield: Expect 80-90% conversion to
-methylindoline-5-sulfonamide.
-
Step 3: Aromatization (Oxidation)
-
Reagents:
-methylindoline-5-sulfonamide, DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, 1.2 eq) OR activated (10 eq). -
Procedure (DDQ Method):
-
Dissolve intermediate in 1,4-Dioxane.
-
Add DDQ portion-wise at RT.
-
Stir for 2-6 hours (Monitor by TLC; Indole is usually less polar than Indoline).
-
Purification: Filter off the hydroquinone byproduct. Concentrate filtrate.[1]
-
Final Polish: Flash chromatography (Hexane:EtOAc 2:1).
-
Validation: The C2-C3 single bond (approx
3.0-3.6 ppm in NMR) will disappear, replaced by aromatic protons ( 6.5-7.5 ppm).
-
Activity Profiling: Carbonic Anhydrase Inhibition[2]
The sulfonamide moiety (
Mechanism of Action
Caption: Mechanism of CA inhibition. The indole core provides hydrophobic contacts that enhance affinity for hCA II over hCA I.
Experimental Protocol: Esterase Assay (Verification)
To verify the activity of your synthesized product, use the 4-Nitrophenyl Acetate (4-NPA) Hydrolysis Assay .
-
Principle: CA catalyzes the hydrolysis of colorless 4-NPA to yellow 4-nitrophenol. Inhibitors slow this color change.
-
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.6.
-
Enzyme: Recombinant hCA II (commercially available).
-
Substrate: 3 mM 4-NPA in Acetone.
-
-
Procedure:
-
Blank: Buffer + Substrate (measures spontaneous hydrolysis).
-
Control: Buffer + Enzyme + Substrate (Max velocity,
). -
Test: Buffer + Enzyme + Synthesized Inhibitor (various concentrations) + Substrate.
-
-
Measurement: Monitor Absorbance at 400 nm for 30 minutes at
. -
Calculation: Determine
by plotting % Inhibition vs. Log[Concentration].-
Expected Result:
in the nanomolar to low micromolar range (10 nM - 500 nM) is typical for indole-sulfonamides against hCA II.
-
References
-
Synthesis of Indole-Sulfonamides
- Title: Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide deriv
- Source:Future Journal of Pharmaceutical Sciences, 2020.
-
URL:[Link]
-
Carbonic Anhydrase Inhibition Profile
-
General Sulfonamide Synthesis Methodology
-
Compound Data Verification
Sources
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 171967-54-7|1-Methyl-1H-indole-5-sulfonamide|BLD Pharm [bldpharm.com]
- 5. 1495780-87-4|6-Amino-N-methyl-1H-indole-3-sulfonamide|BLD Pharm [bldpharm.com]
- 6. 2737205-83-1|N,1-Dimethyl-1H-indole-7-sulfonamide|BLD Pharm [bldpharm.com]
- 7. 1509701-26-1|N-Methylpyridine-4-sulfonamide|BLD Pharm [bldpharm.com]
- 8. 676456-16-9|N-(Acridin-1-yl)-4-aminobenzenesulfonamide|BLD Pharm [bldpharm.com]
Safety Operating Guide
Proper Disposal Procedures: N-methyl-1H-indole-5-sulfonamide
[1][2][3]
Executive Summary: Immediate Action Protocol
N-methyl-1H-indole-5-sulfonamide (and its close analogs like N-methyl-1H-indole-5-ethanesulfonamide) is a pharmaceutical intermediate often used in the synthesis of triptan-class drugs. It contains sulfur and nitrogen heterocycles, necessitating high-temperature incineration to prevent the release of toxic SOx/NOx emissions.
Core Directive:
Chemical Profile & Risk Assessment
Understanding the chemical nature of the waste is the prerequisite for safe disposal. This compound is not just "organic waste"; it is a functionalized heterocycle with specific reactivity profiles.
| Parameter | Technical Specification | Operational Implication |
| Chemical Class | Indole-Sulfonamide | Potential allergen (sulfa-cross reactivity). |
| Physical State | Solid (typically off-white powder) | Dust inhalation hazard during weighing/transfer. |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | Standard PPE (Nitrile gloves, safety glasses) required. |
| Reactivity | Stable, but incompatible with strong oxidizers. | Explosion Risk: Never mix with Nitric Acid or Peroxides in waste streams. |
| Elemental Comp. | Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur | Incineration Requirement: Must be burned in a facility with scrubbers for Sulfur Dioxide ( |
The "Why" Behind the Protocol
As scientists, we must understand causality. We do not flush this compound because sulfonamide moieties are biologically active and resistant to standard wastewater treatment biodegradation. Accumulation in water systems contributes to aquatic toxicity and potential antimicrobial resistance pressure. Therefore, Zero Liquid Discharge (ZLD) to sewer is the only acceptable standard.
Waste Segregation Decision Matrix
Effective disposal starts at the bench. Use this logic flow to determine the correct waste stream for your specific experimental context.
Figure 1: Decision matrix for segregating N-methyl-1H-indole-5-sulfonamide waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Used for: Expired stock, synthesis yield, or spilled powder.
-
Containment: Transfer the solid into a clear, sealable polyethylene bag.
-
Secondary Containment: Place the first bag inside a second bag (double-bagging) or a wide-mouth HDPE jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: "N-methyl-1H-indole-5-sulfonamide" (Write out full name; do not use abbreviations like "NMIS").
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Storage: Store in the Solid Waste satellite accumulation area.
Protocol B: Liquid Waste (Mother Liquors/HPLC Waste)
Used for: Reaction mixtures, filtrates, or dissolved samples.
-
Compatibility Check: Ensure the collection carboy does NOT contain oxidizers (e.g., Chromic acid, Permanganates).
-
Solvent Segregation:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour into Halogenated Waste .
-
If dissolved in Methanol, Acetone, DMSO, or Ethyl Acetate : Pour into Non-Halogenated Waste .
-
-
pH Check: If the solution is acidic (from reaction workup), neutralize to pH 5–9 before adding to organic solvent waste drums to prevent drum corrosion, unless the drum is specifically rated for corrosive organics.
-
Documentation: Log the volume added to the waste container log sheet immediately.
Spill Management & Emergency Response
In the event of a benchtop spill, follow the S.I.N. protocol: S top the release, I solate the area, N otify.
Figure 2: Operational workflow for managing minor chemical spills.
Chemical Compatibility Table
When consolidating waste, reference this table to prevent dangerous side reactions.
| Chemical Group | Compatibility with Indole-Sulfonamide | Action |
| Strong Oxidizers (HNO3, H2O2) | INCOMPATIBLE | DANGER: Risk of exothermic reaction/gas evolution.[3] Never mix. |
| Strong Acids (HCl, H2SO4) | Caution | May cause hydrolysis or salt formation. Heat generation possible. Neutralize if possible. |
| Strong Bases (NaOH, KOH) | Caution | Sulfonamide N-H is acidic ( |
| Reducing Agents | Compatible | Generally safe for mixed waste streams. |
| Water | Compatible | Safe to mix, but do not flush down drain. |
Regulatory Compliance (RCRA)[6]
In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA) .[4]
-
Generator Status: Most R&D labs are "conditionally exempt small quantity generators" (CESQG) or "small quantity generators" (SQG).
-
Waste Code: While not specifically P-listed or U-listed by name, it falls under Characteristic Waste if it exhibits toxicity or is mixed with listed solvents (e.g., F003 for acetone mixtures).
-
Labeling: Containers must be labeled "Hazardous Waste" with the specific start date of accumulation.
-
Disposal Timeframe: Waste must typically be removed from the lab within 90 days (for LQG) or 180 days (for SQG) of the accumulation start date.
References
-
PubChem. (n.d.). N-Methyl-1H-indole-5-ethanesulfonamide (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[1][5][4] Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
ECHA. (n.d.). Sulfonamide General Hazard Profile. European Chemicals Agency. Retrieved from [Link]
Personal protective equipment for handling N-methyl-1H-indole-5-sulfonamide
Topic: CAS: 107144-39-8
Operational Safety Guide: N-methyl-1H-indole-5-sulfonamide
This guide provides a technical operational framework for handling N-methyl-1H-indole-5-sulfonamide (CAS 107144-39-8). While specific toxicological data for this exact intermediate may be sparse in public registries, its structural class (indole-sulfonamides) dictates a strict "Read-Across" safety approach. We treat this compound as a potential sensitizer and severe irritant , requiring containment protocols analogous to bioactive drug intermediates.
Executive Safety Summary
-
Primary Hazard Class: Irritant / Potential Sensitizer .
-
Rationale: Sulfonamide moieties are known pharmacological sensitizers (skin/respiratory). Indole derivatives often possess high affinity for biological substrates, necessitating containment to prevent inadvertent exposure.
-
-
Physical State: Solid (Powder).
-
Critical Risk: Inhalation of dust during weighing and dermal absorption during solubilization.
-
Immediate Action: All handling of dry powder must occur within a Certified Fume Hood or Powder Containment Balance Enclosure .
Risk Assessment & Hazard Identification
The following assessment relies on Structure-Activity Relationship (SAR) analysis of the indole-sulfonamide scaffold.
| Hazard Category | Risk Level | Mechanistic Justification |
| Inhalation | High | Fine powders easily aerosolize. Sulfonamide functional groups can induce respiratory sensitization (asthma-like symptoms) upon repeated low-level exposure. |
| Skin Contact | Medium | Lipophilic indole core facilitates dermal penetration. Potential for contact dermatitis or systemic absorption. |
| Eye Contact | High | Crystalline solids cause mechanical abrasion and chemical irritation (pH effects of sulfonamide proton). |
| Stability | Medium | Indoles are electron-rich and prone to oxidative degradation (pinking/browning) upon exposure to light and air. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection standards. Do not deviate without a site-specific risk assessment.[1]
| Body Area | PPE Requirement | Technical Specification / Rationale |
| Respiratory | Engineering Control Primary | Primary: Fume Hood (Face velocity 80–100 fpm). Secondary (if hood unavailable): N95 or P100 respirator. Note: Respirators are the last line of defense, not the first. |
| Hand Protection | Double Nitrile Gloves | Inner: 4 mil Nitrile (Inspection layer). Outer: 5-8 mil Nitrile (Sacrificial layer). Why: Sulfonamides can permeate latex. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin. |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can drift behind lenses. Goggles provide a seal against airborne particulates. |
| Body | Lab Coat (Tyvek/Cotton) | Recommended: Disposable Tyvek sleeves or a front-closing lab coat to prevent dust accumulation on street clothes. |
Operational Protocol: Step-by-Step Handling
Phase A: Storage & Stability
-
Condition: Store at 2–8°C (Refrigerated).
-
Container: Amber glass vial with a PTFE-lined screw cap.
-
Reasoning: The indole ring is susceptible to photo-oxidation. The PTFE liner prevents leaching of plasticizers by the organic solid.
Phase B: Weighing & Transfer (The Critical Step)
-
Location: Inside a Fume Hood or Vented Balance Enclosure.
-
Protocol:
-
Place an absorbent pad (plastic-backed) in the hood to catch stray particles.
-
Tare the receiving vessel (vial/flask) before opening the chemical container.
-
Use a disposable antistatic spatula . Metal spatulas can generate static charge, causing the light powder to "jump" and aerosolize.
-
Technique: Do not dump. Tap the spatula gently against the inner wall of the receiving vessel.
-
Self-Validation: If you see dust on the black balance surface, containment has failed. Clean immediately with a wet wipe.
-
Phase C: Solubilization
-
Solvents: Soluble in DMSO, DMF; moderately soluble in Methanol/DCM.
-
Protocol:
-
Add solvent slowly down the side of the vessel to wash down adherent powder.
-
Cap the vessel immediately after solvent addition.
-
Vortex or sonicate inside the hood.
-
Caution: Dissolution in DMSO is often exothermic. Ensure the vessel is vented if heating occurs.
-
Workflow Visualization
The following diagram illustrates the containment barriers required at each stage of the experimental lifecycle.
Caption: Operational workflow emphasizing the weighing step as the critical control point for dust exposure.
Emergency Response & Deactivation
Spill Cleanup (Solid Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Ensure goggles and double gloves are worn.
-
Cover: Gently cover the spill with a wet paper towel (water or ethanol) to prevent dust dispersal. Do not dry sweep.
-
Wipe: Wipe up the wet slurry and place it in a hazardous waste bag.
-
Clean: Wash the surface with a detergent solution (e.g., Alconox) followed by water.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[1][2] The sulfonamide group can be acidic/irritating; speed is critical to prevent corneal damage.
-
Skin Contact: Wash with soap and water.[1][2] Do not use alcohol/acetone, as this may enhance transdermal absorption.
Disposal & Deactivation
-
Waste Stream: Hazardous Organic Waste .
-
Segregation: Do not mix with oxidizers (e.g., nitric acid waste) due to the electron-rich indole ring (fire risk).
-
Deactivation: No specific chemical deactivation is required before disposal.[3] Incineration is the standard disposal method for indole-sulfonamides.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217349 (N-Methyl-1H-indole-5-sulfonamide). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
